molecular formula C18H17F2N5O3S2 B15576688 MPX-007

MPX-007

Cat. No.: B15576688
M. Wt: 453.5 g/mol
InChI Key: GZXSPNTWOSSNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPX-007 is a useful research compound. Its molecular formula is C18H17F2N5O3S2 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSPNTWOSSNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Choreography of MPX-007: A Technical Guide to its Antagonism of the GluN2A-Containing NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of MPX-007, a Potent and Selective Antagonist of the GluN2A Subunit of the N-methyl-D-aspartate (NMDA) Receptor, Offering a Comprehensive Resource for Professionals in Neuroscience Research and Drug Development.

This compound has emerged as a critical pharmacological tool for dissecting the intricate physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism: Negative Allosteric Modulation

This compound functions as a potent and selective negative allosteric modulator (NAM) of NMDA receptors that incorporate the GluN2A subunit.[1][2] Unlike competitive antagonists that directly block the agonist binding site, this compound binds to a distinct, allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][3] This binding event triggers a conformational change in the receptor complex, which in turn reduces the affinity of the GluN1 subunit for its essential co-agonist, glycine.[1][3] By diminishing the binding of glycine, this compound effectively inhibits the activation of the NMDA receptor, even in the presence of high physiological concentrations of glycine.[1]

Structural studies have further elucidated this mechanism, suggesting that the binding of NAMs like this compound leads to the displacement of the Valine 783 (V783) residue on the GluN2A subunit.[3] This displacement is a key event in the allosteric inhibition of the receptor.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity and selectivity of this compound have been rigorously evaluated in various in vitro systems. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its pharmacological profile.

Compound Assay System Target IC50 (nM)
This compoundHEK Cells (Ca2+/Fluorescence)GluN2A27[1][4][5][6][7]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79[1][4][5][6][7]
TCN-201HEK Cells (Ca2+/Fluorescence)GluN2AIncomplete Inhibition[1]
This compoundXenopus Oocytes (Electrophysiology)GluN2A143 ± 10[1][4]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[1][4]

Table 1: Potency of this compound and related compounds at GluN2A-containing NMDA receptors.

Compound Selectivity (Fold vs. GluN2A) GluN2B GluN2C GluN2D
This compound>70-fold (estimated)[1][4][6]Weak inhibition at 10 µM[1][4][6][7]Weak inhibition at 10 µM[1]>10 µM[1]
MPX-004>150-fold (estimated)[1][4][6]>30 µM[1]>30 µM[1]>30 µM[1]

Table 2: Selectivity profile of this compound and MPX-004 against other GluN2 subunits.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound, highlighting its role as a negative allosteric modulator of the NMDA receptor.

MPX007_Mechanism cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2A GluN2A Subunit Glutamate->GluN2A Binds Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds MPX007 This compound MPX007->Glycine MPX007->GluN2A Binds Allosterically MPX007->GluN1 IonChannel Ion Channel (Closed) Ca_Influx Ca²+ Influx (Blocked) IonChannel->Ca_Influx Prevents Opening HEK_Cell_Assay_Workflow A HEK Cell Culture & Transfection (GluN1 + GluN2A/B/D) B Plate Cells in 384-well Plate A->B C Load with Ca²+ Dye (e.g., Fluo-4) B->C D Add this compound (Concentration Range) C->D E Stimulate with Glutamate + Glycine D->E F Measure Fluorescence (Ca²+ Influx) E->F G Data Analysis (IC50 Determination) F->G Oocyte_Electrophysiology_Workflow A Harvest Xenopus Oocytes B Inject with cRNA (GluN1 + GluN2A/B/C/D) A->B C Incubate for Receptor Expression B->C D Two-Electrode Voltage Clamp (e.g., -70 mV) C->D E Perfuse with this compound (Concentration Range) D->E F Co-apply Glutamate + Glycine E->F G Record Inward Currents F->G H Data Analysis (IC50 Determination) G->H

References

MPX-007: A Technical Guide to a Selective GluN2A Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the most prevalent GluN2 subunit in the adult mammalian central nervous system, GluN2A is implicated in numerous neurological and psychiatric conditions, making it a significant therapeutic target.[1][3][4] this compound, a novel pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, by offering improved potency, solubility, and physicochemical properties.[2][5] This technical guide provides a comprehensive overview of this compound, detailing its quantitative pharmacology, mechanism of action, relevant signaling pathways, and the experimental methodologies used in its characterization.

Core Pharmacological Data

The inhibitory activity and selectivity of this compound have been extensively evaluated in various in vitro systems. The data consistently demonstrates its high potency for GluN2A-containing receptors with minimal activity at other GluN2 subunits.

Quantitative Analysis of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Potency of this compound and Comparators on GluN2A in Recombinant Systems

CompoundAssay SystemTargetIC50Reference
This compound HEK Cells (Ca2+/Fluorescence)GluN2A27 nM[2][5]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10 nM[2][5]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79 nM[5]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17 nM[5]
TCN-201HEK Cells (Ca2+/Fluorescence)GluN2AIncomplete Inhibition[5]

Table 2: Selectivity of this compound for GluN2A over other NMDA Receptor Subunits

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2DReference
This compound >70-fold (estimated)Weak inhibition (~30% at 10 µM)Weak to no inhibition at 10 µMWeak to no inhibition at 10 µM[2][5]
MPX-004>150-fold (estimated)>30 µM>30 µM>30 µM[2][5]

Table 3: Physicochemical and ADME Properties

CompoundPropertyValueReference
This compound Aqueous Solubility (pH 7.4)120 µM[2]
MPX-004Aqueous Solubility (pH 7.4)>150 µM[2]
TCN-201Aqueous Solubility (pH 7.4)<1 µM[2]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[2][6] Its proposed binding site is at the interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][6][7] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[2][6] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[2][8]

Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[1][8] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][8] This ultimately favors the apo-state of the GluN1 LBD, reducing glycine affinity and subsequent receptor activation.[1]

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_mpx007 This compound Modulation GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN1->IonChannel Controls Gating Glutamate (B1630785) Glutamate GluN2A GluN2A Subunit GluN2A->IonChannel Controls Gating Glycine Glycine Glutamate->GluN2A Binds to LBD IonChannelOpen Ion Channel (Open) Ca2+ Influx Glycine->GluN1 Binds to LBD MPX007 This compound BindingSite Allosteric Site (GluN1/GluN2A Interface) MPX007->BindingSite Binds to ConformationalChange Conformational Change (V783 & F754 Clash) BindingSite->ConformationalChange ReducedAffinity Reduced Glycine Affinity ConformationalChange->ReducedAffinity ReducedAffinity->Glycine Inhibits Binding Inhibition Inhibition of Channel Opening

Caption: Signaling pathway of this compound action on the GluN2A-containing NMDA receptor.

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency and selectivity.

HEK Cell Calcium Influx Assay

This assay was employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.[2]

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[2]

  • Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]

  • Compound Application: this compound was added at a range of concentrations to the cell plates.[2]

  • Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][5]

  • Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[2]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[2][5]

start Start cell_culture HEK Cell Culture (Stable Transfection) start->cell_culture plating Plate Cells in 384-well Plates cell_culture->plating dye_loading Load with Fluo-4 Calcium Dye plating->dye_loading add_compound Add this compound (Varying Concentrations) dye_loading->add_compound stimulate Stimulate with Glutamate & Glycine add_compound->stimulate read_fluorescence Measure Fluorescence (Plate Reader) stimulate->read_fluorescence data_analysis Data Analysis (IC50 Calculation) read_fluorescence->data_analysis end End data_analysis->end start Start oocyte_prep Harvest Xenopus Oocytes start->oocyte_prep crna_injection Inject with GluN1 & GluN2 cRNA oocyte_prep->crna_injection incubation Incubate for Receptor Expression crna_injection->incubation voltage_clamp Voltage Clamp Oocyte (-70 mV) incubation->voltage_clamp perfuse_compound Perfuse with this compound voltage_clamp->perfuse_compound apply_agonists Co-apply Glutamate & Glycine perfuse_compound->apply_agonists record_current Record Inward Current apply_agonists->record_current data_analysis Data Analysis (IC50 Calculation) record_current->data_analysis end End data_analysis->end

References

The Structure-Activity Relationship of MPX-007: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] this compound and its analogs, developed from the TCN-201 scaffold, represent significant advancements in the pharmacological toolkit for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.[4][5] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2] This document outlines the quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this compound.

Core Pharmacological Data: Potency and Selectivity

This compound is a pyrazine-containing compound that demonstrates superior potency and improved physicochemical properties compared to its predecessor, TCN-201.[2][4] Its inhibitory activity and selectivity have been extensively characterized in various in vitro systems.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data for this compound and its analog, MPX-004.

CompoundAssay SystemTargetIC50 (nM)
This compound HEK Cells (Ca2+/Fluorescence)GluN2A27[1][4][5][6]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79[1][4]
TCN-201HEK Cells (Ca2+/Fluorescence)GluN2AIncomplete Inhibition[1]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10[1][4]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[1][4][5]
CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2D
This compound >70-fold (estimated)[1][4]Weak inhibition at 10 µM[1][4]Weak inhibition at 10 µM[1]>10 µM[1]
MPX-004>150-fold (estimated)[1][4]>30 µM[1]>30 µM[1]>30 µM[1]
CompoundIC₅₀ at 3 µM Glycine (B1666218) (nM)Fold-shift in IC₅₀ at 30 µM GlycineMaximal Inhibition at 300 µM Glycine
This compound ~2003.295% ± 1%[7]
MPX-004~2003.871% ± 4%[7]
TCN-201~200Higher than this compoundMarkedly diminished[7]

Mechanism of Action: Allosteric Modulation

This compound functions as a negative allosteric modulator of the NMDA receptor.[1] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This allosteric interaction reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A significant advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[1][8] Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[2][8] This displacement may account for the increased efficacy of this compound compared to other similar compounds at high glycine concentrations.[2]

Mechanism of this compound Action cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response GluN1 GluN1 Subunit GluN2A GluN2A Subunit Glycine_Site Glycine Binding Site Activation Receptor Activation Glycine_Site->Activation Inhibition Receptor Inhibition Glycine_Site->Inhibition Glutamate_Site Glutamate (B1630785) Binding Site Glutamate_Site->Activation Glycine Glycine Glycine->Glycine_Site Binds Glutamate Glutamate Glutamate->Glutamate_Site Binds MPX007 This compound MPX007->GluN1 Binds at interface MPX007->GluN2A MPX007->Glycine_Site Reduces Glycine Affinity Ca_Influx Ca2+ Influx Activation->Ca_Influx Inhibition->Ca_Influx Blocks

Proposed mechanism of action of this compound.

Experimental Protocols

The characterization of this compound's potency and selectivity involved several key experimental procedures.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[1]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[1]

2. Assay Preparation:

  • Cells are plated in 384-well plates.[1]

  • They are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[1][9]

3. Compound Application:

  • This compound is added at a range of concentrations to the cell plates.[1]

4. Receptor Stimulation:

  • Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1]

5. Data Acquisition:

  • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[1]

6. Data Analysis:

  • The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[1][4]

HEK Cell Ca2+ Assay Workflow start Start culture Culture & Transfect HEK Cells start->culture plate Plate Cells in 384-well Plates culture->plate load_dye Load with Ca2+ Sensitive Dye (Fluo-4) plate->load_dye add_compound Add this compound at Varying Concentrations load_dye->add_compound stimulate Stimulate with Glutamate & Glycine add_compound->stimulate read_fluorescence Measure Fluorescence (Ca2+ Influx) stimulate->read_fluorescence analyze Analyze Data & Determine IC50 read_fluorescence->analyze end End analyze->end

Workflow for the HEK cell calcium influx assay.
Xenopus Oocyte Electrophysiology

This method is used to confirm the potency and selectivity of this compound through direct measurement of ion channel activity.

1. Oocyte Preparation and Injection:

  • Oocytes are harvested from Xenopus laevis.

  • They are injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]

2. Electrophysiological Recording:

  • After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[2][10]

3. Compound Application and Agonist Stimulation:

  • Oocytes are perfused with varying concentrations of this compound.[2]

  • This is followed by co-application with glutamate and glycine to elicit inward currents.[2]

4. Data Acquisition and Analysis:

  • The inhibition of the agonist-induced current at each concentration is recorded.[10]

  • The resulting data is used to generate concentration-response curves and determine the IC50 value.[5]

Xenopus Oocyte Electrophysiology Workflow start Start harvest Harvest Oocytes from Xenopus laevis start->harvest inject Inject with GluN1 & GluN2 cRNA harvest->inject incubate Incubate for Receptor Expression inject->incubate voltage_clamp Voltage Clamp Oocyte (-70 mV) incubate->voltage_clamp perfuse_compound Perfuse with Varying [this compound] voltage_clamp->perfuse_compound apply_agonists Co-apply Glutamate & Glycine perfuse_compound->apply_agonists record_current Record Inward Current apply_agonists->record_current analyze Analyze Data & Determine IC50 record_current->analyze end End analyze->end

Workflow for Xenopus oocyte electrophysiology.

Structure-Activity Relationship Insights

The development of this compound from the TCN-201 scaffold involved a medicinal chemistry optimization campaign.[4] Over 200 analogs were synthesized and screened to improve potency, solubility, and other drug-like properties.[4]

Key structural modifications leading to this compound include:

  • Pyrazine (B50134) Core: Both MPX-004 and this compound feature a pyrazine ring system.[4][5]

  • Optimal Halogen Substitution: The phenylsulfonamide aryl ring possesses optimal halogen substituents.[4][5]

  • Methyl Group Addition: this compound's higher potency compared to MPX-004 is attributed to the addition of a methyl group to the pyrazine nucleus.[4][5]

These modifications resulted in compounds with significantly greater potency and aqueous solubility compared to TCN-201.[4][8] Furthermore, the MPX analogs have improved ADME properties, including the lack of a hydrazine (B178648) core, lower logP, and a reduction in hydrogen bond donors.[4]

Conclusion

This compound is a highly potent and selective GluN2A-containing NMDA receptor antagonist that represents a valuable tool for neuroscience research.[1][4][6] Its well-characterized structure-activity relationship, coupled with its improved pharmacological and physicochemical properties, makes it a superior probe for dissecting the roles of GluN2A in both normal brain function and in various neurological and psychiatric disorders.[2][4][6] The detailed experimental protocols provided herein offer a foundation for the continued investigation and application of this important pharmacological agent.

References

MPX-007: A Technical Guide for the Investigation of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Given the integral role of these receptors in synaptic plasticity, this document serves as a core resource for professionals seeking to utilize this compound in their research.

Core Pharmacological Data

This compound is a novel pyrazine-containing compound that offers significant advantages over earlier GluN2A-selective NAMs, such as TCN-201, including improved potency and more favorable physicochemical properties.[1] It provides a valuable pharmacological tool for dissecting the specific contributions of GluN2A-containing NMDA receptors to synaptic function and dysfunction.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity and selectivity of this compound have been characterized across various recombinant and native systems. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[2][3]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC50143 ± 10 nM[2]

Table 2: Selectivity of this compound Against Other NMDA Receptor Subtypes

Assay SystemReceptor SubtypeParameterValue
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%[2][4]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMIneffective[2][4]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMIneffective[2][4]

Note: this compound is estimated to be at least 70-fold selective for the GluN2A subtype over other subtypes based on IC50 ratios.[2][4]

Table 3: Physicochemical and ADME Properties of this compound and Comparators

CompoundAqueous Solubility (pH 7.4)
This compound120 µM[5]
MPX-004>150 µM[5]
TCN-201<1 µM[5]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[5] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[5]

Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, destabilizing the agonist-bound conformation of the LBD heterodimer.[6]

Signaling Pathway of this compound at a Glutamatergic Synapse

MPX007_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate (B1630785) Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glutamate->NMDAR binds IonChannel Ion Channel NMDAR->IonChannel opens MPX007 This compound MPX007->NMDAR binds allosterically Glycine Glycine Glycine->NMDAR binds CaMKII CaMKII Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity modulates Calcium Ca2+ IonChannel->Calcium influx Calcium->CaMKII activates

Caption: this compound allosterically inhibits GluN2A-containing NMDA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study synaptic plasticity.

In Vitro Characterization: HEK Cell Calcium Influx Assay

This assay is used to determine the IC50 values of this compound for different NMDA receptor subtypes in a controlled cellular environment.

Methodology:

  • Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK) cells and stably transfect them to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[5]

  • Assay Preparation: Plate the transfected cells in 384-well plates and load them with a calcium-sensitive fluorescent dye, such as Fluo-4.[5]

  • Compound Application: Add this compound to the cell plates at a range of concentrations.

  • Receptor Stimulation: Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[5]

  • Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring changes in fluorescence intensity using a fluorescence plate reader.[5]

  • Data Analysis: Fit the concentration-response curves for the inhibition of the calcium response to the Hill equation to determine the IC50 values.[5]

Workflow for HEK Cell Calcium Influx Assay

HEK_Cell_Assay_Workflow start Start culture Culture & Transfect HEK Cells start->culture plate Plate Cells & Load with Fluo-4 culture->plate add_mpx Add this compound (various concentrations) plate->add_mpx stimulate Stimulate with Glutamate & Glycine add_mpx->stimulate measure Measure Fluorescence (Ca2+ influx) stimulate->measure analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

Caption: Workflow for determining this compound potency in HEK cells.

Ex Vivo Analysis: Electrophysiology in Acute Brain Slices

This protocol details the use of this compound in electrophysiological recordings from acute brain slices to investigate its effects on synaptic transmission and plasticity (e.g., Long-Term Potentiation - LTP).

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Dissection tools

  • Carbogen gas (95% O2 / 5% CO2)

  • Artificial cerebrospinal fluid (aCSF) and NMDG-based slicing solution

  • Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

  • This compound stock solution (in DMSO)

Methodology:

  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, carbogenated NMDG solution.

    • Transfer slices to a holding chamber with aCSF at 32-34°C for recovery for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.

    • Obtain whole-cell patch-clamp recordings from a target neuron (e.g., CA1 pyramidal neuron).

    • Use a stimulating electrode to evoke synaptic responses (e.g., in the Schaffer collaterals).

  • Investigating the Effect of this compound on LTP:

    • Baseline Recording: Record stable baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for 10-20 minutes.

    • This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record for another 20-30 minutes to establish its effect on baseline transmission.

    • LTP Induction: While continuing to perfuse with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

    • Post-Induction Recording: Record for at least 60 minutes post-HFS to observe the magnitude and stability of LTP in the presence of this compound.

    • Washout (Optional): Perfuse with normal aCSF to wash out the compound and observe any reversal of its effects.

Workflow for Brain Slice Electrophysiology

Brain_Slice_Workflow start Start prepare Prepare Acute Brain Slices start->prepare recover Slice Recovery in aCSF prepare->recover record_baseline Establish Stable Baseline Recording recover->record_baseline apply_mpx Bath Apply This compound record_baseline->apply_mpx induce_ltp Induce LTP (HFS Protocol) apply_mpx->induce_ltp record_post Record Post-HFS (in this compound) induce_ltp->record_post washout Washout (Optional) record_post->washout analyze Analyze LTP Magnitude & Stability record_post->analyze washout->analyze end End analyze->end

Caption: Experimental workflow for studying the effect of this compound on LTP.

In Vivo Considerations

Due to a high P-glycoprotein (P-gp) efflux liability, this compound exhibits low brain-to-plasma ratios following systemic administration. Therefore, for in vivo studies targeting the central nervous system, direct intracerebroventricular (ICV) infusion is the recommended route of administration to achieve desired brain concentrations.

Clinical Development

As of late 2025, there is no publicly available information on clinical trials of this compound for indications related to synaptic plasticity. It is important to distinguish this compound from ML-007, a different compound from MapLight Therapeutics, which is currently in Phase 1 clinical trials for schizophrenia and Alzheimer's disease psychosis.[2][4][7][8] The development of this compound appears to be at a preclinical stage, positioned as a research tool for studying GluN2A receptor physiology.[1][3][5][6][9]

References

The Role of GluN2A Receptors in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's biophysical and pharmacological properties, as well as its role in synaptic plasticity, learning, and memory. The GluN2A subunit, encoded by the GRIN2A gene, is predominantly expressed in the mature brain and plays a pivotal role in synaptic function. Dysregulation of GluN2A-containing NMDA receptors, arising from genetic mutations or altered expression levels, has been increasingly implicated in a range of debilitating neurological disorders, including epilepsy, schizophrenia, and intellectual disability. This technical guide provides a comprehensive overview of the role of GluN2A receptors in these disorders, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

GluN2A in Neurological Disorders: A Quantitative Perspective

Mutations in the GRIN2A gene can lead to either a gain-of-function (GoF) or loss-of-function (LoF) of the NMDA receptor, contributing to distinct clinical phenotypes. GoF mutations are frequently associated with severe, early-onset epilepsies, while LoF mutations are more commonly linked to intellectual disability and schizophrenia.[1] The following tables summarize key quantitative data from electrophysiological and behavioral studies investigating the impact of GluN2A mutations.

Electrophysiological Characterization of GluN2A Mutations

Mutations in GRIN2A can significantly alter the electrophysiological properties of NMDA receptors. These changes are often quantified using whole-cell patch-clamp recordings in heterologous expression systems (e.g., HEK293 cells) or neurons.

MutationNeurological DisorderFunctional EffectPeak Current Density (pA/pF)Glutamate (B1630785) EC50 (µM)Glycine EC50 (µM)Deactivation Time Constant (% of WT)Reference
Wild-Type---8.6 ± 0.81.0100%[2][3]
D731NEpilepsy, Developmental DelayLoss-of-FunctionSignificantly Reduced>30001.7 ± 0.1-[2]
V685GEpilepsyLoss-of-FunctionDecreased---
N447KRolandic EpilepsyMild Gain-of-FunctionIncreased4.9 ± 0.5--[3]
K669NEpilepsyGain-of-Function---138%[4]
L812MEpilepsyGain-of-Function---143%[4]
Impact of GluN2A Mutations on Synaptic Currents

Studies on synaptic currents in neuronal preparations provide insights into how GRIN2A mutations affect synaptic transmission.

MutationNMDAR-mediated EPSC AmplitudeNMDAR-mediated EPSC DecayReference
K669N (GoF)No significant changeSlower[4]
L812M (GoF)No significant changeSlower[4]
C436R (LoF)ReducedFaster[4]
T531M (LoF)ReducedFaster[4]
R518H (LoF)ReducedFaster[4]
Behavioral Phenotypes in Mouse Models

Animal models expressing Grin2a mutations are crucial for understanding the behavioral consequences of receptor dysfunction.

Mouse ModelNeurological Disorder ModelBehavioral TestKey FindingReference
Grin2a KnockoutSchizophreniaOpen Field TestHyperlocomotion
Grin2a KnockoutEpilepsy-Spontaneous epileptiform discharges[5]
Lithium-Pilocarpine ModelEpilepsyMorris Water MazeImpaired spatial learning and memory[6]
GluN2A Expression Levels in Neurological Disorders

Post-mortem studies have investigated changes in GluN2A protein expression in the brains of individuals with neurological disorders.

Neurological DisorderBrain RegionGluN2A Protein ExpressionReference
SchizophreniaNucleus AccumbensNo significant change[7]
SchizophreniaPrefrontal CortexDecreased GRIN2A:GRIN2B mRNA ratio[8]

Key Experimental Protocols

Reproducible and well-defined experimental protocols are essential for studying the function of GluN2A receptors. This section provides detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Brain Slices

This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons within a relatively intact circuit.

1. Brain Slice Preparation:

  • Anesthetize a mouse (e.g., with isoflurane) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2.

  • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1 MgCl2, 2 CaCl2) at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain slices at room temperature.

2. Recording:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass capillaries and fill with an internal solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 QX-314, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2-7.3 with CsOH.

  • Obtain a gigaohm seal on the membrane of the target neuron and then rupture the membrane to achieve whole-cell configuration.

  • Clamp the neuron at a holding potential of +40 mV to relieve the Mg2+ block of NMDA receptors.

  • To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), perfuse the slice with aCSF containing antagonists for AMPA/kainate receptors (e.g., 20 µM DNQX) and GABAA receptors (e.g., 100 µM picrotoxin).[9]

  • Evoke EPSCs by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).

  • Record and analyze the amplitude, rise time, and decay kinetics of the NMDA EPSCs.

G cluster_prep Slice Preparation cluster_rec Recording Dissection Brain Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (32-34°C) Slicing->Recovery Patching Gigaohm Seal Formation Recovery->Patching Whole-Cell Rupture Membrane Patching->Whole-Cell Voltage Clamp (+40mV) Voltage Clamp Whole-Cell->Voltage Clamp (+40mV) Pharmacological Isolation Apply AMPA/GABA Receptor Blockers Voltage Clamp (+40mV)->Pharmacological Isolation Stimulation & Recording Evoke and Record NMDA EPSCs Pharmacological Isolation->Stimulation & Recording

Caption: Experimental workflow for whole-cell patch-clamp recording.
Morris Water Maze for Spatial Learning and Memory Assessment

This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodent models of neurological disorders.[10]

1. Apparatus:

  • A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • The pool is located in a room with various distal visual cues (e.g., posters, shapes on the walls).

  • A video tracking system is used to record and analyze the animal's swim path.

2. Procedure:

  • Acquisition Phase (e.g., 5 days, 4 trials/day):

    • Place the mouse in the water facing the wall at one of four randomized start locations.

    • Allow the mouse to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to observe the distal cues.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start location and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

G cluster_acq Acquisition Phase (5 days) cluster_probe Probe Trial (Day 6) Trial1 Trial 1 Trial2 Trial 2 Trial1->Trial2 Trial3 Trial 3 Trial2->Trial3 Trial4 Trial 4 Trial3->Trial4 RemovePlatform Remove Platform SingleTrial Single 60s Trial RemovePlatform->SingleTrial AnalyzeQuadrantTime Analyze Time in Target Quadrant SingleTrial->AnalyzeQuadrantTime Start Start Experiment cluster_acq cluster_acq Start->cluster_acq cluster_probe cluster_probe cluster_acq->cluster_probe

Caption: Morris water maze experimental workflow.
Open Field Test for Locomotor Activity and Anxiety-like Behavior

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[11]

1. Apparatus:

  • A square or circular arena (e.g., 40x40 cm for mice) with high, opaque walls to prevent escape.

  • The arena is typically placed in a dimly lit, quiet room.

  • A video camera is mounted above the arena to record the animal's movement.

2. Procedure:

  • Place the mouse in the center of the open field arena.

  • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Record the session using a video tracking system.

  • Analyze various parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: An exploratory behavior.

    • Grooming duration: A self-directed behavior that can be influenced by stress.

Signaling Pathways Involving GluN2A Receptors

GluN2A-containing NMDA receptors are integral to several critical intracellular signaling cascades that regulate synaptic plasticity and neuronal survival.

GluN2A in Synaptic Plasticity

GluN2A's role in long-term potentiation (LTP), a cellular correlate of learning and memory, is well-established. Upon activation by glutamate and glycine, the influx of Ca2+ through GluN2A-containing NMDA receptors initiates a cascade of events.

A key downstream effector is Calcium/calmodulin-dependent protein kinase II (CaMKII) . Ca2+ influx leads to the activation of CaMKII, which can then phosphorylate various synaptic proteins, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength. The C-terminal tail of GluN2A interacts with scaffolding proteins like Postsynaptic Density-95 (PSD-95) , which helps to anchor the receptor at the synapse and couple it to downstream signaling molecules.[12]

G Glutamate Glutamate NMDA_R GluN2A-NMDAR Glutamate->NMDA_R Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx PSD95 PSD-95 NMDA_R->PSD95 interacts with Calmodulin Calmodulin Ca2_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII AMPAR_phos AMPAR Phosphorylation & Insertion CaMKII->AMPAR_phos PSD95->CaMKII scaffolds LTP LTP AMPAR_phos->LTP

Caption: GluN2A signaling in long-term potentiation (LTP).
GluN2A in Excitotoxicity and Cell Survival

While essential for normal synaptic function, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal death in various neurological conditions. The role of GluN2A in this process is complex and appears to be location-dependent. Synaptic GluN2A activation is generally considered to promote cell survival pathways, whereas extrasynaptic NMDA receptor activation is more strongly linked to cell death.[13]

One of the key pro-survival pathways activated by synaptic GluN2A is the CREB (cAMP response element-binding protein) signaling cascade. Ca2+ influx through synaptic GluN2A receptors can lead to the activation of kinases that phosphorylate and activate CREB. Activated CREB then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[14]

G Synaptic_GluN2A Synaptic GluN2A-NMDAR Ca2_influx Ca²⁺ Influx Synaptic_GluN2A->Ca2_influx Kinases Kinase Activation (e.g., CaMKs) Ca2_influx->Kinases CREB CREB Kinases->CREB pCREB pCREB CREB->pCREB phosphorylation Nucleus Nucleus pCREB->Nucleus translocation Gene_Expression Gene Expression (e.g., BDNF) Nucleus->Gene_Expression promotes transcription Cell_Survival Neuronal Survival & Plasticity Gene_Expression->Cell_Survival

Caption: GluN2A-mediated pro-survival signaling pathway.

Drug Development Targeting GluN2A

The distinct roles of GluN2A in different neurological disorders have made it an attractive target for drug development. The goal is to develop subtype-selective modulators that can either enhance or inhibit receptor function depending on the underlying pathology.

Selective Antagonists and Modulators

Several selective antagonists and negative allosteric modulators (NAMs) for GluN2A-containing NMDA receptors have been developed and are valuable research tools.

CompoundTypeGluN2A IC50 / KiGluN2B IC50 / KiSelectivity (fold)Reference
NVP-AAM077Competitive Antagonist~0.04 µM (IC50)~0.5 µM (IC50)~12.5[10]
TCN-201Negative Allosteric Modulator~0.3 µM (IC50)>30 µM (IC50)>100[15]
ST3Competitive Antagonist52 nM (Ki)782 nM (Ki)15[15][16]

These compounds are being investigated for their therapeutic potential in conditions associated with GluN2A GoF mutations, such as certain forms of epilepsy. Conversely, positive allosteric modulators (PAMs) that enhance GluN2A function could be beneficial for disorders linked to LoF mutations, like schizophrenia.

Conclusion

The GluN2A subunit of the NMDA receptor is a critical player in synaptic function and neuronal health. A growing body of evidence demonstrates that dysfunction of GluN2A-containing receptors is a key contributor to the pathophysiology of several major neurological disorders. The characterization of GRIN2A mutations and their functional consequences, coupled with the development of sophisticated experimental models and subtype-selective pharmacological tools, is paving the way for a deeper understanding of these conditions. This knowledge is crucial for the development of novel and targeted therapeutic strategies aimed at restoring normal GluN2A function and alleviating the debilitating symptoms of these disorders. The continued investigation into the intricate signaling pathways and regulatory mechanisms governing GluN2A will undoubtedly unlock new avenues for precision medicine in neurology and psychiatry.

References

MPX-007: A Deep Dive into its Effects on Excitatory Postsynaptic Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Neuroscience Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Herein, we present a comprehensive overview of its pharmacological activity, with a specific focus on its impact on excitatory postsynaptic potentials (EPSPs). This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows to support ongoing research and development efforts in the field of neuroscience.

Core Pharmacological Data of this compound

This compound is a pyrazine-containing compound that demonstrates high potency and selectivity for NMDA receptors that include the GluN2A subunit.[1] This subunit is the most prevalent in the adult mammalian central nervous system, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders.[1][2] this compound, along with its analog MPX-004, offers a significant improvement over earlier GluN2A-selective NAMs, such as TCN-201, by providing enhanced potency and more favorable physicochemical properties.[3][4]

Quantitative Analysis of this compound's In Vitro Efficacy and Selectivity

The inhibitory activity of this compound has been characterized in various recombinant and native systems. The following tables summarize the key quantitative findings from these studies.

CompoundAssay SystemTarget SubunitIC50Reference
This compound HEK Cells (Ca2+ Influx Assay)GluN2A27 nM[5][6]
MPX-004HEK Cells (Ca2+ Influx Assay)GluN2A79 nM[5][6]
TCN-201HEK Cells (Ca2+ Influx Assay)GluN2AIncomplete Inhibition[5]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10 nM[5][6]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17 nM[5][6]
CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2DReference
This compound >70-foldWeak inhibition at 10 µM (~30%)>10 µM>10 µM[3][5]
MPX-004>150-fold>30 µM (weakly inhibited up to 8% at 10 µM)>30 µM>30 µM[5][6]
Effects on Native Receptor Systems

While a specific percentage of EPSP inhibition by this compound is not explicitly detailed in the primary literature, maximal concentrations of both this compound and its analog, MPX-004, were found to inhibit approximately 30% of the whole-cell NMDA receptor-mediated current in cultured rat pyramidal neurons.[2][5][6] For comparison, MPX-004 was shown to inhibit about 60% of the total NMDA receptor-mediated EPSP in rat hippocampal slices.[2][5][6]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[3][7] Its mechanism is thought to be similar to that of TCN-201, binding at the interface of the GluN1 and GluN2A ligand-binding domains.[1][8] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), which in turn inhibits the activation of the receptor.[5][8] A significant advantage of this compound is its ability to maintain potent inhibition of GluN2A activity even in the presence of high physiological concentrations of glycine.[8]

Mechanism of Action of this compound cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 Subunit Activation Receptor Activation (Ion Channel Opening, Ca2+ Influx, EPSP) GluN1->Activation Contributes to GluN2A GluN2A Subunit GluN2A->Activation Contributes to Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds to Glycine Glycine Glycine->GluN1 Binds to MPX007 This compound MPX007->GluN1 Allosterically Modulates (reduces Glycine affinity) MPX007->GluN2A Inhibition Inhibition of Receptor Activation MPX007->Inhibition Leads to

This compound's allosteric modulation of the NMDA receptor.

Experimental Protocols

The characterization of this compound's effects on NMDA receptors involved several key experimental methodologies.

HEK Cell-Based Calcium Influx Assay

This assay was utilized to determine the IC50 values of this compound against various GluN2 subunits in a controlled cellular environment.[1][3]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express the human GluN1 subunit along with one of the GluN2 subunits (GluN2A, GluN2B, or GluN2D).[3]

  • Assay Preparation: The transfected cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 or Fluo-8.[3][9]

  • Compound Application: this compound was introduced to the cell plates at a range of concentrations.[3]

  • Receptor Stimulation: The NMDA receptors were activated by stimulating the cells with a combination of glutamate and glycine (e.g., 3 µM each).[3][5]

  • Data Acquisition: Changes in intracellular calcium levels were quantified by measuring the changes in fluorescence intensity with a fluorescence plate reader.[1][3]

  • Data Analysis: To determine the IC50 values, the concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation.[3][5]

HEK Cell Calcium Influx Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A HEK cells transfected with GluN1 + GluN2A/B/D subunits B Plate cells in 384-well plates A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4) B->C D Add this compound at varying concentrations C->D E Stimulate with Glutamate + Glycine D->E F Measure fluorescence intensity (change in intracellular Ca2+) E->F G Generate concentration-response curves F->G H Calculate IC50 values using the Hill equation G->H

Workflow for the HEK cell calcium influx assay.

Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology

This electrophysiological technique was employed to confirm the potency and selectivity of this compound on NMDA receptor-mediated currents.

  • Oocyte Preparation and Injection: Oocytes were harvested from Xenopus laevis and microinjected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Electrophysiological Recording: Following an incubation period to allow for receptor expression, the oocytes were voltage-clamped at a holding potential (e.g., -70 mV).[1]

  • Compound and Agonist Application: The oocytes were perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]

  • Data Analysis: The inhibition of the agonist-induced current by this compound was measured and used to determine the IC50 values.[5]

Whole-Cell Patch-Clamp Electrophysiology in Primary Neurons

To assess the effects of this compound on native receptors, whole-cell patch-clamp recordings were performed on cultured rat pyramidal neurons.

  • Primary Neuron Culture: Pyramidal neurons were isolated from rats and cultured.[5]

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings were established to measure NMDA receptor-mediated currents.

  • Compound Application: Maximal concentrations of this compound were applied to the cultured neurons.

  • Data Analysis: The percentage of inhibition of the NMDA receptor-mediated whole-cell current was quantified.[5]

This technical guide provides a foundational understanding of this compound's interaction with GluN2A-containing NMDA receptors and its subsequent effects on excitatory neurotransmission. The provided data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of neurological and psychiatric disorders.

References

MPX-007: A Technical Guide to its Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical applications of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Core Pharmacological Profile

This compound is a pyrazine-containing compound that offers significant improvements in potency, solubility, and physicochemical properties over earlier GluN2A-selective NAMs like TCN-201.[1][4] It demonstrates high selectivity for GluN2A-containing NMDA receptors over receptors containing GluN2B, GluN2C, or GluN2D subunits.[1][2][3][4][5]

Quantitative Pharmacology

The potency and selectivity of this compound have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Potency of this compound

Assay SystemTargetParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[1][2][3][4][6]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC50143 ± 10 nM[1][5]

Table 2: In Vitro Selectivity of this compound

Assay SystemReceptor SubtypeParameterValue
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%[1][4]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMNo significant inhibition[1][4]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMNo significant inhibition[1][4]
HEK Cell Ca2+ Influx AssayGluN2B, GluN2D% InhibitionNo inhibitory effect at concentrations that completely inhibited GluN2A[2][3][4][5]

Table 3: Physicochemical and ADME Properties

PropertyValue
Aqueous Solubility (pH 7.4)120 µM[7]
P-glycoprotein (P-gp) Efflux Ratio5.4[6]

Mechanism of Action

This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors.[1][7] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][7][8] The binding of this compound is believed to displace Valine 783 (V783) on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit.[1] This conformational change destabilizes the agonist-bound state of the LBD heterodimer and reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][7][8] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[7]

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_modulation Modulation GluN1 GluN1 Subunit Channel Ion Channel (Closed) GluN1->Channel GluN2A GluN2A Subunit GluN2A->Channel MPX007 This compound MPX007->GluN1 Binds to GluN1/GluN2A Interface MPX007->GluN2A MPX007->Channel Prevents Opening Glycine Glycine (Co-agonist) Glycine->GluN1 Binding Inhibited Glutamate (B1630785) Glutamate (Agonist) Glutamate->GluN2A Binds

This compound Mechanism of Action

Preclinical In Vitro Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

HEK Cell Calcium Influx Assay

This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[7]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media.

  • Cells are stably or transiently transfected with plasmids encoding the human GluN1 subunit and a specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D).[7]

2. Assay Preparation:

  • Transfected cells are seeded into 384-well plates.[7]

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7][9]

3. Compound Application:

  • A range of concentrations of this compound is prepared in an appropriate assay buffer.

  • The compound solutions are added to the cell plates and incubated for a specific period.[7]

4. Receptor Stimulation and Data Acquisition:

  • NMDA receptor activation is initiated by adding a mixture of glutamate and glycine (e.g., 3 µM each).[3][7]

  • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[7]

5. Data Analysis:

  • The concentration-response data for the inhibition of the calcium signal are plotted.

  • The IC50 values are determined by fitting the data to a four-parameter logistic equation (Hill equation).[7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A HEK Cell Culture B Transfection (GluN1 + GluN2 Subunit) A->B C Seeding in 384-well Plates B->C D Loading with Ca2+ Dye (Fluo-4) C->D E Addition of This compound D->E F Stimulation with Glutamate + Glycine E->F G Measure Fluorescence (Ca2+ Influx) F->G H Generate Concentration-Response Curve G->H I Calculate IC50 H->I

HEK Cell Ca2+ Influx Assay Workflow
Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology

This electrophysiological assay provides a detailed characterization of the inhibitory effects of this compound on NMDA receptor currents.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically harvested from Xenopus laevis frogs.

  • Oocytes are defolliculated and injected with complementary RNA (cRNA) encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Injected oocytes are incubated for several days to allow for receptor expression.[1]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • The oocyte is impaled with two microelectrodes for voltage clamping, typically at a holding potential of -70 mV.[1]

3. Compound and Agonist Application:

  • The oocyte is perfused with varying concentrations of this compound for a set duration.[1][5]

  • NMDA receptor-mediated inward currents are elicited by the co-application of glutamate and glycine.[1]

4. Data Acquisition and Analysis:

  • The peak current amplitude in the presence of different concentrations of this compound is measured and compared to the control current in the absence of the compound.

  • Concentration-response curves are generated to determine the IC50 value for current inhibition.[5]

cluster_prep Oocyte Preparation cluster_rec Recording cluster_analysis Analysis A Harvest Oocytes from Xenopus laevis B cRNA Injection (GluN1 + GluN2 Subunit) A->B C Incubation for Receptor Expression B->C D Two-Electrode Voltage Clamp C->D E Perfusion with Varying [this compound] D->E F Co-application of Glutamate + Glycine E->F G Record Inward Current F->G H Measure Peak Current Inhibition G->H I Determine IC50 H->I

Xenopus Oocyte Electrophysiology Workflow

In Vivo and Ex Vivo Applications and Limitations

While this compound is a potent and selective tool for in vitro studies, its application in in vivo models requiring systemic administration is limited.[3][4][5] Preliminary studies have shown that this compound has a low brain-to-plasma ratio after subcutaneous administration, likely due to being a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier.[4][6] Therefore, for central nervous system (CNS) target engagement, direct brain infusion (e.g., intracerebroventricularly) is the recommended route of administration.[3][4][5][6]

Ex vivo studies using brain slice preparations from rodents have been employed to assess the effects of this compound and its analogs on native NMDA receptors. For instance, its analog MPX-004 has been shown to inhibit a significant portion of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices.[2][3][5] Furthermore, the selectivity of these compounds for GluN2A was confirmed in cortical slices from GRIN2A knockout mice, where MPX-004 had no inhibitory effect on NMDA receptor-mediated synaptic currents.[2][3][5] Given its greater solubility and potency, this compound presents an alternative for such studies, particularly when minor inhibition of GluN2B is less of a concern.[3][4][5]

Downstream Signaling Pathways

Activation of GluN2A-containing NMDA receptors is coupled to various intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. By inhibiting these receptors, this compound can be used to probe the role of GluN2A in these pathways. One of the prominent downstream pathways involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[8]

NMDA_R GluN2A-NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation leads to CaM Calmodulin (CaM) Ca_Influx->CaM Ras_GRP Ras-GRF CaM->Ras_GRP Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression MPX007 This compound MPX007->NMDA_R Inhibits

Inhibition of NMDA-ERK-CREB Pathway by this compound

Conclusion

This compound is a valuable pharmacological tool for the preclinical investigation of GluN2A-containing NMDA receptors. Its high potency and selectivity in in vitro systems make it superior to earlier compounds for dissecting the specific roles of the GluN2A subunit in neuronal function and disease. While its utility in systemic in vivo studies is limited by poor brain penetration, it remains an excellent reagent for in vitro assays, ex vivo brain slice electrophysiology, and direct-to-brain administration models. This guide provides researchers with the essential technical information to effectively utilize this compound in their preclinical research endeavors.

References

The Relevance of MPX-007 in Animal Models of Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. The glutamate (B1630785) hypothesis of schizophrenia posits that dysfunction of the N-methyl-D-aspartate (NMDA) receptor system contributes to the pathophysiology of the disease.[1] MPX-007 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[2][3][4][5][6] Given the implication of GluN2A subunit dysfunction in schizophrenia, this compound represents a valuable pharmacological tool to probe the therapeutic potential of targeting this specific receptor subtype in animal models of the disorder.[2][3][5][6][7]

This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in preclinical schizophrenia research. It includes a summary of its quantitative pharmacology, detailed experimental protocols for relevant animal models, and visualizations of key pathways and workflows.

Quantitative Pharmacology of this compound

This compound has been characterized as a potent and selective antagonist of GluN2A-containing NMDA receptors. The following tables summarize its in vitro pharmacological profile.

Table 1: In Vitro Potency of this compound at GluN2A-Containing NMDA Receptors

Assay SystemCell TypeAgonistsParameterValue (nM)
Ca2+ Influx AssayHEK CellsGlutamate and Glycine (3 µM each)IC5027
ElectrophysiologyXenopus OocytesGlutamate and GlycineIC50143 ± 10

Data sourced from multiple studies.[2][3][5][6][7][8]

Table 2: In Vitro Selectivity of this compound at Different NMDA Receptor Subtypes

Receptor SubtypeAssay SystemParameterResult
GluN1/GluN2BXenopus Oocytes% Inhibition at 10 µM~30%
GluN1/GluN2CXenopus Oocytes% Inhibition at 10 µMNo significant inhibition
GluN1/GluN2DXenopus Oocytes% Inhibition at 10 µMNo significant inhibition

Data indicates that this compound is significantly more potent at GluN2A-containing receptors compared to other subtypes.[2][3][8]

Mechanism of Action

This compound acts as a negative allosteric modulator of the NMDA receptor. Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains. This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation. A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.

cluster_0 NMDA Receptor (GluN1/GluN2A) GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2A GluN2A MPX007 This compound MPX007->GluN1 Binds to allosteric site Glycine Glycine Glycine->GluN1 Reduced affinity Glutamate Glutamate Glutamate->GluN2A Binds

Figure 1: Proposed mechanism of action of this compound.

Relevance in Schizophrenia Animal Models

While direct in vivo studies using this compound in animal models of schizophrenia have not been extensively published, the critical role of the GluN2A subunit in the pathophysiology of the disorder makes it a compelling target.

  • NMDA Receptor Hypofunction Hypothesis: The administration of non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms in healthy individuals and exacerbate them in patients with schizophrenia.[1] This has led to the "NMDA receptor hypofunction" hypothesis of schizophrenia.

  • GluN2A's Role: Genetic and physiological evidence implicates GluN2A-containing receptors in susceptibility to schizophrenia.[2][3][5][6][7] Studies using other selective GluN2A antagonists have shown effects on neurotransmitter systems, like glutamate and serotonin, that are relevant to schizophrenia.

Therefore, this compound can be used to investigate the specific contribution of GluN2A subunit dysfunction to schizophrenia-like behaviors in various animal models.

Experimental Protocols for In Vivo Studies

A significant consideration for in vivo studies with this compound is its susceptibility to the P-glycoprotein efflux pump at the blood-brain barrier, which results in low brain exposure following systemic administration. Consequently, for chronic studies targeting the central nervous system, direct intracerebroventricular (ICV) infusion is the recommended route of administration.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This model is widely used to assess potential antipsychotic activity by measuring the reversal of PCP-induced hyperactivity.

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Drug Preparation:

    • PCP hydrochloride is dissolved in sterile saline.

    • This compound is prepared for the appropriate route of administration (e.g., dissolved in a suitable vehicle for ICV infusion).

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before PCP administration.

    • Inject mice with PCP (e.g., 3-10 mg/kg, intraperitoneally) or saline.

    • Immediately place individual mice into an open-field arena.

    • Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of mice treated with this compound and PCP to the group treated with vehicle and PCP. A significant reduction in hyperactivity suggests a potential antipsychotic-like effect.

start Start drug_admin This compound or Vehicle Administration (e.g., ICV) start->drug_admin pcp_admin PCP or Saline Administration (i.p.) drug_admin->pcp_admin open_field Place in Open-Field Arena pcp_admin->open_field record Record Locomotor Activity (60-90 min) open_field->record analysis Data Analysis record->analysis end End analysis->end

Figure 2: Workflow for PCP-induced hyperlocomotion.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

  • Apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise.

    • Present a series of trials in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB) presented 30-120 ms (B15284909) before the pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of this compound to reverse a pharmacologically induced (e.g., by MK-801) deficit in PPI would be the primary outcome.

cluster_0 Trial Types pulse Pulse Alone (120 dB) Response Startle Response Measurement pulse->Response prepulse Prepulse + Pulse (e.g., 80 dB -> 120 dB) prepulse->Response no_stim No Stimulus no_stim->Response Animal Animal in Startle Chamber Calculation PPI Calculation: % Reduction in Startle Response->Calculation

Figure 3: Logical relationship in the PPI test.

MK-801-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The model uses the NMDA receptor antagonist MK-801 to induce these deficits.

  • Apparatus: An open-field arena and a set of different objects.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for 5-10 minutes on consecutive days.

    • Acquisition Phase:

      • Administer this compound or vehicle.

      • After a set time, administer MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) or saline.

      • Place the animal in the arena with two identical objects and allow exploration for a set period (e.g., 3-5 minutes).

    • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

    • Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.

  • Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. A reversal of the MK-801-induced deficit in this index by this compound would indicate a pro-cognitive effect.

Conclusion

This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. While direct preclinical evidence in animal models of schizophrenia is emerging, its pharmacological profile and the strong implication of the GluN2A subunit in the pathophysiology of the disorder make it an invaluable tool for research. The experimental protocols outlined in this guide provide a framework for investigating the therapeutic potential of this compound and for further elucidating the role of GluN2A in schizophrenia-related behaviors. Careful consideration of the route of administration is paramount for the successful design and interpretation of in vivo studies with this compound.

References

Investigating Autism Spectrum Disorders with MPX-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted or repetitive behaviors.[1] The underlying neurobiology of ASD is multifaceted, with growing evidence pointing to dysregulation in synaptic function and plasticity.[2][3] One of the key systems implicated in these processes is the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors.[4][5] Genetic studies have linked variations in genes encoding NMDA receptor subunits, such as GRIN2A, to an increased susceptibility to ASD and other neurodevelopmental disorders.[4][5][6]

This technical guide provides a comprehensive overview of MPX-007, a potent and highly selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[7] We will delve into its pharmacological profile, the experimental methodologies for its characterization, and its potential as a pharmacological tool to investigate and potentially modulate the synaptic deficits associated with ASD.

Pharmacological Profile of this compound

This compound is a pyrazine-containing compound that demonstrates superior potency and selectivity for GluN2A-containing NMDA receptors compared to earlier compounds like TCN-201.[6][7] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218).[5] This binding allosterically reduces the receptor's affinity for its co-agonist, glycine, thereby inhibiting receptor activation.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Potency of this compound at GluN2A-Containing NMDA Receptors

Assay SystemParameterValue
HEK Cell Ca2+ Influx AssayIC5027 nM[7]
Xenopus Oocyte Electrophysiology (human)IC50143 ± 10 nM[8]

Table 2: Selectivity of this compound for NMDA Receptor Subunits

Receptor SubtypeParameterValueNotes
GluN1/GluN2B% Inhibition at 10 µM~30%[6][8]Weak, concentration-dependent inhibition observed at higher concentrations.[6]
GluN1/GluN2C% Inhibition at 10 µMIneffective[6]
GluN1/GluN2D% Inhibition at 10 µMNo inhibitory effect[6][7]

Table 3: Physicochemical and ADME Properties of this compound and Comparator Compounds

CompoundAqueous Solubility (pH 7.4)
This compound120 µM[4]
MPX-004>150 µM[4]
TCN-201<1 µM[4]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is centered on its allosteric modulation of the GluN1/GluN2A receptor complex.[8] By binding at the interface of the GluN1 and GluN2A ligand-binding domains, it is proposed to induce a conformational change that reduces the affinity for glycine at the GluN1 subunit.[5][8] This, in turn, decreases the probability of channel opening and subsequent calcium influx, a critical step in downstream signaling cascades.

Activation of GluN2A-containing NMDA receptors is linked to several key signaling pathways involved in synaptic plasticity, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.[5] By selectively inhibiting GluN2A, this compound provides a tool to dissect the specific contributions of this subunit to these pathways in both physiological and pathological states.

MPX-007_Mechanism_of_Action GluN1 GluN1 GluN2A GluN2A Glutamate Glutamate Glutamate->GluN2A Binds Ca_Influx Ca2+ Influx Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN2A Binds Allosterically MPX007->Glycine Reduces Affinity Downstream Downstream Signaling (e.g., ERK, CREB) Ca_Influx->Downstream Activates

Mechanism of action of this compound on the GluN1/GluN2A receptor.

Experimental Protocols

The characterization of this compound has relied on several key experimental methodologies.

HEK Cell Calcium Influx Assay

This assay is used to determine the potency (IC50) of compounds that modulate NMDA receptor activity.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[4][7]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[4]

  • Compound Application: A range of concentrations of this compound is added to the cell plates.[4][6]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[4][6]

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[4]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[4][6]

HEK_Cell_Calcium_Influx_Assay_Workflow start HEK Cells expressing GluN1/GluN2A plate Plate cells in 384-well plate start->plate load_dye Load with Fluo-4 (Calcium Dye) plate->load_dye add_mpx Add varying concentrations of this compound load_dye->add_mpx stimulate Stimulate with Glutamate + Glycine add_mpx->stimulate measure Measure Fluorescence (Ca2+ Influx) stimulate->measure analyze Analyze data and determine IC50 measure->analyze Proposed_Preclinical_Workflow_for_MPX-007_in_ASD start Select ASD Animal Model (e.g., Shank3, Fmr1-KO) administer Administer this compound or Vehicle start->administer behavioral Behavioral Testing - Social Interaction - Repetitive Behaviors - Communication administer->behavioral electrophys Ex vivo Electrophysiology (Synaptic Plasticity - LTP/LTD) administer->electrophys biochem Biochemical Analysis (Signaling Pathways) administer->biochem analyze Analyze and Correlate Behavioral and Synaptic Data behavioral->analyze electrophys->analyze biochem->analyze

References

MPX-007: A Technical Guide for Preclinical Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] The significant association between mutations in the GRIN2A gene, which encodes the GluN2A subunit, and various childhood epilepsy and aphasia syndromes underscores the therapeutic potential of targeting this specific NMDA receptor subtype.[1][3] this compound and its analog, MPX-004, represent a significant advancement over earlier GluN2A-selective NAMs, offering improved potency and physicochemical properties.[1][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization, to aid researchers in its application for preclinical epilepsy research.

Note: To date, published literature does not include studies of this compound in preclinical in vivo models of epilepsy. Its characterization has been primarily in in vitro systems. Preliminary studies have indicated that this compound has low brain-to-plasma ratios following subcutaneous administration, suggesting it may be best suited for in vitro studies or direct intracerebral administration.[2]

Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data on the potency and selectivity of this compound from in vitro studies.

Table 1: In Vitro Potency of this compound at NMDA Receptors
Assay SystemReceptor SubtypeParameterValue (nM)
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027[1]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10[2]
Table 2: In Vitro Selectivity of this compound against other NMDA Receptor Subtypes
Assay SystemReceptor SubtypeConcentration% InhibitionEstimated Selectivity (Fold vs. GluN2A)
HEK Cell Ca2+ Influx AssayGluN1/GluN2BUp to 10 µMNo effect>70[1]
HEK Cell Ca2+ Influx AssayGluN1/GluN2DUp to 10 µMNo effect>70[1]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B10 µM~30%>70[1][2]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2C10 µMNo effect>70[1]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2D10 µMNo effect>70[1]
Table 3: Activity of this compound in Native Neuronal Preparations
PreparationEffect MeasuredConcentration% Inhibition
Rat Pyramidal Neurons (Primary Culture)Whole-cell NMDA receptor-mediated current10 µM~30%[1][2]

Mechanism of Action

This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors.[4] Its proposed mechanism of action is similar to its structural analogs, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains. This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[4]

Mechanism of Action of this compound cluster_receptor NMDA Receptor (GluN1/GluN2A) GluN1 GluN1 Subunit GluN2A GluN2A Subunit IonChannel Ion Channel (Closed) No_Ca_Influx Reduced Ca2+ Influx (Reduced Excitability) IonChannel->No_Ca_Influx Leads to IonChannel_Open Ion Channel (Open) Ca_Influx Ca2+ Influx (Neuronal Excitation) IonChannel_Open->Ca_Influx Allows MPX007 This compound BindingSite Allosteric Binding Site MPX007->BindingSite Binds to Glycine Glycine Glycine->GluN1 Binds Glycine->IonChannel_Open Activate Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds Glutamate->IonChannel_Open Activate BindingSite->GluN1 Reduces Glycine Affinity BindingSite->IonChannel Promotes Closed State

Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is used to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[1]

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK) cells are cultured in standard growth medium.

    • Cells are stably or transiently transfected with plasmids encoding human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, or GluN2D).

  • Assay Preparation:

    • Transfected cells are plated into 384-well microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application:

    • This compound is serially diluted to a range of concentrations and added to the cell plates.

  • Receptor Stimulation:

    • Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.

  • Data Acquisition:

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • The concentration-response curves for the inhibition of the calcium response are generated.

    • The curves are fitted to the Hill equation to determine the IC50 values.

HEK Cell Calcium Influx Assay Workflow start Start culture Culture HEK cells expressing GluN1 and GluN2A start->culture plate Plate cells in 384-well plates culture->plate dye Load cells with Ca2+ sensitive dye plate->dye add_mpx Add varying concentrations of this compound dye->add_mpx stimulate Stimulate with Glutamate + Glycine add_mpx->stimulate read Measure fluorescence (Ca2+ influx) stimulate->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Workflow for the HEK cell calcium influx assay.
Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method provides a detailed electrophysiological characterization of the compound's effect on specific NMDA receptor subtypes.[2]

  • Oocyte Preparation and Injection:

    • Oocytes are harvested from Xenopus laevis.

    • Oocytes are injected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

    • Injected oocytes are incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution.

    • Two electrodes are inserted into the oocyte, and the membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound and Agonist Application:

    • Oocytes are perfused with varying concentrations of this compound.

    • This is followed by the co-application of glutamate and glycine to elicit inward currents mediated by the expressed NMDA receptors.

  • Data Acquisition and Analysis:

    • The resulting currents are recorded and measured.

    • Inhibition curves are generated by plotting the current amplitude as a function of this compound concentration.

    • IC50 values are calculated from these curves.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the in vitro investigation of GluN2A-containing NMDA receptors. Its high potency and selectivity make it suitable for dissecting the physiological and pathological roles of this specific receptor subtype. Given the strong genetic evidence linking GluN2A to epilepsy, this compound holds promise for preclinical epilepsy research. However, its utility in in vivo models of epilepsy may be limited by its pharmacokinetic properties. Future research should focus on developing brain-penetrant analogs of this compound to enable the exploration of its anti-seizure and anti-epileptogenic potential in animal models. Such studies will be crucial in validating the therapeutic hypothesis of selective GluN2A antagonism for the treatment of epilepsy.

References

An In-depth Technical Guide on the Physicochemical Properties of MPX-007 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the physicochemical properties and pharmacological profile of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

This compound, a pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, offering improved potency, solubility, and other physicochemical characteristics.[1][2] Its high selectivity for the GluN2A subunit makes it an invaluable tool for dissecting the physiological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[1][3]

Core Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its properties and activity across various experimental systems.

PropertyValueReference
Molecular Formula C18H17F2N5O3S2[4]
Molecular Weight 453.48 g/mol [4]
Aqueous Solubility (pH 7.4) 120 µM[5]

Table 1: General Physicochemical Properties of this compound.

Assay SystemReceptor SubtypeParameterValueReference
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[1][6]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10 nM[1]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B% Inhibition at 10 µM~30%[1]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2C% Inhibition at 10 µMNo significant inhibition[1][7]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2D% Inhibition at 10 µMNo significant inhibition[1][7]

Table 2: In Vitro Potency and Selectivity of this compound at Recombinant NMDA Receptors.

Mechanism of Action

This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[1][8] Its mechanism of action is believed to be similar to that of TCN-201, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][2] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5]

Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][9]

MPX_007_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_LBD Ligand-Binding Domains Interface GluN1 GluN1 Subunit (Glycine Binding) Inhibition Receptor Inhibition (Reduced Ion Flux) GluN1->Inhibition Leads to GluN2A GluN2A Subunit (Glutamate Binding) V783 GluN2A Valine 783 F754 GluN1 Phenylalanine 754 V783->F754 Steric Clash F754->GluN1 Reduces Glycine Affinity MPX007 This compound MPX007->V783 Binds to Interface & Displaces V783 Glycine Glycine Glycine->GluN1

Caption: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[5]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard media.[1] They are then transiently or stably transfected with plasmids encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[1][5]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[5]

  • Compound Application: Varying concentrations of this compound are pre-incubated with the cells.[1]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][5]

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[1][5]

  • Data Analysis: The resulting data is normalized to control responses.[1] The concentration-response curves for the inhibition of the calcium response are fitted to a four-parameter logistic equation or the Hill equation to determine the IC50 value.[1][5]

HEK_Assay_Workflow start Start culture Culture & Transfect HEK293 Cells (GluN1 + GluN2x) start->culture plate Plate Cells in 384-well Plates culture->plate load Load with Ca2+ Indicator (e.g., Fluo-4 AM) plate->load preincubate Pre-incubate with Varying [this compound] load->preincubate stimulate Stimulate with Glutamate & Glycine preincubate->stimulate read Measure Fluorescence (Plate Reader) stimulate->read analyze Normalize Data & Fit Curve read->analyze end Determine IC50 analyze->end

Caption: Workflow for the HEK cell calcium influx assay.

Xenopus Oocyte Electrophysiology Assay

This electrophysiological method provides a direct measure of ion channel function and is used to confirm the potency and selectivity of this compound.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Incubation: The oocytes are incubated to allow for the expression of the NMDA receptors on the cell surface.[1]

  • Electrophysiological Recording: A two-electrode voltage clamp is used to hold the oocyte at a specific membrane potential (e.g., -70 mV).[1]

  • Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]

  • Data Acquisition and Analysis: The resulting inward currents are recorded. The percentage of inhibition at various this compound concentrations is calculated, and the data is used to determine the IC50 value.[1]

References

An In-depth Technical Guide to the Pharmacology of MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a novel pyrazine-containing compound that acts as a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] The GluN2A subunit is the most prevalent GluN2 subunit in the adult mammalian central nervous system and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[1][2] As a highly selective pharmacological tool, this compound is instrumental in dissecting the physiological roles of GluN2A-containing receptors and exploring their therapeutic potential.[2][3] This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Pharmacological Data

This compound was developed as a more potent and "drug-like" successor to earlier GluN2A-selective NAMs, such as TCN-201.[4] It exhibits improved physicochemical properties, including enhanced aqueous solubility, making it a more versatile tool for a broader range of experimental applications.[4][5]

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and Comparators at GluN2A-Containing NMDA Receptors

CompoundAssay SystemTargetIC50Reference
This compound HEK Cells (Ca2+ Influx)GluN2A27 nM[3][6]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10 nM[3][7]
MPX-004HEK Cells (Ca2+ Influx)GluN2A79 nM[3][6]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17 nM[3][7]
TCN-201HEK Cells (Ca2+ Influx)GluN2AIncomplete Inhibition[5]

Table 2: Selectivity of this compound at Recombinant NMDA Receptor Subtypes

CompoundReceptor SubtypeParameterValueReference
This compound GluN1/GluN2B% Inhibition at 10 µM~30%[3][7]
This compound GluN1/GluN2C% Inhibition at 10 µMIneffective[3][7]
This compound GluN1/GluN2D% Inhibition at 10 µMIneffective[3][7]
This compound Fold Selectivity (vs. GluN2A) Estimated >70-fold [3][7]

Table 3: Activity of this compound in Native Systems

PreparationEffectResultReference
Rat Pyramidal Neurons (Primary Culture)Inhibition of whole-cell NMDA receptor-mediated current~30%[3][7]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[5] Its proposed binding site, similar to that of TCN-201, is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][5] This allosteric binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit.[1] This destabilizes the agonist-bound conformation of the ligand-binding domain heterodimer.[1] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[5]

Mechanism of Action of this compound at the GluN1/GluN2A Receptor cluster_receptor NMDA Receptor (GluN1/GluN2A) GluN1 GluN1 Subunit GluN2A GluN2A Subunit MPX007 This compound MPX007->GluN1 Binds to GluN1/GluN2A Interface MPX007->GluN2A Glycine Glycine MPX007->Glycine Reduces Affinity Receptor_Activation Receptor Activation (Ca2+ Influx) MPX007->Receptor_Activation Inhibits Glycine->GluN1 Binds Glycine->Receptor_Activation Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds Glutamate->Receptor_Activation

Caption: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and effects on native receptors.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay was employed to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[5]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[5]

  • Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]

  • Compound Application: this compound was added at a range of concentrations to the cell plates.[5]

  • Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[5][7]

  • Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[5]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[5][8]

Workflow for HEK Cell Calcium Influx Assay A HEK Cell Culture (Expressing GluN1/GluN2) B Plate Cells in 384-well Plates A->B C Load with Ca2+ Sensitive Dye (e.g., Fluo-4) B->C D Add this compound (Range of Concentrations) C->D E Stimulate with Glutamate + Glycine D->E F Measure Fluorescence (Plate Reader) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for the HEK cell calcium influx assay.

Xenopus Oocyte Electrophysiology

This assay confirmed the potency and selectivity of this compound using electrophysiological recordings.[2]

  • Oocyte Preparation and Injection: Oocytes were harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Electrophysiological Recording: After incubation to allow for receptor expression, oocytes were voltage-clamped at a holding potential (e.g., -70 mV).[1]

  • Compound Application and Agonist Stimulation: Oocytes were perfused with varying concentrations of this compound followed by co-application with glutamate and glycine to elicit inward currents.[1]

  • Data Analysis: Inhibition curves were generated from the recorded currents to determine IC50 values.[7]

Whole-Cell Patch Clamp in Primary Neuronal Cultures

This method was used to assess the effect of this compound on native NMDA receptors.

  • Cell Preparation: Cortical neurons from rats were maintained in primary culture for 13-15 days.[6]

  • Electrophysiological Recording: Whole-cell manual patch clamp was used to record currents evoked by NMDA (100 µM) and glycine (10 µM) applied for 4 seconds from a holding potential of -70 mV.[6]

  • Data Analysis: Inhibition of NMDA-activated currents was quantified during exposure to this compound (10 µM).[6]

Downstream Signaling

Activation of GluN2A-containing NMDA receptors is linked to several downstream signaling cascades crucial for neuronal function. One prominent pathway involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[4] By inhibiting GluN2A-containing NMDA receptors, this compound can be expected to modulate these downstream pathways.

Potential Downstream Effects of this compound MPX007 This compound NMDA_R GluN2A-NMDA Receptor MPX007->NMDA_R Inhibits Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ERK ERK Activation Ca_Influx->ERK CREB CREB Activation ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Potential downstream signaling effects of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the study of GluN2A-containing NMDA receptors. Its high potency, selectivity, and favorable physicochemical properties make it superior to earlier compounds for a wide range of in vitro and in vivo applications. The detailed pharmacological profile and experimental methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of GluN2A in the central nervous system and its potential as a therapeutic target. Further studies are ongoing to fully elucidate the molecular mechanisms of inhibition by this compound and its effects on native receptor subtypes.[3][7]

References

MPX-007: A Technical Guide to its Role as a Selective Modulator of Learning and Memory Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and highly selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] NMDA receptors are critical components of the central nervous system, acting as a "master switch for learning and memory" by regulating synaptic plasticity.[2][3] The specific composition of NMDA receptor subunits (GluN1 and various GluN2 subtypes) dictates their physiological properties and role in neural circuits.[2] this compound, by selectively inhibiting GluN2A-containing receptors, provides a precision pharmacological tool for dissecting the specific contributions of this subunit to synaptic function and its implications in various neurological and psychiatric conditions.[1][4]

This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of GluN2A-Containing NMDA Receptors

This compound exerts its effect through negative allosteric modulation. It binds to a site on the NMDA receptor at the interface of the GluN1 and GluN2A subunits, which is distinct from the binding sites for the agonists glutamate (B1630785) and glycine.[1] This binding event does not prevent agonists from attaching to the receptor but instead reduces the probability of the ion channel opening in response to agonist binding.[1] This selective inhibition allows researchers to isolate and study the specific physiological roles of GluN2A-containing NMDA receptors in contrast to other NMDA receptor subtypes, such as those containing GluN2B, GluN2C, or GluN2D subunits.[2]

MPX_007_Signaling_Pathway cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2A Glutamate->NMDAR:f2 Binds IonChannel Ion Channel NMDAR:f0->IonChannel Activates MPX007 This compound MPX007->NMDAR:f0 Negative Allosteric Modulation Brain_Slice_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording Perfusion Transcardial Perfusion (ice-cold NMDG solution) Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (32-34°C) Slicing->Recovery Placement Transfer Slice to Recording Chamber Recovery->Placement Perfusion_aCSF Perfuse with aCSF Placement->Perfusion_aCSF Patch Whole-Cell Patch Clamp (e.g., CA1 Pyramidal Neuron) Perfusion_aCSF->Patch Baseline Establish Stable Baseline (10 min) Patch->Baseline Application Bath-apply this compound Baseline->Application Recording Record Effect on NMDA EPSCs Application->Recording Washout Washout with aCSF Recording->Washout

References

Foundational Studies on GluN2A Subunit Function Using MPX-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the function of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, utilizing the selective negative allosteric modulator (NAM), MPX-007. This document outlines the core pharmacological data, detailed experimental methodologies, and the molecular mechanism of action of this compound, offering a comprehensive resource for neuroscience research and drug development.

Introduction to GluN2A and the Significance of this compound

N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory in the central nervous system (CNS).[1][2] These receptors are heterotetramers typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D).[1][2] The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian brain and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[3][4][5]

The development of selective pharmacological tools is critical for dissecting the physiological roles of GluN2A-containing NMDARs and exploring their therapeutic potential.[3][6] this compound, a pyrazine-containing compound, has emerged as a potent and selective antagonist of the GluN2A subunit.[6][7] It represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and physicochemical properties.[3][8]

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data from foundational studies.

Table 1: In Vitro Potency of this compound and Comparators on GluN2A-Containing NMDA Receptors

CompoundAssay SystemTargetIC50Reference
This compound HEK Cells (Ca2+ Influx)GluN2A27 nM[4][5][6][7]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10 nM[4][7]
MPX-004HEK Cells (Ca2+ Influx)GluN2A79 nM[4][5][6][7]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17 nM[4][7]
TCN-201HEK Cells (Ca2+ Influx)GluN2AIncomplete Inhibition (~40%)[4][8]
TCN-201Xenopus Oocytes (Electrophysiology)GluN2A~109-320 nM[8]

Table 2: Selectivity of this compound for GluN2A over other NMDA Receptor Subunits

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2DReference
This compound >70-foldWeak inhibition at 10 µM (~30%)Weak inhibition at 10 µM>10 µM[4][7][8][9]
MPX-004>150-fold>30 µM>30 µM>30 µM[4][7]

Table 3: Activity of this compound in Native Systems

PreparationEffectReference
Rat Pyramidal Neurons (Primary Culture)Inhibited ~30% of the whole-cell current[4][5][6]
Rat Hippocampal SlicesMPX-004 (analog) inhibited ~60% of the total NMDA receptor-mediated EPSP[4][5][6]
Cortical Slices from GRIN2A Knockout MiceMPX-004 (analog) had no inhibitory effect on NMDA receptor-mediated synaptic currents[4][5][6]

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[7][8] Its mechanism of action is believed to be similar to that of TCN-201, involving binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[3][7][8] This allosteric binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[7][8]

Structural studies have provided a more detailed understanding of this mechanism. The binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit.[3][10] This displacement creates a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which in turn destabilizes the agonist-bound conformation of the LBD heterodimer and favors the apo-state (unbound state) of the GluN1 LBD.[3][10] The greater efficacy of this compound at high glycine concentrations, compared to other similar compounds, may be attributed to a more significant displacement of GluN2A V783.[3][10]

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_agonists Agonist Binding cluster_modulator Allosteric Modulation GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN1->IonChannel Controls GluN2A GluN2A Subunit GluN2A->IonChannel Controls Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound BindingSite GluN1/GluN2A Interface MPX007->BindingSite Binds to BindingSite->GluN1 Reduces Glycine Affinity BindingSite->IonChannel Leads to Inhibition

Mechanism of this compound Action on GluN1/GluN2A Receptors.

Experimental Protocols

The characterization of this compound has relied on several key experimental methodologies to determine its potency, selectivity, and mechanism of action.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.[7]

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[7]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[7]

  • Compound Application: this compound is added to the cell plates at a range of concentrations.[7]

  • Receptor Stimulation: The NMDA receptors are activated by stimulating the cells with a mixture of glutamate and glycine (e.g., 3 µM each).[4][7]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity.

  • Data Analysis: The concentration-response curves are generated to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the receptor's response.[4]

start Start culture HEK Cell Culture (& Transfection with GluN1/GluN2A) start->culture plate Plate Cells in 384-well Plates culture->plate load_dye Load with Fluo-4 Calcium Dye plate->load_dye add_mpx Add this compound at Varying Concentrations load_dye->add_mpx stimulate Stimulate with Glutamate & Glycine add_mpx->stimulate measure Measure Fluorescence (Ca2+ Influx) stimulate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Workflow for the HEK Cell Calcium Influx Assay.

Xenopus Oocyte Two-Electrode Voltage Clamp Electrophysiology

This electrophysiological technique is used to confirm the potency and selectivity of this compound by directly measuring the ion channel activity of expressed NMDA receptors.[4][6]

Protocol:

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[3]

  • Receptor Expression: The injected oocytes are incubated to allow for the expression of the NMDA receptor subunits on the cell membrane.

  • Electrophysiological Recording: The oocytes are placed in a recording chamber and voltage-clamped at a holding potential (e.g., -70 mV) using two electrodes.[3]

  • Compound Application and Agonist Stimulation: The oocytes are perfused with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents through the NMDA receptors.[3]

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the inhibitory effect of this compound on receptor function and to calculate the IC50 value.

cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Harvest Harvest Oocytes Inject Inject cRNA (GluN1 + GluN2A) Harvest->Inject Incubate Incubate for Receptor Expression Inject->Incubate VoltageClamp Voltage Clamp Oocyte (-70mV) Incubate->VoltageClamp PerfuseMPX Perfuse with This compound VoltageClamp->PerfuseMPX CoApply Co-apply Glutamate & Glycine PerfuseMPX->CoApply RecordCurrent Record Inward Current CoApply->RecordCurrent AnalyzeData Analyze Current Inhibition RecordCurrent->AnalyzeData CalcIC50 Calculate IC50 AnalyzeData->CalcIC50

Experimental Workflow for Xenopus Oocyte Electrophysiology.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its improved pharmacological and physicochemical properties make it an invaluable tool for elucidating the complex roles of the GluN2A subunit in both normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and therapeutically target the GluN2A subunit.

References

exploring the therapeutic potential of GluN2A antagonists like MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Potential of GluN2A Antagonists For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory. The receptor's function is intricately modulated by its subunit composition, with the GluN2A subunit being of particular interest for therapeutic intervention. Genetic and physiological evidence implicates GluN2A-containing NMDA receptors in a range of neuropsychiatric and neurodevelopmental disorders, including epilepsy, schizophrenia, and autism spectrum disorders.[1] Consequently, the development of selective antagonists for the GluN2A subunit represents a promising strategy for novel CNS therapeutics. This technical guide provides a comprehensive overview of the therapeutic potential of GluN2A antagonists, with a specific focus on the pharmacological tool compound MPX-007. It details the mechanism of action, summarizes key preclinical data, outlines essential experimental protocols for evaluation, and visualizes the core signaling pathways.

Introduction: The Rationale for Targeting GluN2A

NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2][3] The specific GluN2 subunit co-assembled in the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.[2] The GluN2A subunit is the most abundant GluN2 subtype in the adult mammalian CNS.[1]

Dysfunction of GluN2A-containing receptors has been linked to various CNS pathologies. For instance, gain-of-function mutations in the GRIN2A gene are associated with childhood epilepsy and developmental disorders.[1][4] Furthermore, altered GluN2A signaling is implicated in synaptic plasticity deficits observed in models of Fragile X syndrome and Alzheimer's disease.[5][6] Unlike non-selective NMDA receptor antagonists, which can cause significant psychotomimetic side effects, selective GluN2A antagonists offer the potential for a more targeted therapeutic intervention with an improved safety profile.[7]

This compound, a novel pyrazine-containing compound, has emerged as a potent and selective pharmacological tool for probing GluN2A function.[1][4] It represents a significant improvement over earlier compounds like TCN-201, offering greater potency and more favorable physicochemical properties.[4][8]

Core Pharmacology of this compound

Mechanism of Action

This compound functions as a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[2][8][9] Its mechanism of action is analogous to the related compound TCN-201.[9][10] Key features of its mechanism include:

  • Binding Site: this compound binds to an allosteric site at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][9][10]

  • Allosteric Modulation: This binding event does not directly block the ion channel pore or the glutamate (B1630785) binding site. Instead, it allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218).[2][10]

  • Inhibition of Activation: By decreasing glycine potency, this compound inhibits overall receptor activation, thereby reducing calcium (Ca²⁺) influx.[2][10] A significant advantage of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[8]

cluster_receptor NMDA Receptor (GluN1/GluN2A) cluster_antagonist Antagonist Action cluster_outcome Functional Outcome GluN1 GluN1 Subunit Glycine Site Channel Ion Channel (Closed) GluN2A GluN2A Subunit Glutamate Site MPX007 This compound BindingSite Binds to GluN1/GluN2A Interface MPX007->BindingSite BindingSite->GluN1:g acts on ReduceAffinity Reduces Glycine Affinity BindingSite->ReduceAffinity causes Inhibition Inhibition of Receptor Activation ReduceAffinity->Inhibition leads to

Figure 1: Mechanism of Action for this compound as a Negative Allosteric Modulator.

Quantitative In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in various heterologous expression systems. The data clearly demonstrate its high potency for GluN2A and significant selectivity over other GluN2 subunits.

Table 1: In Vitro Potency of this compound and Related Compounds

Compound Assay System Target IC₅₀ (nM) Reference
This compound HEK Cells (Ca²⁺/Fluorescence) GluN2A 27 [1][4]
This compound Xenopus Oocytes (Electrophysiology) GluN2A 143 ± 10 [4]
MPX-004 HEK Cells (Ca²⁺/Fluorescence) GluN2A 79 [1][4]
MPX-004 Xenopus Oocytes (Electrophysiology) GluN2A 198 ± 17 [7]

| TCN-201 | HEK Cells (Ca²⁺/Fluorescence) | GluN2A | Incomplete Inhibition |[8] |

Table 2: Subunit Selectivity of this compound | Compound | Assay System | Selectivity (vs. GluN2A) | Reference | | :--- | :--- | :--- | :--- | | | | GluN2B | GluN2C | GluN2D | | | This compound | Xenopus Oocytes | >70-fold (weak inhibition, ~30% at 10 µM) | >10 µM | >10 µM |[4][7] | | MPX-004 | Xenopus Oocytes | >150-fold (>30 µM) | >30 µM | >30 µM |[4] |

Physicochemical and ADME Properties

This compound was developed to overcome the liabilities of earlier compounds like TCN-201, such as poor solubility.[7] The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties.

Table 3: Physicochemical and In Vitro ADME Properties

Property TCN-201 MPX-004 This compound
Aqueous Solubility (pH 7.4) <1 µM 3 µM 10 µM
Caco-2 Permeability (Papp A-B) 0.2 x 10⁻⁶ cm/s 0.2 x 10⁻⁶ cm/s 0.2 x 10⁻⁶ cm/s
MDCK-MDR1 Efflux Ratio 35 1.1 1.0
Human Liver Microsome Stability (% remaining at 60 min) 99% 98% 99%

Data sourced from Volkmann et al. (2016), PLOS ONE.

Key Experimental Protocols

The characterization of GluN2A antagonists relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.

In Vitro Potency and Selectivity Assays

This high-throughput assay is used to determine the IC₅₀ values of compounds against specific GluN2 subunits expressed in a controlled cellular environment.[8]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express human GluN1 alongside a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[8]

  • Assay Preparation: Cells are plated in 384-well microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8).[8][11]

  • Compound Application: A range of concentrations of the test compound (e.g., this compound) is added to the wells.

  • Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[8]

  • Data Acquisition: Changes in intracellular Ca²⁺ concentration are measured as a function of fluorescence intensity using a fluorescence plate reader.[8]

  • Data Analysis: Concentration-response curves are generated by plotting the inhibition of the calcium response against the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

This electrophysiological technique provides a detailed assessment of the antagonist's effect on ion channel function.[2]

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and microinjected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]

  • Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, an oocyte is placed in a recording chamber and voltage-clamped at a holding potential of approximately -70 mV.[2]

  • Compound Application: The oocyte is perfused with varying concentrations of the antagonist (e.g., this compound).

  • Agonist Stimulation: Following antagonist application, glutamate and glycine are co-applied to elicit an inward current mediated by the expressed NMDA receptors.

  • Data Acquisition and Analysis: The peak amplitude of the inward current is measured. The percentage of inhibition for each antagonist concentration is calculated relative to the control response. The IC₅₀ is determined by fitting the concentration-response data.

In Vivo Preclinical Models

Evaluating the therapeutic potential of GluN2A antagonists requires testing in relevant animal models of CNS disorders.

cluster_preclinical General In Vivo Pharmacology Workflow Design 1. Experimental Design - Hypothesis - Animal Model Selection - Group Allocation Preparation 2. Preparation - Compound Formulation - Animal Acclimation Design->Preparation Admin 3. Compound Administration - Route (e.g., IP, PO, IV) - Dosing Regimen Preparation->Admin Testing 4. Behavioral/Physiological Testing (e.g., Seizure Model, Cognitive Task) Admin->Testing Collection 5. Sample Collection - Tissue, Blood (for PK/PD analysis) Testing->Collection Analysis 6. Data Analysis - Statistical Evaluation - Interpretation Collection->Analysis cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glutamate->NMDAR binds Ca Ca²⁺ Influx NMDAR->Ca activates CaM Calmodulin (CaM) Ca->CaM activates RasGRF RasGRF CaM->RasGRF activates Ras Ras RasGRF->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK_n pERK ERK->ERK_n translocates CREB CREB ERK_n->CREB phosphorylates pCREB pCREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene activates Survival Neuronal Survival & Synaptic Plasticity Gene->Survival promotes MPX007 This compound MPX007->NMDAR Inhibits

References

Methodological & Application

Application Notes and Protocols for MPX-007 in Acute Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the investigation of MPX-007 effects in acute brain slice preparations. This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2][3][4][5] Given the prevalence and importance of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological disorders, this compound is a valuable tool for dissecting the specific contributions of these receptors in neural circuits.[1][3][6]

Mechanism of Action

This compound acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[1][2] It binds to a site distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, thereby reducing the probability of the ion channel opening in response to agonist binding.[1] This selective inhibition allows for the targeted investigation of GluN2A-mediated synaptic events.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and a related compound, MPX-004. This data is critical for determining the appropriate concentrations for brain slice experiments.

Table 1: Potency of this compound and MPX-004 in Heterologous Expression Systems

CompoundAssay SystemTargetIC₅₀ (nM)Reference
This compoundHEK Cells (Ca²⁺/Fluorescence)GluN2A27[4][6][7]
MPX-004HEK Cells (Ca²⁺/Fluorescence)GluN2A79[4][6][7]
This compoundXenopus Oocytes (Electrophysiology)GluN2A143 ± 10[1][3]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[4]

Table 2: Effects of MPX-004 on NMDA Receptor-Mediated Responses in Brain Slices

PreparationEffectConcentrationReference
Rat Hippocampal Slices (CA1)~60% inhibition of NMDA receptor-mediated fEPSPs30-50 µM[6][7]
Mouse Visual Cortex Slices~30% reduction in the NMDAR/AMPAR ratio in Wild-Type mice50 µM[8]
Mouse Visual Cortex SlicesNo effect in GRIN2A (GluN2A knockout) mice50 µM[6][8]

Experimental Protocols

This section provides a detailed methodology for the preparation of acute brain slices and subsequent treatment with this compound for electrophysiological recording. The following protocol is a synthesis of established methods.[9][10][11][12][13]

Solutions and Reagents

a. NMDG-based Slicing Solution (Protective Recovery Method): This method is recommended for enhanced neuronal viability, especially in adult animals.[10][12][13]

ReagentConcentration (mM)
NMDG92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
CaCl₂·2H₂O0.5
MgSO₄·7H₂O10

Adjust pH to 7.3-7.4 with HCl. Ensure the solution is continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).[12]

b. Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording:

ReagentConcentration (mM)
NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃24
Glucose12.5
HEPES5
CaCl₂·2H₂O2
MgSO₄·7H₂O2

Adjust pH to 7.3-7.4 with NaOH. Ensure the solution is continuously bubbled with carbogen.[12]

c. Intracellular Solution for Patch-Clamp Recording (Example):

ReagentConcentration (mM)
K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Adjust pH to 7.2-7.3 with KOH.

d. This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the recording aCSF should be kept to a minimum (<0.1%).

Acute Brain Slice Preparation
  • Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved method. Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[1]

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.[1]

  • Slicing:

    • Mount the brain onto a vibratome stage. For hippocampal or cortical slices, make appropriate cuts to create a flat surface for mounting.

    • Submerge the mounted brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.

    • Cut slices at a desired thickness (e.g., 250-350 µm).[14]

  • Recovery:

    • Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for a short period (e.g., 10-15 minutes).

    • Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[15]

Electrophysiological Recording and this compound Application
  • Slice Transfer and Perfusion: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.[1]

  • Cell Identification and Patching: Using an upright microscope with IR-DIC optics, identify the neuron of interest.[1] Obtain a whole-cell patch-clamp recording.

  • Baseline Recording: Establish a stable baseline recording of synaptic activity for at least 10-20 minutes before applying this compound. To isolate NMDA receptor-mediated currents, synaptic responses can be evoked in the presence of an AMPA receptor antagonist (e.g., NBQX) while holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.

  • This compound Application:

    • Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., starting with concentrations informed by the IC₅₀ values and brain slice data, such as 1-30 µM).

    • Switch the perfusion to the aCSF containing this compound.

    • Record the effect of this compound on the isolated NMDA receptor-mediated synaptic currents.

  • Data Analysis: Quantify the change in the amplitude, decay kinetics, and/or total charge transfer of the NMDA receptor-mediated component of the postsynaptic current before and after this compound application.

Visualizations

Signaling Pathway of this compound Action

MPX007_Mechanism cluster_NMDA_Receptor NMDA Receptor cluster_BindingSites Binding Sites GluN1 GluN1 GluN2A GluN2A Glutamate_Site Glutamate Site Channel_Open Ion Channel (Open) Glutamate_Site->Channel_Open Activates Glycine_Site Glycine Site Channel_Closed Ion Channel (Closed) Glycine_Site->Channel_Closed Inhibits Opening Glycine_Site->Channel_Open Co-activates MPX007_Site This compound Site MPX007_Site->Glycine_Site Reduces Glycine Affinity Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds MPX007 This compound MPX007->MPX007_Site Binds Allosterically No_Ca_Influx Reduced Ca²⁺ Influx Channel_Closed->No_Ca_Influx Prevents Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Brain_Slice_Workflow cluster_Preparation Slice Preparation cluster_Recording Electrophysiology cluster_Treatment Pharmacology cluster_Analysis Data Analysis Perfusion 1. Transcardial Perfusion (Ice-cold NMDG Solution) Dissection 2. Brain Dissection Perfusion->Dissection Slicing 3. Vibratome Slicing (300 µm slices) Dissection->Slicing Recovery 4. Slice Recovery (32-34°C then Room Temp) Slicing->Recovery Transfer 5. Transfer Slice to Recording Chamber Recovery->Transfer Patch 6. Whole-Cell Patch Clamp Transfer->Patch Baseline 7. Record Baseline Synaptic Activity Patch->Baseline Application 8. Perfuse with this compound Baseline->Application Record_Effect 9. Record Post-Drug Activity Application->Record_Effect Quantification 10. Quantify Change in NMDA-mediated Current Record_Effect->Quantification Interpretation 11. Interpretation of Results Quantification->Interpretation

References

Application Notes and Protocols for MPX-007 in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of MPX-007 in whole-cell patch-clamp recordings. This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2] Given the integral role of GluN2A-containing NMDA receptors in synaptic plasticity and their association with various neurological and psychiatric disorders, this compound is a valuable pharmacological tool for dissecting the specific functions of these receptor subtypes.[1][3][4] This document outlines the mechanism of action of this compound, presents its quantitative pharmacological data, and offers detailed protocols for its application in whole-cell patch-clamp recordings from both cultured neurons and acute brain slices.

Introduction to this compound

This compound is a pyrazine-containing compound that selectively inhibits NMDA receptors containing the GluN2A subunit.[1] Unlike competitive antagonists that vie for the glutamate (B1630785) or glycine (B1666218) binding sites, this compound functions as a negative allosteric modulator, providing a distinct mechanism of inhibition.[1] Its high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) enables the precise pharmacological isolation of GluN2A-mediated synaptic events.[1][2] This makes it a superior tool for studying the specific physiological and pathological roles of GluN2A-containing receptors when compared to less selective antagonists.[1]

Mechanism of Action

This compound acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[3][5][6] It is believed to bind to a site that allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which is essential for channel activation.[2][6] This leads to a decreased probability of channel opening and a subsequent reduction in calcium influx in response to agonist binding.[3] The inhibitory effect of this compound is functionally competitive with glycine, meaning that higher concentrations of glycine can reduce the apparent potency of this compound.[2]

cluster_receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel GluN1->IonChannel GluN2A GluN2A Subunit GluN2A->IonChannel Ca2+ Influx Ca2+ Influx IonChannel->Ca2+ Influx Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN1 Reduces Glycine Affinity MPX007->IonChannel Inhibits Cellular Response Cellular Response Ca2+ Influx->Cellular Response

Figure 1: Signaling pathway of this compound action on NMDA receptors.

Data Presentation

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been determined in various experimental systems. The following tables summarize the key quantitative data.

Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[4][7][8]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10 nM[3][7][9]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B% Inhibition at 10 µM~30%[3][7][9]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2C% Inhibition at 10 µMNo significant inhibition[2][3][7][9]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2D% Inhibition at 10 µMNo significant inhibition[2][3][7][9]

Table 2: Activity of this compound in Native Systems

PreparationMeasurementParameterValue
Cultured Rat Cortical NeuronsWhole-cell current% Inhibition27 ± 4%[7][9]
Rat Hippocampal SlicesNMDA Receptor-mediated EPSP% Inhibition (by MPX-004)~60%[4][7][8][9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons

This protocol is adapted from studies investigating the effects of this compound on NMDA receptor currents in primary neuronal cultures.[2]

1. Cell Culture:

  • Isolate cortical neurons from E18 rat embryos and culture them for 13-15 days.[2][7]

2. Recording Setup:

  • Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.[2][7]

  • Use patch pipettes with a resistance of 6–8 MΩ.[2]

3. Solution Composition:

Table 3: External and Internal Solutions for Cultured Neuron Recordings

External Solution (ACSF)Concentration (mM)Internal SolutionConcentration (mM)
NaCl137CsF120
KCl4CsCl10
CaCl21.8EGTA11
MgCl21HEPES10
HEPES10CaCl20.5
D-glucose10ATP-magnesium2
pH 7.35 with NaOHGTP0.3
pH 7.25 with CsOH

To isolate NMDA receptor currents, include 5 µM bicuculline (B1666979) methiodide to block GABAA receptors.[2]

4. Experimental Procedure:

  • Obtain a stable whole-cell recording.

  • To evoke an NMDA receptor-mediated current, apply a solution containing 100 µM NMDA and 10 µM glycine for 4 seconds during a 10-second voltage step to +20 or +40 mV.[2][7][8][9]

  • Establish a stable baseline response by applying the agonist solution multiple times.[2]

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) and allow it to equilibrate.[2]

  • Re-apply the NMDA/glycine solution to measure the inhibited current.[2]

  • Quantify the percentage of inhibition caused by this compound.[2]

cluster_prep Preparation cluster_recording Recording Protocol Culture Neurons Culture E18 Rat Cortical Neurons (13-15 days) Obtain Recording Obtain Stable Whole-Cell Recording Culture Neurons->Obtain Recording Prepare Solutions Prepare External and Internal Solutions Prepare Solutions->Obtain Recording Establish Baseline Establish Baseline: Apply NMDA/Glycine Obtain Recording->Establish Baseline Apply MPX007 Bath-apply this compound Establish Baseline->Apply MPX007 Measure Inhibition Measure Inhibited Current: Re-apply NMDA/Glycine Apply MPX007->Measure Inhibition Quantify Quantify % Inhibition Measure Inhibition->Quantify

Figure 2: Workflow for cultured neuron patch-clamp experiments.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Acute Brain Slices

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents in acute brain slices.[5]

1. Slice Preparation:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG slicing solution.

  • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).[5]

  • Transfer the slices to a holding chamber with aCSF heated to 32-34°C, continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2), for at least 1 hour of recovery.[5]

2. Solution Composition:

Table 4: Slicing and Recording Solutions for Brain Slice Experiments

NMDG Slicing SolutionConcentration (mM)aCSF for Recovery and RecordingConcentration (mM)
NMDG92NaCl124
KCl2.5KCl2.5
NaH2PO41.25NaH2PO41.25
NaHCO330NaHCO326
HEPES20Glucose10
Glucose25MgSO41
Thiourea2CaCl22
Sodium Ascorbate5
Sodium Pyruvate3
MgSO410
CaCl20.5

Table 5: Internal Solution for Brain Slice Recordings

Internal SolutionConcentration (mM)
Cesium Chloride140
EGTA0.2
HEPES10
ATP-magnesium2
GTP0.3

3. Experimental Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at 2-3 ml/min.[5]

  • Using IR-DIC optics, identify a healthy neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).[5]

  • Approach the neuron with a patch pipette (3-6 MΩ resistance) filled with internal solution and form a gigaohm seal (>1 GΩ).[5]

  • Rupture the cell membrane to achieve the whole-cell configuration.[5]

  • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).[5]

  • Use a stimulating electrode to evoke synaptic responses in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).[5]

  • To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block.[5]

  • Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.[5]

  • Bath-apply this compound at the desired concentration and record the effect on synaptic currents.

cluster_prep Slice Preparation cluster_recording Recording Protocol Prepare Slices Prepare Acute Brain Slices Recover Slices Recover Slices in Warm, Carbogenated aCSF Prepare Slices->Recover Slices Transfer Slice Transfer Slice to Recording Chamber Recover Slices->Transfer Slice Target Neuron Target Neuron and Achieve Whole-Cell Patch Transfer Slice->Target Neuron Record Baseline Record Baseline Evoked Synaptic Currents Target Neuron->Record Baseline Apply MPX007 Bath-apply this compound Record Baseline->Apply MPX007 Record Effect Record Effect on Synaptic Currents Apply MPX007->Record Effect

Figure 3: Workflow for acute brain slice patch-clamp experiments.

Troubleshooting and Considerations

  • Glycine Concentration: The inhibitory effect of this compound is sensitive to the concentration of glycine.[2] High glycine levels can reduce the apparent potency of this compound. It is crucial to maintain a stable and known glycine concentration for reproducible results.[2]

  • Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it into the recording solution to avoid issues with solubility.[2]

  • Off-Target Effects: At higher concentrations (e.g., 10 µM), this compound can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors.[2][7][9] A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[2] Be mindful of potential modest off-target effects at high concentrations.[2]

  • Variability in Inhibition: The level of inhibition by this compound will depend on the proportion of NMDA receptors containing the GluN2A subunit in the preparation.[2] In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated whole-cell current.[2]

References

MPX-007 Application in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2][3] Given the prevalence of GluN2A-containing NMDA receptors in the adult mammalian central nervous system, this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes.[2][3] Its high selectivity allows for the precise dissection of GluN2A-mediated synaptic events, making it superior to less selective antagonists.[3] This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures.

Mechanism of Action

This compound functions as a negative allosteric modulator of NMDA receptors.[1] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][2] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[1] The activation of NMDA receptors requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist like glycine or D-serine to the GluN1 subunit, which, along with postsynaptic membrane depolarization, leads to calcium influx and downstream signaling.[3][4] this compound's modulation of the glycine binding site effectively inhibits this ion flux.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies, providing a reference for its potency and selectivity.

Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[2][5]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC50143 ± 10 nM[2][5]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%[2][5]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMIneffective[5]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMIneffective[5]

Table 2: Activity of this compound in Native Systems

PreparationMeasured EffectSource
Rat Pyramidal Neurons (Primary Culture)Inhibited ~30% of whole-cell NMDA current[5][6][7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to GluN2A Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 MPX007 This compound MPX007->NMDA_Receptor Negative Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates

Caption: Mechanism of this compound action on NMDA receptors.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Primary Neuronal Culture (e.g., Cortical Neurons) Recording Whole-Cell Patch-Clamp Recording Culture->Recording Application Application of this compound and NMDA/Glycine Recording->Application Data Data Acquisition (NMDA-evoked currents) Application->Data Analysis Quantification of Current Inhibition Data->Analysis

Caption: Experimental workflow for electrophysiology in primary neurons.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Primary Cortical Neurons

This protocol is designed to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in primary neuronal cultures.[6][7][9]

1. Cell Culture:

  • Isolate cortical neurons from E18 rat embryos.

  • Culture the neurons for 13-15 days in an appropriate culture medium.[6][9]

2. Solutions:

  • External Solution (ACSF): Standard artificial cerebrospinal fluid.

  • Internal Solution: Standard internal solution for whole-cell voltage-clamp recordings.

  • Agonist Solution: Prepare a solution containing 100 µM NMDA and 10 µM glycine.[6][9]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this, create a dilution series to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and ideally ≤ 0.1%.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • Maintain a holding potential of -70 mV.[6][7][9]

  • Use patch pipettes with a resistance of 6–8 MΩ.[7]

  • Apply the agonist solution (NMDA + glycine) for 4 seconds during 10-second voltage pulses to +20 or +40 mV to evoke NMDA receptor-mediated currents.[6][9]

  • After establishing a stable baseline of NMDA-evoked currents, perfuse the cells with varying concentrations of this compound.

  • Co-apply the agonist solution with this compound to measure the inhibited current.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • If a range of concentrations is used, a concentration-response curve can be generated to determine the IC50 value.

Protocol 2: Calcium Imaging Assay in Primary Neuronal Cultures

This protocol outlines a method to assess the functional inhibition of NMDA receptors by this compound through changes in intracellular calcium.

1. Cell Culture:

  • Plate primary neurons in 96-well or 384-well plates suitable for fluorescence imaging.

  • Culture the neurons for an appropriate duration to allow for maturation and receptor expression.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a buffered salt solution (e.g., HBSS).[4]

  • Remove the culture medium and wash the cells once with the buffered salt solution.[4]

  • Add the dye loading buffer to each well and incubate for approximately 60 minutes at 37°C.[4]

  • After incubation, wash the cells twice with the buffered salt solution to remove excess dye.[4]

  • Add the buffered salt solution to each well and allow the plate to equilibrate to room temperature for 15-30 minutes.[4]

3. Compound and Agonist Preparation:

  • Prepare a stock solution of this compound in DMSO and create a dilution series in the buffered salt solution. Maintain a consistent final DMSO concentration (≤ 0.1%).[4]

  • Prepare an agonist solution containing glutamate and glycine (e.g., 3 µM each) in the buffered salt solution.[1][4]

4. Calcium Imaging:

  • Place the cell plate into a fluorescence plate reader.

  • Record a baseline fluorescence reading for 10-20 seconds.[4]

  • Add the different concentrations of this compound (and a vehicle control) to the respective wells and incubate for 3-5 minutes.[4]

  • Add the agonist solution to all wells to stimulate the NMDA receptors and immediately begin recording the fluorescence intensity over time to capture the calcium influx.[4]

5. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[4]

  • Normalize the response in each well to the vehicle control (0% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Calcium Imaging using MPX-007 and Fluo-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging is a fundamental technique for studying intracellular calcium (Ca²⁺) dynamics, which are pivotal in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1] This document provides a detailed protocol for utilizing Fluo-8, a high-performance fluorescent Ca²⁺ indicator, in conjunction with MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[2][3][4]

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in numerous neurological and psychiatric disorders.[2][5] Fluo-8 is a green fluorescent calcium indicator that is significantly brighter and more readily loaded into cells at room temperature compared to its predecessors, Fluo-3 and Fluo-4.[6][7][8] This combination of reagents enables robust and sensitive high-throughput screening of compounds targeting NMDA receptor activity by measuring changes in intracellular calcium influx.[9][10]

Principles and Signaling Pathway

NMDA receptors are ligand-gated ion channels that are critical for excitatory synaptic transmission in the central nervous system.[5] Their activation requires the concurrent binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine (B1666218) or D-serine, to the GluN1 subunit.[5][11] This binding, along with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, leads to the opening of the ion channel, allowing the influx of cations, most notably Ca²⁺.[11]

This compound acts as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][12] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation and subsequent calcium influx.[2][12]

Fluo-8 is a fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[7][13] By loading cells with the acetoxymethyl (AM) ester form of Fluo-8 (Fluo-8 AM), which is cell-permeable, the dye can be introduced into the cytoplasm.[7] Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[7] The resulting increase in fluorescence upon receptor activation and Ca²⁺ influx can be measured using a fluorescence microscope or plate reader.[1]

G cluster_membrane Cell Membrane NMDAR NMDA Receptor (GluN1/GluN2A) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 MPX007 This compound MPX007->NMDAR Negative Allosteric Modulation Downstream Downstream Signaling Ca_influx->Downstream Activates

NMDA Receptor Signaling Pathway and Modulation by this compound.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and Fluo-8 to facilitate experimental design and data interpretation.

Table 1: Properties of this compound

Parameter Value Assay System Reference
Target GluN2A-containing NMDA Receptors - [2]
Mechanism of Action Negative Allosteric Modulator - [2][12]
IC₅₀ 27 nM HEK Cell Ca²⁺ Influx Assay [2][3]
IC₅₀ 143 ± 10 nM Xenopus Oocyte Electrophysiology [2][12]
Selectivity vs. GluN2B >70-fold Electrophysiology [3][12]

| Aqueous Solubility (pH 7.4) | 120 µM | - |[12] |

Table 2: Properties of Fluo-8

Parameter Value Reference
Excitation Wavelength (max) ~490 nm [9][13]
Emission Wavelength (max) ~520 nm [13]
Dissociation Constant (Kd) for Ca²⁺ ~389 nM [7][13][14]
Fluorescence Enhancement upon Ca²⁺ Binding >200-fold [7][15]
Brightness Comparison ~2x brighter than Fluo-4 AM [6][7][14]

| Cell Loading Temperature | Room Temperature or 37°C |[6][13][14] |

Experimental Protocols

This section details the methodology for a fluorescent calcium imaging assay to measure the inhibitory effect of this compound on GluN2A-containing NMDA receptors expressed in a recombinant cell line (e.g., HEK293).

Materials and Reagents
  • HEK293 cells stably or transiently expressing human GluN1 and GluN2A subunits

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Selection antibiotic (e.g., Geneticin/G418), if applicable

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates

  • Fluo-8 AM

  • Pluronic® F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Glutamate

  • Glycine

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Experimental Workflow

G A 1. Cell Culture & Plating B 2. Dye Loading (Fluo-8 AM) A->B D 4. Baseline Fluorescence Reading B->D C 3. Compound Preparation (this compound) E 5. Compound Addition (this compound) C->E D->E F 6. Agonist Addition (Glutamate + Glycine) E->F G 7. Kinetic Fluorescence Reading F->G H 8. Data Analysis (IC₅₀ Determination) G->H

Workflow for the this compound Calcium Imaging Assay.

Detailed Protocol

1. Cell Culture and Plating

  • Culture HEK293 cells expressing GluN1/GluN2A subunits in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO₂.

  • For the assay, seed the cells into poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Fluo-8 AM Dye Loading

  • Prepare a 2 to 5 mM stock solution of Fluo-8 AM in high-quality, anhydrous DMSO.[6][9][15]

  • On the day of the experiment, prepare the dye loading buffer. Dilute the Fluo-8 AM stock solution in HBSS (with 20 mM HEPES) to a final concentration of 2 to 5 µM.[13] Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[5][13] Probenecid (1-2.5 mM) can be included to reduce dye leakage.[16]

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).

  • Incubate for 30-60 minutes at either 37°C or room temperature. Fluo-8 loading is less temperature-dependent than Fluo-4.[6][8][9]

  • After incubation, wash the cells twice with HBSS to remove excess dye.[5]

  • Add HBSS to each well and allow the plate to equilibrate to room temperature for 15-30 minutes before starting the assay.[5]

3. Compound and Agonist Preparation

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO in HBSS).

  • Prepare an agonist solution containing glutamate and glycine in HBSS. Final concentrations of 3 µM for both glutamate and glycine have been shown to be effective.[3][5]

4. Calcium Imaging Assay

  • Place the cell plate into the fluorescence plate reader.

  • Baseline Reading: Record the baseline fluorescence for 10-20 seconds.[5]

  • Compound Addition: Add the different concentrations of this compound (and vehicle control) to the respective wells.

  • Incubate for a predetermined time to allow the compound to interact with the receptors.

  • Agonist Addition and Kinetic Reading: Add the glutamate and glycine solution to all wells to stimulate the NMDA receptors.[5]

  • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium influx.[5]

Data Analysis
  • Calculate Change in Fluorescence (ΔF): For each well, subtract the baseline fluorescence from the peak fluorescence after agonist addition.[5]

  • Normalization: Normalize the response in each well to the vehicle control (considered 0% inhibition) and a maximal inhibition control (if available) or background (100% inhibition).[5]

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.[5]

  • IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.[5]

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Increase Fluo-8 AM concentration or incubation time.

    • Ensure cells are healthy and confluent.

    • Optimize agonist concentrations.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Check for autofluorescence from compounds or media.

  • Cell Detachment:

    • Ensure proper plate coating with poly-D-lysine.

    • Be gentle during washing steps.

Conclusion

This protocol provides a robust framework for utilizing this compound and Fluo-8 to investigate the function of GluN2A-containing NMDA receptors. The superior properties of Fluo-8, including its high fluorescence yield and room temperature loading capability, make it an excellent choice for high-throughput screening applications.[6][7][8] The high potency and selectivity of this compound allow for the specific interrogation of GluN2A-mediated calcium signaling.[2][3][4] This experimental setup is a powerful tool for neuroscience research and the discovery of new therapeutic agents targeting NMDA receptor dysfunction.

References

Application Note: Preparation of MPX-007 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of MPX-007, a potent and selective inhibitor of GluN2A-containing NMDA receptors.[1][2] Due to its hydrophobic nature and limited solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[3] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in experimental settings.

Compound Information and Properties

This compound is a pyrazine-containing compound that acts as a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[4] Its molecular details are summarized below.

PropertyValueReference
CAS Number 1688685-29-1[1]
Molecular Formula C₁₈H₁₇F₂N₅O₃S₂[1]
Molecular Weight 453.48 g/mol [1][2]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Materials and Equipment

  • This compound solid powder

  • Anhydrous, high-quality DMSO (Dimethyl Sulfoxide)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

  • Optional: Sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for this compound.[5] Adjust calculations accordingly for different desired concentrations.

3.1. Calculation of Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of 10 mM this compound:

    • Mass (mg) = 10 mM x 1 mL x 453.48 g/mol

    • Mass (mg) = 4.5348 mg

3.2. Step-by-Step Procedure

  • Preparation: Put on appropriate PPE. Ensure the workspace is clean.

  • Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.53 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Ensuring Complete Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in Section 4.

G cluster_prep Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check_sol Fully Dissolved? dissolve->check_sol warm Gentle Warming / Sonication check_sol->warm No aliquot 4. Aliquot into Single-Use Tubes check_sol->aliquot Yes warm->dissolve store 5. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Fig. 1: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark place.[1]
0 - 4°CShort-term (days to weeks)[1]
DMSO Stock Solution -20°C or -80°CLong-term (months)Recommended. Aliquot to avoid freeze-thaw cycles.[3][5]
0 - 4°CShort-term (days to weeks)For immediate or very near-term use.[1]

Note: Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment from the DMSO stock. If storage of aqueous working solutions is unavoidable, it should not exceed 24 hours at 4°C.[5]

Application in Cell-Based Assays

When preparing working dilutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity or off-target effects.[3]

  • Recommended Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[3]

  • Sensitive Cell Lines: Primary cells, neuronal cell lines, and stem cells may require even lower concentrations (≤ 0.1%).[3]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental group, but without this compound, to differentiate the compound's effects from those of the solvent.[3]

G cluster_pathway This compound Mechanism of Action cluster_receptor NMDA Receptor Glu Glutamate GluN2A GluN2A Glu->GluN2A Binds Gly Glycine GluN1 GluN1 Gly->GluN1 Binds MPX This compound Interface MPX->Interface Binds to Allosteric Site Inhibition Inhibition MPX->Inhibition Activation Receptor Activation & Ca²+ Influx Interface->Gly Reduces Affinity Inhibition->Activation

Fig. 2: Allosteric inhibition of NMDA receptors by this compound.

References

Application Notes and Protocols for MPX-007 Administration in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the GluN2A subunit is predominantly expressed in the adult central nervous system and implicated in various neurological and psychiatric disorders, this compound serves as a critical pharmacological tool for investigating the physiological roles of these receptors.[1][3] These application notes provide detailed protocols for the in vitro administration of this compound to facilitate research into GluN2A-containing NMDA receptor function. This compound and its analog, MPX-004, offer significant improvements in potency, solubility, and physicochemical properties over earlier GluN2A-selective NAMs like TCN-201.[1]

Mechanism of Action

This compound functions by binding to an allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][2][4] This binding event induces a conformational change that allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[2][5] Structural studies suggest that this compound binding displaces Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit.[1][6] This destabilizes the agonist-bound conformation of the LBD heterodimer and favors the unbound state of the GluN1 LBD.[1][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound from various experimental systems.

Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors [1]

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[3][7]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC50143 ± 10 nM[7]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%[1][7]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMNo Inhibition[7]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMNo Inhibition[7]

Table 2: Comparative Potency and Glycine Sensitivity of GluN2A NAMs in Xenopus Oocytes [5]

CompoundIC₅₀ at 3 µM Glycine (nM)Fold-shift in IC₅₀ at 30 µM GlycineMaximal Inhibition at 300 µM Glycine
This compound ~2003.295% ± 1%
MPX-004 ~2003.871% ± 4%
TCN-201 ~200Not specified, but sensitivity is higher than this compoundMarkedly diminished

Signaling Pathway

Activation of GluN2A-containing NMDA receptors initiates several downstream signaling cascades. This compound, by inhibiting the receptor, effectively dampens these pathways.

cluster_membrane Cell Membrane NMDA_Receptor GluN2A-NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Glutamate_Glycine Glutamate (B1630785) + Glycine Glutamate_Glycine->NMDA_Receptor Activates MPX_007 This compound MPX_007->NMDA_Receptor Inhibits (Allosterically) Downstream_Signaling Downstream Signaling (e.g., ERK, CREB activation) Ca_Influx->Downstream_Signaling Initiates

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

HEK Cell-Based Calcium Influx Assay

This assay is used to determine the IC50 value of this compound in a controlled cellular environment.

Workflow Diagram:

Cell_Culture 1. Culture & Transfect HEK293 cells with GluN1/GluN2A Dye_Loading 2. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation 3. Pre-incubate with varying [this compound] Dye_Loading->Compound_Incubation Stimulation 4. Stimulate with Glutamate + Glycine Compound_Incubation->Stimulation Measurement 5. Measure fluorescence (Ca²⁺ influx) Stimulation->Measurement Analysis 6. Analyze data to determine IC₅₀ Measurement->Analysis

Caption: Calcium Influx Assay Workflow.

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in standard media.[1]

    • Transiently or stably transfect the cells with plasmids encoding the human GluN1 and GluN2A subunits.[1][2]

  • Calcium Indicator Loading:

    • Plate the transfected cells in 384-well plates.[2]

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[1][2]

  • Compound Application and Stimulation:

    • Prepare serial dilutions of this compound at a range of concentrations.[2]

    • Pre-incubate the cells with the varying concentrations of this compound.[1]

    • Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][2]

  • Data Acquisition and Analysis:

    • Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.[2]

    • Generate concentration-response curves for the inhibition of the calcium response and fit the data to the Hill equation to determine the IC50 values.[2]

Xenopus Oocyte Two-Electrode Voltage-Clamp Electrophysiology

This electrophysiological assay provides a detailed characterization of the inhibitory effects of this compound on NMDA receptor currents.

Workflow Diagram:

Oocyte_Prep 1. Harvest & prepare Xenopus laevis oocytes cRNA_Injection 2. Inject cRNA for GluN1 & GluN2 subunits Oocyte_Prep->cRNA_Injection Incubation 3. Incubate to allow receptor expression cRNA_Injection->Incubation Voltage_Clamp 4. Voltage-clamp oocyte (e.g., at -70 mV) Incubation->Voltage_Clamp Perfusion 5. Perfuse with this compound followed by agonists Voltage_Clamp->Perfusion Recording_Analysis 6. Record inward currents & analyze inhibition Perfusion->Recording_Analysis

Caption: Oocyte Electrophysiology Workflow.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from Xenopus laevis.[1]

    • Inject the oocytes with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Electrophysiological Recording:

    • After a suitable incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential (e.g., -70 mV).[1]

  • Compound Application and Agonist Stimulation:

    • Perfuse the oocytes with varying concentrations of this compound.[1]

    • Co-apply glutamate and glycine to elicit inward currents through the expressed NMDA receptors.[1]

  • Data Analysis:

    • Measure the peak inward current in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a concentration-response curve.[7]

Conclusion

This compound is a valuable research tool for the specific inhibition of GluN2A-containing NMDA receptors. The protocols outlined above provide a framework for the in vitro characterization of this compound's effects on these receptors. The provided quantitative data and diagrams offer a comprehensive resource for researchers in neuroscience and drug development.

References

Application Notes and Protocols for In Vivo Imaging with MPX-007 using Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon microscopy is a powerful in vivo imaging technique that enables high-resolution, deep-tissue imaging of cellular and subcellular processes in living animals.[1][2][3] This technology is particularly advantageous for longitudinal studies, allowing for the repeated imaging of the same cells and structures over time.[4][5] MPX-007 is a potent and highly selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[6][7][8] With its improved potency and physicochemical properties over older compounds, this compound serves as a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.[6][9][10]

These application notes provide a detailed protocol for utilizing this compound in conjunction with two-photon microscopy for in vivo imaging studies. The focus is on providing a methodological framework for researchers aiming to investigate the impact of GluN2A receptor modulation on neuronal structure and function in live animal models.

Quantitative Data: In Vitro Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound, providing a basis for its application in in vivo studies.

Table 1: In Vitro Potency of this compound against GluN2A-Containing NMDA Receptors

Assay SystemParameterValue
HEK Cell Ca2+ Influx AssayIC5027 nM[6][8][11]
Xenopus Oocyte Electrophysiology (human GluN1/GluN2A)IC50143 ± 10 nM[7]

Table 2: Selectivity of this compound for NMDA Receptor Subunits

Receptor SubtypeAssay SystemParameterValue
GluN1/GluN2BXenopus Oocyte Electrophysiology% Inhibition at 10 µM~30%[6][7]
GluN1/GluN2CXenopus Oocyte Electrophysiology% Inhibition at 10 µMIneffective[6]
GluN1/GluN2DXenopus Oocyte Electrophysiology% Inhibition at 10 µMIneffective[6][8]

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptors and the proposed mechanism of action for this compound.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 MPX007 This compound MPX007->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

NMDA receptor signaling and this compound modulation.
Experimental Workflow for In Vivo Imaging

The diagram below outlines the key steps for an in vivo two-photon imaging experiment using this compound.

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., transgenic mouse) Surgery Cranial Window Implantation Animal_Model->Surgery Recovery Surgical Recovery (min. 2 weeks) Surgery->Recovery Baseline Baseline Imaging Session (Pre-MPX-007) Recovery->Baseline Administration This compound Administration (Systemic or Local) Baseline->Administration Post_Imaging Post-Administration Imaging Sessions Administration->Post_Imaging Longitudinal Longitudinal Imaging (Multiple Time Points) Post_Imaging->Longitudinal Quantification Quantitative Analysis (e.g., spine dynamics, Ca²⁺ transients) Longitudinal->Quantification Acquisition Image Acquisition (Z-stacks, Time-lapse) Processing Image Processing (Motion Correction, Registration) Acquisition->Processing Processing->Quantification

Workflow for two-photon imaging with this compound.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo two-photon imaging experiments with this compound.

Animal Preparation and Surgical Procedures
  • Animal Model Selection : Choose an appropriate animal model for the research question. Transgenic mouse lines expressing fluorescent proteins in specific neuronal populations (e.g., Thy1-YFP-H mice for imaging neuronal morphology) are commonly used.[4]

  • Anesthesia and Analgesia : Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen). Administer appropriate analgesics (e.g., buprenorphine) pre- and post-operatively to minimize pain and distress.

  • Cranial Window Implantation :

    • Secure the animal in a stereotaxic frame.

    • Remove the scalp to expose the skull.

    • Using a high-speed dental drill, create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., somatosensory cortex).[12]

    • Carefully remove the bone flap, leaving the dura mater intact.

    • Cover the exposed brain with a glass coverslip of the appropriate diameter and secure it to the skull using dental cement.[12] A head-post for stable fixation during imaging should also be attached.[4][12]

  • Post-operative Care and Recovery :

    • Monitor the animal closely until it has fully recovered from anesthesia.

    • Provide post-operative analgesia as required.

    • Allow a recovery period of at least two weeks before the first imaging session to ensure the resolution of any inflammation from the surgery.[5]

In Vivo Two-Photon Imaging
  • Microscope Setup :

    • Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser).[4][13]

    • The laser should be tuned to the appropriate excitation wavelength for the fluorescent protein being imaged (e.g., ~920 nm for YFP).[5]

    • Utilize a high numerical aperture water-immersion objective (e.g., 20x or 40x) for high-resolution imaging.[4][13]

  • Animal Fixation : Secure the animal to the microscope stage via the implanted head-post to minimize motion artifacts during imaging.[4]

  • Baseline Imaging :

    • Prior to this compound administration, acquire baseline images of the region of interest.

    • Collect high-resolution z-stacks to capture the three-dimensional structure of neurons and their dendritic spines.

    • For functional imaging (e.g., calcium imaging), acquire time-lapse series.[13]

  • This compound Administration :

    • Route of Administration : this compound can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., cortical application). The choice of route will depend on the experimental question and the desired spatial and temporal control of drug delivery.

    • Dosage : The optimal in vivo dosage of this compound needs to be determined empirically. Based on its in vitro potency, a starting point for systemic administration could be in the range of 1-10 mg/kg. For local application, concentrations in the micromolar range could be tested.

  • Post-Administration Imaging :

    • Following this compound administration, acquire images at multiple time points to assess the effects of GluN2A receptor modulation.

    • The imaging schedule will depend on the expected pharmacokinetics of this compound and the biological process being investigated.

    • For longitudinal studies, the same animal can be imaged repeatedly over days or weeks.[4][5]

Data Analysis
  • Image Processing :

    • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to process the acquired images.

    • Perform motion correction to account for any animal movement during image acquisition.

    • For longitudinal studies, register images from different time points to identify and track the same cells and subcellular structures.

  • Quantitative Analysis :

    • Structural Plasticity : Quantify changes in dendritic spine density, morphology, and turnover rates before and after this compound administration.

    • Functional Imaging : For calcium imaging data, identify and quantify the frequency, amplitude, and duration of calcium transients in individual neurons or subcellular compartments.[13]

    • Statistical Analysis : Apply appropriate statistical tests to determine the significance of any observed changes.

Conclusion

The combination of two-photon in vivo imaging and the selective GluN2A antagonist this compound provides a powerful approach to dissect the role of GluN2A-containing NMDA receptors in the intact brain. The protocols outlined here offer a framework for designing and executing experiments to investigate the impact of GluN2A modulation on neuronal structure, function, and plasticity in various physiological and disease contexts. The high selectivity of this compound makes it a valuable tool for elucidating the specific contributions of this NMDA receptor subunit to complex neurological processes.[6][8][10]

References

Methodology for Assessing MPX-007's Effect on Field Excitatory Postsynaptic Potentials (fEPSPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] Given the crucial role of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological and psychiatric disorders, this compound is a valuable pharmacological tool for dissecting the function of these specific receptor subtypes in synaptic transmission.[1][2] These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on field excitatory postsynaptic potentials (fEPSPs), a measure of excitatory synaptic strength, in ex vivo rodent hippocampal slices.

The primary mechanism of action for this compound involves binding to the GluN2A subunit of the NMDA receptor, which allosterically reduces the probability of the ion channel opening.[2] This leads to a decrease in the influx of Ca2+ into the postsynaptic neuron, thereby diminishing the NMDA receptor-mediated component of the fEPSP. It is important to note that the inhibitory effect of this compound can be influenced by the concentration of the NMDA receptor co-agonist glycine (B1666218); higher glycine concentrations can reduce the apparent potency of this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound and the closely related compound MPX-004 in inhibiting NMDA receptor function.

Table 1: Potency of this compound and MPX-004 in Heterologous Expression Systems

CompoundExpression SystemIC50Reference
This compoundHEK cells27 nM[1]
MPX-004HEK cells79 nM[1]
This compoundXenopus oocytes143 nM[3]

Table 2: Efficacy of this compound and MPX-004 on NMDA Receptor-Mediated Responses in Native Neurons

CompoundPreparationConcentrationPercent InhibitionReference
This compoundRat Cortical Neurons (cultured)10 μM~25-30% of NMDA-activated current[4][5]
MPX-004Rat Hippocampal Slices30 μM~60% of NMDA receptor-mediated fEPSP[1][4]
MPX-004Rat Hippocampal Slices50 μM~60% of NMDA receptor-mediated fEPSP[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Glutamate (B1630785) released from the presynaptic terminal binds to both AMPA and NMDA receptors on the postsynaptic membrane.[6] The influx of Na+ through AMPA receptors depolarizes the membrane, which helps to relieve the Mg2+ block from the NMDA receptor channel.[6] Subsequent activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) allows for Ca2+ influx, a critical step for inducing synaptic plasticity.[2] this compound acts as a negative allosteric modulator at the GluN2A subunit of the NMDA receptor, inhibiting this Ca2+ influx.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre_Glut Glutamate AMPA AMPA Receptor Pre_Glut->AMPA binds NMDA NMDA Receptor (GluN1/GluN2A) Pre_Glut->NMDA binds AMPA->NMDA depolarizes, relieves Mg²+ block Ca_Influx Ca²+ Influx NMDA->Ca_Influx opens Downstream Downstream Signaling (e.g., LTP/LTD) Ca_Influx->Downstream MPX007 This compound MPX007->NMDA inhibits

NMDA Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

This protocol details the methodology for assessing the effect of this compound on fEPSPs in acute hippocampal slices.

Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction: Anesthetize a young adult rodent (e.g., 3-4 week old rat) following approved institutional animal care and use committee protocols.[4] Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold cutting solution.

  • Slicing: Mount the brain onto a vibratome stage. Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold, oxygenated cutting solution.[7][8]

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 30-32°C for at least 1 hour before starting the recordings.[7][9]

Solutions:

  • Cutting Solution (example): (in mM) 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH2PO4, 28 NaHCO3, 0.5 CaCl2, 7 MgSO4, 5 glucose, 0.6 sodium ascorbate.[7]

  • Artificial Cerebrospinal Fluid (aCSF) (example): (in mM) 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.[9] Ensure solutions are continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.3-7.4.[7]

Electrophysiological Recording of fEPSPs
  • Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Electrode Positioning: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.[9][10]

  • Basal Synaptic Transmission: Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 15-30 seconds to evoke fEPSPs. Determine the stimulus intensity that elicits a response that is 30-50% of the maximal fEPSP amplitude for subsequent experiments.

  • Baseline Recording: Record a stable baseline of fEPSP responses for at least 20-30 minutes before applying any drugs. The slope of the fEPSP is the most common measure of synaptic strength.[11]

Pharmacological Application of this compound
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in aCSF on the day of the experiment.

  • Bath Application: After establishing a stable baseline, switch the perfusion to aCSF containing this compound. Apply this compound for a sufficient duration (e.g., 40 minutes) to allow for equilibration in the tissue and to observe the full effect on the fEPSP.[4]

  • Concentration-Response Curve: To determine the IC50, apply increasing concentrations of this compound in a cumulative or non-cumulative manner, allowing the response to stabilize at each concentration.

  • Washout: After drug application, perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effect.

Isolation of the NMDA Receptor-Mediated fEPSP (Optional but Recommended)

To specifically assess the effect of this compound on the NMDA receptor component of the fEPSP, it is necessary to pharmacologically isolate this component.

  • Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).[12]

  • In this condition, the remaining evoked fEPSP will be primarily mediated by NMDA receptors.

  • Proceed with the baseline recording and this compound application as described above. At the end of the experiment, application of a broad-spectrum NMDA receptor antagonist (e.g., 50 µM D-AP5) should completely block the remaining fEPSP, confirming it was NMDA receptor-mediated.[4]

Data Analysis
  • fEPSP Slope Measurement: For each recorded fEPSP, calculate the initial slope of the rising phase.[11]

  • Normalization: Normalize the fEPSP slopes to the average slope recorded during the pre-drug baseline period.

  • Quantification of Inhibition: Calculate the percentage inhibition of the fEPSP slope at each concentration of this compound relative to the baseline.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the effect of this compound. For concentration-response data, fit the data to a sigmoidal dose-response curve to calculate the IC50.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on fEPSPs.

fEPSP_Workflow cluster_prep Slice Preparation cluster_rec fEPSP Recording cluster_pharm Pharmacology cluster_analysis Data Analysis A1 Anesthetize & Perfuse Animal A2 Extract Brain A1->A2 A3 Cut Hippocampal Slices (Vibratome) A2->A3 A4 Recover Slices in aCSF A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Position Electrodes (Schaffer Collateral & CA1) B1->B2 B3 Establish Stable Baseline fEPSP Recording (20-30 min) B2->B3 C1 Bath Apply this compound (various concentrations) B3->C1 C2 Record fEPSP during Drug Application (e.g., 40 min) C1->C2 C3 Washout with Drug-Free aCSF C2->C3 D1 Measure fEPSP Slopes C3->D1 D2 Normalize Data to Baseline D1->D2 D3 Calculate % Inhibition D2->D3 D4 Generate Concentration-Response Curve & Calculate IC50 D3->D4

Experimental Workflow for Assessing this compound's Effect on fEPSPs.

References

Application Notes and Protocols for MPX-007 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a powerful and versatile platform for the functional characterization of ion channels and receptors.[1] Its large size is advantageous for the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for investigating the pharmacological properties of novel compounds.[1] This document provides detailed application notes and protocols for the use of MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit, within the Xenopus oocyte system.[2][3]

This compound offers significant improvements over earlier GluN2A-selective NAMs, boasting enhanced potency, solubility, and favorable physicochemical properties.[2] These characteristics make it a valuable pharmacological tool for dissecting the physiological roles of GluN2A-containing NMDA receptors and exploring their therapeutic potential in a variety of neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and epilepsy.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on various NMDA receptor subtypes expressed in Xenopus oocytes have been quantified using two-electrode voltage clamp (TEVC) electrophysiology. The data presented below summarizes the potency and selectivity of this compound.

Receptor SubtypeCompoundIC50 (nM)Percent Inhibition at 10 µMNumber of Oocytes (n)Reference(s)
Human GluN1/GluN2A This compound143 ± 10---4[2][4][5]
Human GluN1/GluN2B This compound>10,000~30%Not Specified[2][4][5]
Human GluN1/GluN2C This compound>10,000IneffectiveNot Specified[2][4][5]
Human GluN1/GluN2D This compound>10,000IneffectiveNot Specified[1][4][5]

Signaling Pathway and Mechanism of Action

This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[2] It is believed to bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[2] This binding event allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which in turn inhibits the activation of the receptor.[2] The binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the ion channel, which allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This ion influx is a fundamental step in excitatory neurotransmission and synaptic plasticity. This compound effectively inhibits this process by preventing the channel from opening.[1]

cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2A GluN2A Subunit Glutamate->GluN2A Binds Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds MPX007 This compound MPX007->GluN2A MPX007->GluN1 Binds to Interface Channel Ion Channel (Closed) GluN1->Glycine Reduces Affinity Ca_Influx Ca²⁺ Influx (Blocked) Channel->Ca_Influx Prevents Opening cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Oocyte Harvesting & Defolliculation B cRNA Microinjection (GluN1 + GluN2 Subunits) A->B C Incubation (2-7 days, 16-18°C) B->C D Oocyte Placement & Impalement C->D E Two-Electrode Voltage Clamp (-70mV) D->E F Agonist Application (Glutamate + Glycine) E->F G This compound Application (Concentration Gradient) F->G H Record Current Responses G->H I Data Normalization & IC50 Calculation H->I

References

Protocol for Studying NMDA Receptor Currents with MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of N-methyl-D-aspartate (NMDA) receptor currents with MPX-007. This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2][3][4] Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and their implication in various neurological and psychiatric disorders, this compound serves as an invaluable pharmacological tool for dissecting the function of these specific receptor subtypes.[1][2][3][5]

This compound acts by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs), which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][6][7][8] This mechanism of action provides a distinct advantage for studying NMDA receptor function. This guide details the mechanism of action of this compound, presents its quantitative pharmacological data, and provides comprehensive protocols for its application in various experimental systems.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[1][2][3][9]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10 nM[1][2][9]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B% Inhibition at 10 µM~30%[1][2]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2C% Inhibition at 10 µMIneffective[1][2]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2D% Inhibition at 10 µMIneffective[1][2]

Table 2: Activity of this compound in Native Systems

PreparationMeasurementEffect of this compound (at 10 µM)
Rat Pyramidal Neurons (Primary Culture)Whole-cell NMDA currentInhibited ~30% of the current[1][2][9]

Table 3: Glycine Sensitivity of this compound

CompoundIC₅₀ at 3 µM Glycine (nM)Fold-shift in IC₅₀ at 30 µM GlycineMaximal Inhibition at 300 µM Glycine
This compound~200[7]3.2[6][7]95% ± 1%[6][7]

Mechanism of Action

This compound functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit. Its binding site is located at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[1][7] The binding of this compound induces a conformational change that displaces Valine 783 (V783) on the GluN2A subunit.[1][6] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer and favors the unbound state of the GluN1 LBD.[1][6] By allosterically reducing the affinity of the GluN1 subunit for its co-agonist, glycine, this compound effectively inhibits receptor activation.[1][7]

cluster_receptor GluN1/GluN2A NMDA Receptor cluster_ligands Ligands cluster_action Mechanism of Action GluN1 GluN1 Subunit ReducesAffinity Reduces Affinity for Glycine GluN1->ReducesAffinity GluN2A GluN2A Subunit Interface LBD Interface Interface->GluN1 Allosteric Interaction Channel Ion Channel Inhibits Inhibits Channel Opening Channel->Inhibits Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->Interface Binds Binds Binds to ReducesAffinity->Channel Leads to

Mechanism of this compound Action on the NMDA Receptor.

Experimental Protocols

Heterologous Expression Systems

A. HEK293 Cell Calcium Influx Assay

This assay is a high-throughput method to determine the potency (IC50) of this compound.

  • Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media. Transiently or stably transfect the cells with plasmids encoding the human GluN1 and GluN2A subunits.[1][8]

  • Calcium Indicator Loading: Plate the transfected cells in 384-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][8]

  • Compound Application and Stimulation: Pre-incubate the cells with varying concentrations of this compound. Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][8]

  • Data Acquisition and Analysis: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.[1] The peak fluorescence intensity in the presence of this compound is compared to the control to determine the percentage of inhibition and calculate IC50 values.[1]

A Culture & Transfect HEK293 Cells B Plate Cells & Load with Fluo-4 AM A->B C Pre-incubate with Varying [this compound] B->C D Stimulate with Glutamate & Glycine C->D E Measure Fluorescence (Ca2+ Influx) D->E F Calculate % Inhibition & IC50 E->F

Workflow for the HEK Cell Calcium Influx Assay.

B. Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique provides a more direct measure of ion channel function.

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential of -70 mV using a two-electrode voltage clamp setup.[1][10]

  • Compound Application and Agonist Stimulation: Perfuse the oocytes with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[1]

  • Data Analysis: Measure the peak current amplitude in the presence of the compound and compare it to the control current to determine the percentage of inhibition and calculate IC50 values.[1]

A Harvest & Inject Xenopus Oocytes B Incubate for Receptor Expression A->B C Two-Electrode Voltage Clamp B->C D Perfuse with This compound C->D E Apply Glutamate & Glycine D->E F Record Inward Current E->F G Analyze Inhibition & IC50 F->G

Workflow for Xenopus Oocyte TEVC Recordings.

Native Neuronal Preparations

A. Whole-Cell Patch-Clamp Recordings in Cultured Neurons

This protocol allows for the study of this compound's effect on NMDA receptors in a more physiologically relevant context.

  • Cell Culture: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat embryos and culture them for 13-15 days.[2][11][12]

  • Recording Setup: Perform whole-cell patch-clamp recordings from cultured neurons. Use patch pipettes with a resistance of 3-6 MΩ. Maintain a holding potential of -70 mV.[2][5][11][12]

  • Solution Composition:

    • External Solution (ACSF): Standard artificial cerebrospinal fluid. To isolate NMDA receptor currents, include antagonists for AMPA and GABAa receptors (e.g., NBQX and bicuculline, respectively).[11]

    • Internal Solution: A cesium-based internal solution is typically used to block potassium channels.

    • Agonists: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[2][11][12]

  • Experimental Procedure:

    • Obtain a stable whole-cell recording.

    • Apply the NMDA/glycine solution for a brief period (e.g., 4 seconds) during a voltage step to a depolarized potential (e.g., +40 mV) to relieve the magnesium block and evoke an NMDA receptor-mediated current.[2][11][12]

    • Establish a stable baseline response with repeated agonist applications.

    • Bath-apply this compound at the desired concentration and allow it to equilibrate.

    • Record the NMDA receptor-mediated current in the presence of this compound and compare the amplitude to the baseline to determine the percentage of inhibition.[2]

B. Brain Slice Electrophysiology

This ex vivo preparation allows for the study of this compound's effects on synaptic transmission in intact neural circuits.[5][13]

  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[5]

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome.[5]

    • Allow slices to recover in a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour.[5]

  • Recording Synaptic Currents:

    • Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.

    • Perform whole-cell patch-clamp recordings from neurons of interest (e.g., CA1 pyramidal neurons).

    • Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).[5][14]

    • To isolate NMDA receptor-mediated EPSCs, hold the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX).[15]

  • Application of this compound:

    • Establish a stable baseline of evoked NMDA receptor-mediated EPSCs for at least 10 minutes.[5]

    • Bath-apply this compound at the desired concentration.[5]

    • Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.

    • Perform a washout by perfusing with regular aCSF to observe the reversal of the effect.[5]

cluster_prep Slice Preparation cluster_rec Recording cluster_drug Drug Application A Perfuse & Dissect Brain B Vibratome Slicing A->B C Slice Recovery B->C D Whole-Cell Patch Clamp C->D E Evoke Synaptic Currents D->E F Isolate NMDA-R EPSCs (+40mV, +CNQX) E->F G Establish Baseline F->G H Bath-apply this compound G->H I Record Effect H->I J Washout I->J

Experimental Workflow for Brain Slice Electrophysiology.

References

Application Notes and Protocols for MPX-007: A Selective GluN2A Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. These guidelines are intended to assist in the design and execution of experiments for the characterization of this compound and the investigation of GluN2A-containing NMDA receptor function.

Introduction

This compound is a pyrazine-containing compound that acts as a selective antagonist of GluN2A-containing NMDA receptors.[1][2][3] Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, this compound functions as a negative allosteric modulator.[1][3] Its mechanism of action involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine.[1][2] This mode of inhibition offers a nuanced approach to modulating NMDA receptor activity. The high selectivity of this compound for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) makes it an invaluable tool for dissecting the specific physiological and pathological roles of GluN2A-containing receptors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from in vitro studies.

Table 1: Potency of this compound on NMDA Receptor Subtypes [5]

CompoundAssay SystemTargetIC50 (nM)
This compoundHEK Cells (Ca2+ fluorescence)GluN2A27
This compoundXenopus Oocytes (electrophysiology)GluN2A143 ± 10

Table 2: Selectivity of this compound against other GluN2 Subunits [1][4]

CompoundTarget SubunitAssay SystemActivityEstimated Fold Selectivity (vs. GluN2A)
This compoundGluN2BXenopus Oocytes (electrophysiology)Weak inhibition (~30%) at 10 µM>70-fold
This compoundGluN2CXenopus Oocytes (electrophysiology)Weak inhibition at 10 µM>70-fold
This compoundGluN2DXenopus Oocytes (electrophysiology)>10 µM>70-fold

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the allosteric modulation of the NMDA receptor, specifically those containing the GluN2A subunit. The binding of this compound to the interface of the GluN1 and GluN2A subunits induces a conformational change that reduces the affinity for the co-agonist glycine at the GluN1 subunit. This, in turn, inhibits the activation of the receptor, preventing ion flux through the channel.

MPX007_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 IonChannel Ion Channel GluN2A GluN2A Inhibition Inhibition of Receptor Activation IonChannel->Inhibition Leads to Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN1 Binds to GluN1/GluN2A Interface MPX007->Glycine

Mechanism of this compound Action on the NMDA Receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HEK Cell-Based Calcium Influx Assay

This assay is used to determine the potency (IC50) of this compound in a cellular context.

Experimental Workflow:

HEK_Workflow Culture Culture & Transfect HEK293 cells with GluN1 & GluN2A Load Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) Culture->Load Preincubate Pre-incubate with varying concentrations of this compound Load->Preincubate Stimulate Stimulate with Glutamate & Glycine (e.g., 3 µM each) Preincubate->Stimulate Acquire Acquire Data: Measure Fluorescence (Plate Reader) Stimulate->Acquire Analyze Analyze Data: Fit concentration-response curve to determine IC50 Acquire->Analyze

Workflow for the HEK cell calcium influx assay.

Protocol:

  • Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media.[2] Transiently or stably transfect the cells with plasmids encoding the human GluN1 and GluN2A subunits.[1][2]

  • Cell Plating: Plate the transfected cells in 384-well plates.[1]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[2][6]

  • Compound Application: Pre-incubate the cells with a range of concentrations of this compound.[1][2]

  • Receptor Stimulation: Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][2]

  • Data Acquisition: Measure the changes in intracellular calcium concentration as changes in fluorescence intensity using a fluorescence plate reader.[1][2]

  • Data Analysis: Normalize the fluorescence data to control responses and plot against the logarithm of the this compound concentration.[2] Fit the resulting data to a four-parameter logistic equation or the Hill equation to determine the IC50 value.[1][2]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity and is used to confirm the potency and selectivity of this compound.

Experimental Workflow:

Oocyte_Workflow Prepare Harvest & Prepare Xenopus laevis oocytes Inject Inject cRNA for GluN1 & GluN2 subunits (A, B, C, or D) Prepare->Inject Incubate Incubate for receptor expression Inject->Incubate VoltageClamp Perform Two-Electrode Voltage Clamp (e.g., -70 mV) Incubate->VoltageClamp Perfuse Perfuse with varying concentrations of this compound VoltageClamp->Perfuse ApplyAgonists Co-apply Glutamate & Glycine Perfuse->ApplyAgonists Record Record inward current ApplyAgonists->Record Analyze Analyze inhibition & calculate IC50 Record->Analyze

Workflow for the two-electrode voltage clamp assay in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and defolliculate them.[7]

  • cRNA Injection: Inject cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D) into the oocytes.[2][7]

  • Incubation: Incubate the injected oocytes to allow for receptor expression.[2][7]

  • Electrophysiological Recording: Place an oocyte in a recording chamber and perform a two-electrode voltage clamp at a holding potential of approximately -70 mV.[2][7]

  • Compound Application and Agonist Stimulation: Perfuse the oocyte with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[2]

  • Data Acquisition: Record the peak current amplitude in the presence of the compound.[2][7]

  • Data Analysis: Compare the peak current amplitude in the presence of this compound to the control current to determine the percentage of inhibition.[2] Fit the concentration-response data to determine the IC50 values.[7]

Data Acquisition and Analysis

For both assays, data should be acquired across a range of this compound concentrations to generate a full dose-response curve. The analysis typically involves fitting the data to the Hill equation or a four-parameter logistic model to determine the IC50, which represents the concentration of the inhibitor required to reduce the response by 50%.[1][2]

Troubleshooting and Off-Target Effects

While this compound is highly selective, it is crucial to be aware of potential off-target effects, especially at higher concentrations.[6] If unexpected results are observed, consider the following:

  • Dose-Response Comparison: A significant discrepancy between the observed effective concentration and the known IC50 for GluN2A may indicate an off-target effect.[6]

  • Use of a Structurally Unrelated Antagonist: If a different GluN2A antagonist does not produce the same phenotype, the effect is likely specific to this compound's chemical structure.[6]

  • Counter-Screening: Test this compound in a cell line that does not express GluN2A. If the effect persists, it is likely due to an off-target mechanism.[6]

References

Application Notes and Protocols for MPX-007 in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors containing the GluN2A subunit.[1][2] Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity, including long-term potentiation (LTP), this compound serves as a valuable pharmacological tool for dissecting the contribution of these specific receptor subtypes to the mechanisms underlying learning and memory.[3][4] These application notes provide detailed protocols for utilizing this compound in LTP studies, along with a summary of its pharmacological properties.

Mechanism of Action

This compound functions as a negative allosteric modulator, binding to a site on the GluN2A subunit that is distinct from the glutamate (B1630785) or co-agonist glycine (B1666218) binding sites.[2] This binding allosterically reduces the probability of the ion channel opening, thereby inhibiting Ca²⁺ influx through the NMDA receptor even when agonists are bound.[1] This selective inhibition allows for the targeted investigation of GluN2A-mediated synaptic events.[2]

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: Potency of this compound at Recombinant NMDA Receptors

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca²+ Influx AssayGluN1/GluN2AIC₅₀27 nM[5]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC₅₀143 ± 10 nM[4]

Table 2: Selectivity of this compound at Recombinant NMDA Receptors

Assay SystemReceptor SubtypeParameterValue
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMIneffective
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMIneffective

Table 3: Activity of this compound in Native Systems

PreparationMeasurementEffect of Maximal Concentration
Rat Pyramidal Neurons (Primary Culture)Whole-cell NMDA receptor-mediated current~30% inhibition[3]
Rat Hippocampal Slices (CA1)NMDA receptor-mediated fEPSP~60% inhibition (for the related compound MPX-004)[3]

Experimental Protocols

The following protocols are designed for investigating the effect of this compound on LTP in acute hippocampal slices, a standard ex vivo model for studying synaptic plasticity.

Protocol 1: Preparation of Acute Hippocampal Slices
  • Animal Euthanasia and Brain Extraction: Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) with an approved anesthetic agent and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

  • Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Solutions:

  • Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
  • Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[6]

  • Basal Synaptic Transmission: Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Application of this compound: To investigate the effect of this compound on LTP induction, bath-apply the desired concentration of this compound (e.g., 100 nM - 1 µM, based on IC₅₀ values) for at least 20 minutes before LTP induction. A vehicle control should be run in parallel.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 10-second interval).[6]

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.

  • Data Analysis: Normalize the fEPSP slope to the average baseline slope. Compare the magnitude of LTP between the control (vehicle) and this compound treated slices.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of LTP induction at a glutamatergic synapse and the inhibitory action of this compound on GluN2A-containing NMDA receptors.

Experimental Workflow Diagram

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hour) A->B C Transfer Slice to Recording Chamber B->C D Place Electrodes (Stimulating & Recording) C->D E Record Stable Baseline (20-30 min) D->E F Bath Apply this compound or Vehicle Control E->F G Induce LTP (e.g., Theta-Burst Stimulation) F->G H Record Post-Induction (>60 min) G->H I Data Analysis: Compare LTP Magnitude H->I

Caption: Experimental workflow for an in vitro LTP study using this compound in acute hippocampal slices.

This compound and Fragile X Syndrome Clinical Trials

Based on a comprehensive search of publicly available information, there are no registered clinical trials investigating this compound for the treatment of Fragile X syndrome. Clinical trials for Fragile X syndrome are ongoing with other investigational drugs targeting different mechanisms.[7][8]

Disclaimer: This document is intended for research use only. The protocols provided are examples and may require optimization for specific experimental conditions. Always follow institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MPX-007 Concentration for GluN2A Block

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPX-007, a potent and selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit.[1][2] Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, this compound binds to a different site at the interface between the GluN1 and GluN2A subunits.[2][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation and subsequent ion influx.[3][4]

Q2: What is a good starting concentration for this compound? A2: The optimal concentration of this compound is highly dependent on the experimental system. For in vitro assays, a good starting point is to perform a dose-response curve around the known IC50 values. In HEK cells, the IC50 is approximately 27 nM, while in Xenopus oocytes, it is around 143 nM.[5][6] For brain slice preparations or primary neuronal cultures, higher concentrations may be required; for example, maximal concentrations inhibited ~30% of the whole-cell current in rat pyramidal neurons.[7] A thorough concentration-response analysis is crucial for each specific model.[5]

Q3: How selective is this compound for the GluN2A subunit? A3: this compound is highly selective for GluN2A-containing NMDA receptors. At concentrations that fully inhibit GluN2A, it shows no significant effect on GluN2C or GluN2D subunits.[6] However, it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors. This off-target activity is typically observed at higher concentrations, with approximately 30% inhibition of GluN2B-mediated currents at 10 µM.[5][6] Overall, this compound is estimated to be at least 70-fold more selective for GluN2A over other GluN2 subtypes.[6]

Q4: How does the glycine concentration in my assay buffer affect this compound's potency? A4: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[1][4] Because this compound acts by reducing glycine affinity, higher concentrations of glycine in your experimental buffer can decrease the apparent potency of this compound, shifting the IC50 to higher values.[1] It is critical to maintain a stable and known concentration of glycine throughout your experiments for consistent and reproducible results.[1]

Q5: Is this compound soluble in aqueous solutions? A5: this compound has an aqueous solubility of 68 µM and is considered to have improved solubility over its predecessor, TCN-201.[4][7] For stock solutions, it is recommended to use a solvent like DMSO.[5] Ensure the compound is fully dissolved in the vehicle solvent before preparing final dilutions in your aqueous experimental buffer. Always check for precipitation at your final working concentration.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various systems. The tables below summarize key quantitative data for easy reference.

Table 1: Potency (IC₅₀) of this compound on GluN2A-Containing NMDA Receptors

Experimental SystemAssay TypeIC₅₀ Value
HEK293 CellsCa²⁺ Influx Assay27 nM[6]
Xenopus OocytesTwo-Electrode Voltage Clamp143 ± 10 nM[6]

Table 2: Selectivity Profile of this compound Against Other GluN2 Subunits

GluN2 SubunitExperimental SystemActivity
GluN2B Xenopus OocytesWeak inhibition (~30%) at 10 µM[5][6]
GluN2C Xenopus OocytesNo significant inhibition at 10 µM[5][6]
GluN2D Xenopus OocytesNo significant inhibition at 10 µM[5][6]

Visualizations

Signaling & Experimental Diagrams

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor GluN1 GluN2A NMDA Receptor Ca_ion Ca²⁺ Receptor->Ca_ion Channel Opening Glutamate Glutamate Glutamate->Receptor:GluN2A Binds Glycine Glycine Glycine->Receptor:GluN1 Binds MPX This compound MPX->Receptor Allosteric Inhibition Signaling Downstream Signaling Ca_ion->Signaling Activates

Caption: this compound mechanism on the GluN2A-containing NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilution of this compound in vehicle (e.g., DMSO) D Pre-incubate cells with different this compound concentrations A->D B Culture cells expressing GluN1/GluN2A (e.g., HEK293) C Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) B->C C->D E Stimulate with Glutamate + Glycine to activate NMDA receptors D->E F Measure fluorescence to quantify Ca²⁺ influx E->F G Plot dose-response curve (% Inhibition vs. [this compound]) F->G H Fit data to determine IC₅₀ value G->H

Caption: Workflow for determining this compound IC₅₀ using a calcium influx assay.

Experimental Protocols

Protocol 1: Calcium Influx Assay in HEK293 Cells

This protocol outlines the determination of this compound's IC₅₀ value using a fluorescence-based calcium influx assay in HEK293 cells expressing GluN1/GluN2A subunits.

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human GluN1 and GluN2A subunits in appropriate media. Plate cells in 96- or 384-well black, clear-bottom plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a concentration range spanning from picomolar to micromolar. Further dilute these stocks into an appropriate assay buffer (e.g., HBSS) to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Dye Loading: Remove culture media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) as per the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation: After dye loading, wash the cells with assay buffer. Add the prepared this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.

  • Receptor Stimulation: Utilize a fluorescence plate reader equipped with an automated injection system. Establish a stable baseline fluorescence reading for several seconds. Inject a solution of glutamate and glycine (e.g., final concentration of 3 µM each) to activate the NMDA receptors.

  • Data Acquisition: Immediately following agonist injection, measure the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[3][5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiology protocol is used to measure the direct inhibitory effect of this compound on NMDA receptor currents.

  • Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog.

  • cRNA Injection: Inject oocytes with cRNA encoding human GluN1 and a specific GluN2 subunit (e.g., GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a standard recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply agonists (e.g., 100 µM glutamate and 10 µM glycine) to the perfusion solution to evoke an inward current mediated by the expressed NMDA receptors.

    • Once a stable agonist-evoked current is achieved, co-apply this compound at various concentrations with the agonists.

    • Record the inhibition of the agonist-induced current at each concentration.

    • Perform a washout with the agonist-containing solution to observe the recovery of the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition and plot it against the compound concentration to determine the IC₅₀ value.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

ObservationPotential Cause(s)Recommended Action(s)
Reduced or No Inhibition 1. High Glycine Concentration: The inhibitory effect of this compound is sensitive to glycine levels.[1]1. Carefully control and verify the glycine concentration in your buffer. Consider performing a glycine titration to find the optimal concentration for your assay.
2. Inappropriate this compound Concentration: The IC₅₀ varies between systems (e.g., 27 nM in HEK cells vs. 143 nM in oocytes).[5]2. Ensure your working concentration range is appropriate for your model. Always perform a full dose-response curve.
3. Low GluN2A Expression: The magnitude of inhibition is proportional to the number of GluN2A-containing receptors.[1]3. Verify the expression of the GluN2A subunit in your system (e.g., via Western blot, qPCR, or by using a positive control antagonist).
4. Compound Solubility/Stability: this compound may have precipitated out of solution.4. Visually inspect solutions for precipitation. Ensure the final DMSO concentration is low (e.g., <0.1%). Prepare fresh dilutions for each experiment.
High Variability in Results 1. Inconsistent Glycine Levels: Fluctuations in applied or endogenous glycine can alter this compound efficacy.1. Use a consistent, defined concentration of glycine in your buffer for all experiments.
2. Cell Health/Passage Number: Inconsistent cell health or high passage numbers can lead to variable receptor expression.2. Use cells within a consistent and low passage number range. Monitor cell health and morphology.
3. Inconsistent Incubation Times: Variable pre-incubation times with this compound can lead to inconsistent results.3. Standardize all incubation and application times in your protocol.
Suspected Off-Target Effects or Cellular Toxicity 1. Concentration is too high: At high concentrations (e.g., 10 µM), this compound can weakly inhibit GluN2B.[6]1. Use the lowest effective concentration determined from your dose-response curve to maximize selectivity.
2. Non-specific toxicity: The observed phenotype may not be related to GluN2A inhibition.2. Counter-Screen: Test this compound in a cell line that does not express GluN2A. If the phenotype or toxicity persists, it is likely an off-target effect.[5]
3. Use a Control Compound: Compare the effect to a structurally unrelated GluN2A antagonist. If the phenotype is not replicated, it suggests an off-target effect of this compound.[5]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed with this compound Q1 Is the effect reduced or absent? Start->Q1 Q2 Are the results highly variable? Start->Q2 Q3 Is there unexpected toxicity or phenotype? Start->Q3 Q1->Q2 No A1 Check & standardize glycine concentration Q1->A1 Yes Q2->Q3 No B1 Standardize all incubation times and cell conditions (passage, density) Q2->B1 Yes C1 Use lowest effective concentration to avoid GluN2B block Q3->C1 Yes A2 Verify GluN2A expression in your system A1->A2 A3 Confirm this compound solubility & prepare fresh dilutions A2->A3 A4 Run full dose-response curve around expected IC₅₀ A3->A4 B2 Ensure consistent glycine concentration across all experiments B1->B2 C2 Perform counter-screen in GluN2A-negative cell line C1->C2 C3 Test a structurally unrelated GluN2A antagonist C2->C3

Caption: A logical workflow to troubleshoot common experimental issues.

References

troubleshooting MPX-007 solubility issues in ACSF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues of MPX-007 in artificial cerebrospinal fluid (ACSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in ACSF critical?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[1][2][3] Its solubility in ACSF is critical because ACSF is a buffer solution that mimics the composition of cerebrospinal fluid, essential for maintaining the viability and physiological function of brain tissue in in vitro experiments like slice electrophysiology.[4][5][6] For experimental results to be accurate and reproducible, this compound must be fully dissolved in the ACSF to reach its molecular target at the intended concentration.

Q2: My this compound is not dissolving or is precipitating in my standard ACSF. What are the common causes?

A2: There are several potential causes for this compound solubility issues in ACSF:

  • ACSF pH: The pH of freshly prepared ACSF should be ~7.4 after proper aeration with carbogen (B8564812) (95% O2 / 5% CO2).[4][7] If the pH is incorrect, it can significantly affect the solubility of pH-sensitive compounds.[8][9][10] Unstable pH, often due to insufficient carbogenation, can lead to precipitation.[11][12]

  • Improper ACSF Preparation: The order of adding salts matters. Divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can precipitate with phosphates or bicarbonates if added incorrectly.[13][14][15][16] It is often recommended to add CaCl₂ last to a solution that is already bubbling with carbogen.[16]

  • Concentration: While this compound has greater solubility than its predecessor TCN-201, it is still a complex organic molecule.[2][17] Attempting to create a solution that exceeds its maximum solubility limit in ACSF will inevitably lead to precipitation. The aqueous solubility at pH 7.4 is stated to be >150 µM.[1]

  • Temperature: Preparing ACSF or dissolving this compound at very low temperatures can reduce solubility. Most protocols assume room temperature preparation.

Q3: Can I use a co-solvent like DMSO to dissolve this compound before adding it to ACSF?

A3: Yes, using a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) is a common strategy for compounds with poor aqueous solubility. First, dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock into the ACSF to the final desired concentration. However, it is critical to keep the final DMSO concentration as low as possible. Studies suggest that while DMSO concentrations up to 50% might be used for intracerebroventricular injections in some contexts, concentrations above this can alter neuronal excitability.[18][19] For in vitro slice electrophysiology, most researchers aim for a final DMSO concentration of <0.1% to avoid off-target effects.[20]

Q4: I see a white precipitate in my ACSF even before adding this compound. What is it?

A4: A white precipitate in ACSF is commonly calcium carbonate (CaCO₃) or calcium phosphate (B84403) (Ca₃(PO₄)₂).[13] This often occurs if the solution is exposed to atmospheric CO₂ before it is stabilized by carbogen (95% O₂ / 5% CO₂), or if the pH rises, reducing the solubility of these salts.[13][21] To prevent this, ensure continuous carbogenation during preparation and use, and consider adding calcium salts after the other components are fully dissolved and the solution is bubbling.[16]

Troubleshooting Guide

If you are experiencing solubility issues with this compound in ACSF, follow this step-by-step troubleshooting workflow.

G cluster_0 Start: this compound Solubility Issue cluster_1 Step 1: Verify ACSF Quality cluster_2 Step 2: Optimize Dissolution Method cluster_3 Step 3: Evaluate and Conclude start Precipitate observed or This compound not dissolving acsf_prep Review ACSF Preparation Protocol start->acsf_prep check_ph Measure pH of ACSF (Target: 7.3-7.4) acsf_prep->check_ph Correct Protocol? check_ph->acsf_prep No, remake ACSF check_precip Inspect ACSF for pre-existing precipitate check_ph->check_precip pH OK? check_precip->acsf_prep No, remake ACSF use_stock Prepare a concentrated stock in DMSO check_precip->use_stock ACSF Clear? sonicate Gently warm or sonicate the stock solution use_stock->sonicate dilute Dilute stock into bubbling ACSF (Final DMSO <0.1%) sonicate->dilute success Success: This compound Dissolved dilute->success Solution Clear? fail Issue Persists: Re-evaluate Concentration dilute->fail Precipitate Forms? G cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Downstream Effects receptor GluN1 GluN2A glutamate Glutamate glutamate->receptor:g2a Binds channel_opening Ion Channel Opening glutamate->channel_opening Activates glycine Glycine glycine->receptor:g1 Binds glycine->channel_opening Activates mpx007 This compound inhibition_site Allosteric Site (GluN1/GluN2A Interface) mpx007->inhibition_site Binds to inhibition_site->receptor:g1 Reduces Glycine Affinity inhibition_site->channel_opening Inhibits ca_influx Ca²⁺ Influx channel_opening->ca_influx cellular_response Cellular Response (e.g., Synaptic Plasticity) ca_influx->cellular_response

References

Technical Support Center: Troubleshooting Potential Off-Target Effects of MPX-007 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of MPX-007 when used at high concentrations. The following information provides troubleshooting guidance and answers to frequently asked questions to ensure the generation of accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2][3][4] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine. This inhibitory action diminishes receptor activation.[5]

Q2: What are the known on-target potencies of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for GluN2A-containing NMDA receptors varies depending on the experimental system. In HEK cells expressing GluN2A, the IC50 is approximately 27 nM.[1][2][4][6] In Xenopus oocytes, the IC50 is approximately 143 nM.[6]

Q3: What are the documented off-target effects of this compound at high concentrations?

At elevated concentrations, this compound has been shown to exhibit some off-target activity. The most well-characterized off-target effect is a weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors. At a concentration of 10 µM, this compound can block approximately 30% of the GluN2B-mediated current.[1] It is estimated to be over 70-fold more selective for GluN2A over other NMDA receptor subtypes.[1] The related compound, MPX-004, has shown minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[7]

Q4: My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?

To investigate if unexpected results are due to off-target effects, a systematic approach is recommended. This can include:

  • Dose-Response Analysis: Compare the concentration of this compound at which the unexpected phenotype is observed with its known IC50 for GluN2A. A significant discrepancy may point towards an off-target effect.

  • Use of a Structurally Unrelated Antagonist: Employ a different GluN2A antagonist with a distinct chemical structure. If this compound does not produce the same phenotype, it is more likely that the results observed with this compound are due to an off-target interaction.

  • Counter-Screening: Test this compound in a cell line that does not express the GluN2A subunit. If the unexpected phenotype persists, it is likely an off-target effect.

  • Rescue Experiment: In a GluN2A-expressing cell line, if you can introduce a mutation in GluN2A that prevents this compound binding without affecting receptor function, this could "rescue" the on-target effects. Persistence of the phenotype in these "rescued" cells would suggest an off-target mechanism.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of this compound.

Target/Off-TargetAssay SystemParameterValue
On-Target
GluN1/GluN2AHEK Cell Ca2+ Influx AssayIC5027 nM[1][2][4][6]
GluN1/GluN2AXenopus Oocyte ElectrophysiologyIC50143 ± 10 nM[6]
Off-Target
GluN1/GluN2BXenopus Oocyte Electrophysiology% Inhibition at 10 µM~30%[1]
GluN1/GluN2CXenopus Oocyte Electrophysiology% Inhibition at 10 µMNo significant inhibition[1]
GluN1/GluN2DXenopus Oocyte Electrophysiology% Inhibition at 10 µMNo significant inhibition[1]

Visualizing Signaling Pathways and Experimental Workflows

MPX_007_Signaling_Pathway This compound Signaling Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Ion_Channel Ion Channel GluN2A GluN2A Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Opens MPX_007 This compound MPX_007->GluN1 Binds to GluN1/GluN2A Interface Glycine Glycine MPX_007->Glycine Reduces Affinity Glycine->GluN1 Binds Glutamate Glutamate Glutamate->GluN2A Binds Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare EC50 of Phenotype to GluN2A IC50 Dose_Response->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Similar Off_Target_Investigation Investigate Potential Off-Target Effect Compare_IC50->Off_Target_Investigation Discrepant Unrelated_Antagonist Use Structurally Unrelated GluN2A Antagonist Off_Target_Investigation->Unrelated_Antagonist Same_Phenotype Same Phenotype? Unrelated_Antagonist->Same_Phenotype Same_Phenotype->On_Target Yes Counter_Screen Counter-Screen in GluN2A-Negative Cells Same_Phenotype->Counter_Screen No Phenotype_Persists Phenotype Persists? Counter_Screen->Phenotype_Persists Phenotype_Persists->On_Target No Confirmed_Off_Target Confirmed Off-Target Effect Phenotype_Persists->Confirmed_Off_Target Yes Kinase_Off_Target_Workflow Workflow for Investigating Potential Off-Target Kinase Effects Start Suspicion of Kinase-Related Off-Target Effect Kinome_Scan Perform In Vitro Kinome Profiling Start->Kinome_Scan Identify_Hits Identify Potential Off-Target Kinases Kinome_Scan->Identify_Hits No_Hits No Significant Hits Identify_Hits->No_Hits No Hits_Found Hits Identified Identify_Hits->Hits_Found Yes Cellular_Assay Validate in Cellular Assays (e.g., Western Blot for Substrate Phosphorylation) Hits_Found->Cellular_Assay Confirm_Engagement Confirm Target Engagement in Cells (e.g., CETSA) Cellular_Assay->Confirm_Engagement Conclusion Draw Conclusion on Off-Target Liability Confirm_Engagement->Conclusion

References

Technical Support Center: Minimizing Variability in MPX-007 Electrophysiology Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPX-007. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in electrophysiology experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section provides a question-and-answer format to directly address common problems, from general electrophysiology artifacts to issues specific to this compound.

General Electrophysiology Issues

Question: I'm seeing a persistent, high-frequency hum (50/60 Hz noise) in my recordings. How can I eliminate it?

Answer: This is likely electrical interference from nearby equipment.[1][2]

  • Potential Causes:

    • Improper grounding of equipment.[1][2]

    • An unsealed or improperly grounded Faraday cage.[1]

    • Interference from other electronics (e.g., centrifuges, lights, phone chargers).[1]

  • Solutions:

    • Check Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system) are connected to a single, common ground to avoid ground loops.[1][2]

    • Faraday Cage: Verify your Faraday cage is properly sealed and grounded.

    • Isolate Noise Source: Systematically turn off and unplug nearby electrical devices to identify the source of the interference.[1][2]

    • Reduce Fluid Level: Lowering the bath solution level can minimize the "antenna" effect.[1]

Question: My baseline is drifting or showing slow, wave-like oscillations. What's causing this?

Answer: Baseline drift can stem from several factors related to mechanical, thermal, or electrochemical instability.[1]

  • Potential Causes:

    • Mechanical instability of the recording setup.[1]

    • Temperature fluctuations in the recording solution.[1]

    • Issues with the reference electrode.[1]

    • Inconsistent perfusion flow.[1][3]

  • Solutions:

    • Ensure Mechanical Stability: Check that your anti-vibration table is floating correctly and there are no sources of vibration in the room.[1][4]

    • Stable Perfusion: Ensure the perfusion system provides a smooth, continuous flow without introducing bubbles or significant changes in flow rate.[1]

    • Reference Electrode: Check your Ag/AgCl reference electrode; it may need to be re-chlorinated to ensure stability.[1]

    • Temperature Control: Use an inline heater to maintain a constant temperature for your recording solution.[3]

Question: I'm having difficulty forming a stable Giga-ohm (GΩ) seal. What should I do?

Answer: Failure to form a high-resistance seal is a frequent challenge in patch-clamping.[1]

  • Potential Causes:

    • Poor pipette quality.[1]

    • Debris blocking the pipette tip.[3]

    • Unhealthy cells.[1]

    • Insufficient positive pressure.[1][3]

  • Solutions:

    • Pipette Quality: Fire-polish your pipette tips to ensure they are smooth. Pipette resistance for whole-cell recordings should ideally be between 4-8 MΩ.[1]

    • Maintain a Clean Pipette: Apply gentle positive pressure as you approach the cell to clear debris from the tip.[1][3]

    • Use Healthy Cells: Ensure your cells are healthy, as compromised membranes are difficult to seal.[1]

    • Optimize Pressure System: Check for leaks in your pressure tubing to ensure sufficient and consistent positive pressure.[3]

This compound Specific Issues

Question: I'm observing a reduced or no effect of this compound. What could be the reason?

Answer: The inhibitory effect of this compound can be influenced by several factors in your experimental setup.

  • Potential Causes:

    • High Glycine (B1666218) Concentration: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist, glycine. Higher glycine levels can decrease the apparent potency of this compound.[5]

    • Incorrect Drug Concentration: The IC50 of this compound can differ depending on the expression system used.[5]

    • Solubility Issues: Poor solubility of this compound can lead to a lower effective concentration in your recording solution.[5]

  • Solutions:

    • Control Glycine Levels: Carefully control and consider the glycine concentration in your experimental buffer. You may need to titrate the glycine concentration to optimize the inhibitory effect of this compound.[5]

    • Verify Drug Concentration: Ensure your working concentration is appropriate for your specific experimental setup. Refer to the potency data in different systems (see Table 1).[5]

    • Ensure Solubility: Make sure this compound is fully dissolved in the vehicle solvent before diluting it into your recording solution and visually inspect for any precipitation.[5]

Question: The degree of inhibition by this compound is highly variable between my recordings. Why is this happening?

Answer: Variability in this compound's effect often relates to the specific subtype of NMDA receptors present in your preparation.

  • Potential Cause:

    • Differential GluN2A Subunit Expression: The level of inhibition by this compound is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your preparation.[5]

  • Solution:

    • Characterize Your System: If possible, characterize the NMDA receptor subunit expression in your cells or tissue to better interpret the variability.

Question: I'm concerned about potential off-target effects of this compound. What should I be aware of?

Answer: While highly selective, this compound can have off-target effects at higher concentrations.

  • Potential Off-Target Effects:

    • Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 μM), this compound can weakly inhibit GluN2B-containing NMDA receptors by approximately 30%.[5][6][7]

    • Interaction with other CNS Targets: A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[5]

  • Solutions:

    • Use the Lowest Effective Concentration: To maximize selectivity for GluN2A, use the lowest concentration of this compound that produces the desired effect.[5]

    • Consider Control Experiments: If you suspect off-target effects, consider using a structurally unrelated GluN2A antagonist to see if the phenotype is replicated.[6] Testing this compound in a cell line that does not express GluN2A can also help identify off-target toxicity.[6]

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetAssay SystemIC50 (nM)Notes
GluN2AHEK Cells (Ca2+ influx)27Primary on-target activity.[5][6][8]
GluN2AXenopus Oocytes (electrophysiology)143Potency can vary by expression system.[5][6][7]
GluN2BXenopus Oocytes (electrophysiology)>10,000Weak inhibition (~30%) observed at 10 µM.[6][7]
GluN2CXenopus Oocytes (electrophysiology)>10,000No significant inhibition at 10 µM.[6][7]
GluN2DXenopus Oocytes (electrophysiology)>10,000No significant inhibition at 10 µM.[6][7]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording Protocol

  • Preparation: Prepare standard external and internal recording solutions. Ensure the external solution is continuously oxygenated (95% O2 / 5% CO2).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Cell Approach and Sealing:

    • Apply gentle positive pressure to the pipette before entering the bath solution.

    • Approach the target cell and release the positive pressure just before making contact with the cell membrane.

    • Apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: After forming a stable seal, apply brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording: Record baseline currents in the drug-free external solution for a stable period (e.g., 2-3 minutes).[1]

  • This compound Application: Apply the desired concentration of this compound via a perfusion system.[1]

  • Effect Recording: Wait for the drug effect to reach a steady state before recording the currents again using the same voltage protocol.[1]

  • Washout: Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the effect.[1]

  • Analysis: Measure the peak current amplitude at each voltage step before, during, and after this compound application and plot the current-voltage (I-V) relationship.[1]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: Electrophysiology Issue cluster_general General Troubleshooting cluster_mpx007 This compound Specific Troubleshooting Start Recording Unstable or Unexpected Results Noise High-Frequency Noise? Start->Noise Drift Baseline Drift? Noise->Drift No CheckGrounding Check Grounding & Faraday Cage Noise->CheckGrounding Yes Seal Poor Giga-ohm Seal? Drift->Seal No CheckStability Verify Mechanical & Temperature Stability Drift->CheckStability Yes CheckPipette Optimize Pipette Quality & Cell Health Seal->CheckPipette Yes ReducedEffect Reduced/No this compound Effect? Seal->ReducedEffect No Variability High Variability in Inhibition? ReducedEffect->Variability No CheckGlycine Verify Glycine Concentration & Drug Solubility ReducedEffect->CheckGlycine Yes CheckExpression Consider Differential GluN2A Expression Variability->CheckExpression Yes

Caption: Troubleshooting workflow for identifying sources of variability.

SignalingPathway cluster_receptor NMDA Receptor cluster_channel Ion Channel GluN1 GluN1 Subunit GluN2A GluN2A Subunit Glycine Glycine (Co-agonist) Glycine->GluN1 Binds ChannelOpen Channel Activation Glutamate Glutamate (Agonist) Glutamate->GluN2A Binds MPX007 This compound (Negative Allosteric Modulator) MPX007->GluN2A Binds to GluN1/GluN2A interface MPX007->Glycine Reduces Glycine Affinity ChannelClosed Reduced Channel Activity MPX007->ChannelClosed IonInflux Ca2+ / Na+ Influx ChannelOpen->IonInflux Leads to

Caption: Mechanism of action of this compound on GluN2A-containing NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit. It is thought to bind at the interface of the GluN1 and GluN2A ligand-binding domains, which reduces the affinity of the GluN1 subunit for its co-agonist, glycine. This allosteric modulation leads to a decrease in receptor activity.[5]

Q2: How should I prepare my this compound solutions?

A2: It is recommended to prepare fresh drug solutions daily. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all experiments to avoid solvent-induced effects. Protect light-sensitive compounds from light.[9]

Q3: Can changes in my perfusion system introduce artifacts when applying this compound?

A3: Yes. If noise or baseline shifts coincide directly with the application of the drug via a perfusion system, it is likely a mechanical or electrical artifact from the system itself.[1] Ensure the perfusion manifold and tubing are properly grounded. Rapid switching of solutions can also cause a transient electrical artifact, which can be minimized by ensuring a smooth, continuous flow.[1] Additionally, a change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline.[1]

Q4: My recordings run down over time. Could this be related to this compound?

A4: While rundown can be an inherent property of the cells you are recording from, it is also important to consider the stability of your compound. Ensure that this compound is stable in your recording solution for the duration of your experiment. Preparing fresh solutions can help mitigate this.[9] Monitor the baseline response over time and discard recordings with significant rundown.[9]

References

Technical Support Center: MPX-007 for Brain Slice Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPX-007 in brain slice preparations. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful implementation of your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during electrophysiological and neuroprotection assays using this compound in brain slices.

Problem Potential Cause Recommended Solution
Reduced or No Effect of this compound High Glycine (B1666218) Concentration: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[1] Higher glycine levels can diminish the apparent potency of this compound.Carefully control and monitor the glycine concentration in your artificial cerebrospinal fluid (aCSF). Consider titrating the glycine concentration to optimize the inhibitory effect of this compound.
Incorrect Drug Concentration: The IC50 of this compound can vary between expression systems.[1]Ensure your working concentration is appropriate for brain tissue. For instance, IC50 values are reported as 27 nM in HEK cells and 143 nM in Xenopus oocytes.[2]
Solubility Issues: Poor solubility can lead to a lower effective concentration of the compound in your recording solution.[1]Ensure this compound is fully dissolved in the vehicle solvent before diluting it into your aCSF. A common practice is to prepare a concentrated stock solution in DMSO.[3] Visually inspect for any precipitation.
Variability in Inhibition Differential GluN2A Subunit Expression: The level of inhibition by this compound is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your brain slice preparation.[1]Be aware that the expression of GluN2A subunits can vary between different brain regions and developmental stages.[4]
Off-Target Effects Observed Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 μM), this compound can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors.[1][5]Use the lowest effective concentration of this compound to maximize its selectivity for GluN2A. If GluN2B activity is a concern, consider using MPX-004, a related compound with slightly higher GluN2A selectivity.[1]
Interaction with other CNS Targets: A screening of the related compound MPX-004 at 1 µM showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors.[5]Be mindful of potential off-target effects, especially when using higher concentrations.
Compound Precipitation in aCSF Exceeded Solubility Limit: this compound has an aqueous solubility of 120 µM at pH 7.4, which could be exceeded upon dilution into aCSF.[3][6]Prepare fresh working solutions for each experiment. Consider a slightly higher final DMSO concentration (up to 0.5%), but always include a vehicle control.[3] Brief sonication after dilution may also help to redissolve the compound.[3]
Increased Neuronal Excitability or Toxicity High DMSO Concentration: The vehicle used to dissolve this compound, typically DMSO, can have its own biological effects at higher concentrations.[3]Keep the final DMSO concentration in your aCSF below 0.5% (v/v) to avoid solvent-induced toxicity.[3] Always run a vehicle control with the same final DMSO concentration as your experimental samples.
Degradation Product Toxicity: Although not extensively documented for this compound, degradation products of a compound can sometimes be more toxic than the parent molecule.[3]Use freshly prepared solutions to minimize the risk of degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[7][8] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) and glycine binding sites.[2][6] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[2][6]

Q2: How should I prepare and store this compound solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, aliquot the DMSO stock solution into single-use volumes and store them at -20°C to prevent repeated freeze-thaw cycles.[3] Aqueous working solutions should ideally be prepared fresh for each experiment from the frozen DMSO stock.[3]

Q3: How selective is this compound for GluN2A-containing NMDA receptors?

A3: this compound is highly selective for the GluN2A subunit over other GluN2 subunits.[1] It is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[5] At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2C or GluN2D receptor-mediated responses.[1] However, at a concentration of 10 μM, it can cause weak, concentration-dependent inhibition of GluN2B-mediated currents by approximately 30%.[1][5]

Q4: What percentage of NMDA receptor current should I expect this compound to inhibit in native neurons within brain slices?

A4: In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated whole-cell current.[1][9] A related compound, MPX-004, inhibited about 60% of the total NMDA receptor-mediated EPSP in rat hippocampal slices.[5][9] The degree of inhibition you observe will depend on the relative expression of GluN2A-containing NMDA receptors in the specific brain region and cell type you are studying.

Q5: What are the critical experimental conditions to consider when using this compound in brain slices?

A5: The most critical factor is the glycine concentration in your recording solution (aCSF).[1] Since this compound's inhibitory effect is functionally competitive with glycine, higher glycine concentrations will reduce its apparent potency.[1][10] Therefore, maintaining a stable and known glycine concentration is crucial for obtaining reproducible results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related compound MPX-004.

Table 1: In Vitro Potency of this compound and MPX-004

CompoundAssay SystemTargetIC50 (nM)
This compoundHEK Cells (Ca2+/Fluorescence)GluN2A27[6][8]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79[6][8]
This compoundXenopus Oocytes (Electrophysiology)GluN2A143 ± 10[2][8]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[5][8]

Table 2: Selectivity of this compound and MPX-004

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2D
This compound>70-foldWeak inhibition at 10 µM[6]>10 µM[6]>10 µM[6]
MPX-004>150-fold>30 µM[6]>30 µM[6]>30 µM[6]

Table 3: Physicochemical Properties

CompoundPropertyValue
This compoundAqueous Solubility (pH 7.4)120 µM[6]
MPX-004Aqueous Solubility (pH 7.4)>150 µM[6]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the general procedure for preparing acute brain slices for electrophysiological recordings.

Materials:

  • NMDG slicing solution

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Vibratome

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to your institution's approved protocol.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[8]

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.[8]

  • Mount the brain onto the vibratome stage and submerge it in the ice-cold, carbogenated NMDG slicing solution.[8]

  • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region.[8]

  • Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.[8]

  • Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.[8]

Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol outlines the steps for performing whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents.

Materials:

  • Prepared acute brain slices

  • Recording rig with microscope, micromanipulators, and amplifier

  • Perfusion system

  • Recording aCSF

  • Intracellular solution

  • This compound stock solution (in DMSO)

  • Borosilicate glass electrodes

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF.[8]

  • Identify the target neuron for recording.

  • Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block of the NMDA receptor.[8]

  • Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.[8]

  • Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.[8]

  • Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.[8]

  • After recording the effect, wash out the drug by perfusing with regular aCSF.[8]

Visualizations

MPX_007_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds to GluN2A Glycine Glycine NMDA_R->Glycine Reduces affinity for Ion_Channel Ion Channel NMDA_R->Ion_Channel Activates MPX007 This compound MPX007->NMDA_R Binds allosterically Glycine->NMDA_R Binds to GluN1 Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows

Caption: Mechanism of action of this compound as a negative allosteric modulator.

Brain_Slice_Electrophysiology_Workflow A 1. Prepare Acute Brain Slices B 2. Slice Recovery (>1 hour in aCSF) A->B C 3. Transfer Slice to Recording Chamber B->C D 4. Obtain Whole-Cell Patch-Clamp Recording C->D E 5. Establish Stable Baseline (Evoked NMDA EPSCs) D->E F 6. Bath Apply this compound E->F G 7. Record Effect of this compound on NMDA EPSCs F->G H 8. Washout with aCSF G->H I 9. Data Analysis H->I

References

Ensuring Reproducibility of MPX-007 Experimental Data: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental data when working with MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors that contain the GluN2A subunit.[1][3] Its mechanism of action is thought to be similar to TCN-201, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][4] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), which in turn inhibits receptor activation.[1][4]

Q2: What is the potency and selectivity of this compound?

A2: The potency and selectivity of this compound have been determined in various in vitro systems. It demonstrates high potency for GluN2A-containing NMDA receptors with an IC50 of 27 nM in HEK cell Ca2+ influx assays and 143 ± 10 nM in Xenopus oocyte electrophysiology recordings.[1] this compound is estimated to be over 70-fold selective for GluN2A over other GluN2 subunits.[4] However, at a concentration of 10 µM, it can cause weak, concentration-dependent inhibition of GluN2B-mediated currents by approximately 30%.[3][5]

Q3: What are the key differences between this compound and its analog, MPX-004?

A3: Both this compound and MPX-004 are potent and selective GluN2A antagonists.[5] However, this compound is the more potent of the two, which is attributed to the addition of a methyl group to the pyrazine (B50134) nucleus.[5] Both compounds offer improved physicochemical properties, such as better solubility, compared to the earlier GluN2A-selective NAM, TCN-201.[1][4]

Q4: What are some common off-target effects to be aware of?

A4: While highly selective, at concentrations of 10 µM, this compound has been observed to cause a weak, concentration-dependent inhibition of GluN2B-mediated currents of about 30%.[3][5] Researchers should be mindful of this potential off-target effect, especially when working with systems expressing high levels of GluN2B subunits.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions. Reproducibility in cell-based assays is highly dependent on consistent cell culture practices.[6]

    • Troubleshooting Tip: Maintain a consistent cell passage number for each assay.[7] Implement and adhere to standardized operating procedures (SOPs) for cell handling, including subculture procedures.[6] Regularly authenticate cell lines to ensure their identity.[6]

  • Possible Cause 2: Reagent variability. The quality and consistency of reagents, including the solvent for this compound, can significantly impact results.[8]

    • Troubleshooting Tip: Use analytical grade DMSO (99%) to dissolve this compound and ensure it is fully solubilized before use.[7] Visually inspect for any precipitation. Use the same batch of media and supplements whenever possible.

  • Possible Cause 3: "Edge effect" in plate-based assays. Evaporation from the perimeter wells of a 96-well plate can alter the concentration of components and affect cell viability, leading to variability.[7]

    • Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with phosphate-buffered saline (PBS) to minimize evaporation from the inner wells.[7]

Issue 2: Lower than expected inhibition of NMDA receptor currents in native neurons.

  • Possible Cause: Differential expression of GluN2A subunits. The level of inhibition by this compound is directly proportional to the percentage of NMDA receptors containing the GluN2A subunit in your specific neuronal preparation.[3]

    • Troubleshooting Tip: Be aware that in some neuronal cultures, such as rat pyramidal neurons, NMDA receptor responses may be mediated by a mix of GluN2B and GluN2A subunit-containing receptors (e.g., a 70%/30% mix).[5] In such cases, maximal concentrations of this compound will only inhibit a fraction of the total NMDA receptor current.[5]

Issue 3: Apparent potency of this compound is lower than reported.

  • Possible Cause: High glycine concentration in the experimental buffer. The inhibitory effect of this compound is functionally competitive with glycine.[3]

    • Troubleshooting Tip: Higher concentrations of glycine in the recording or assay buffer will reduce the apparent potency of this compound.[3] It is critical to maintain a stable and known glycine concentration to obtain reproducible results.[3]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[1]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2AIC50143 ± 10 nM[1]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2B% Inhibition at 10 µM~30%[1]
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2C% Inhibition at 10 µMNo significant inhibition
Xenopus Oocyte Electrophysiology (human)GluN1/GluN2D% Inhibition at 10 µMNo significant inhibition

Table 2: Physicochemical Properties of this compound and Related Compounds

CompoundAqueous Solubility (pH 7.4)
This compound120 µM[4]
MPX-004>150 µM[4]
TCN-201<1 µM[4]

Experimental Protocols

1. HEK Cell-Based Ca2+/Fluorescence Assay

This assay is used to determine the IC50 values of this compound against different GluN2 subunits in a controlled cellular environment.[4]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[4]

  • Assay Preparation: Cells are plated in 384-well plates.[4]

  • Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][4]

  • Compound Application: Varying concentrations of this compound are added to the cell plates.[1][4]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][4]

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring changes in fluorescence intensity with a fluorescence plate reader.[1][4]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[4]

2. Xenopus Oocyte Electrophysiology

This technique is used to confirm the potency and selectivity of this compound using electrophysiological recordings.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1]

  • Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[1]

  • Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound followed by the co-application of glutamate and glycine to elicit inward currents.[1]

  • Data Acquisition and Analysis: The inhibition of the agonist-induced current at each concentration is recorded to determine the IC50 value.

Mandatory Visualization

MPX_007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2A Glutamate->NMDA_Receptor:GluN2A Binds Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds This compound This compound This compound->NMDA_Receptor Allosterically Inhibits Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling Activates

Caption: this compound Signaling Pathway

HEK_Cell_Assay_Workflow Start Start Transfect_HEK_Cells Transfect HEK cells with GluN1 and GluN2A cRNA Start->Transfect_HEK_Cells Plate_Cells Plate cells in 384-well plates Transfect_HEK_Cells->Plate_Cells Load_Dye Load cells with Fluo-4 AM dye Plate_Cells->Load_Dye Add_MPX_007 Add varying concentrations of this compound Load_Dye->Add_MPX_007 Stimulate Stimulate with Glutamate and Glycine Add_MPX_007->Stimulate Measure_Fluorescence Measure fluorescence change Stimulate->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: HEK Cell Calcium Influx Assay Workflow

References

addressing MPX-007 instability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the experimental use of MPX-007, with a specific focus on its stability in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in experimental buffers?

A1: The instability of small molecules like this compound in assays can stem from several factors, primarily chemical degradation and poor solubility.[1] Key environmental conditions that can trigger chemical degradation include non-neutral pH, temperature, light exposure, and oxidative stress.[1][2] For instance, compounds with certain functional groups may be prone to hydrolysis.[1] Additionally, poor solubility in aqueous assay buffers can cause the compound to precipitate, which lowers its effective concentration and leads to unreliable results.[1][3]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A2: It is recommended to prepare a high-concentration stock solution of this compound, such as 10 mM, in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To avoid degradation from repeated freeze-thaw cycles, you should aliquot the DMSO stock into smaller, single-use volumes and store them at -20°C.[3] When stored correctly as a powder, this compound can be stable for up to three years at -20°C.[3] Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment.[3]

Q3: I observed a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic compounds and indicates that the solubility limit has been exceeded.[1][3] To address this, you can try the following:

  • Decrease the final concentration of this compound in the assay.[3]

  • Optimize the final DMSO concentration. A slightly higher percentage of DMSO (up to 0.5%) may help maintain solubility. Always include a vehicle control to account for solvent effects.[3]

  • Adjust the buffer pH , as the solubility of many compounds is pH-dependent.[3]

  • Use sonication briefly after dilution to help redissolve the compound.[3]

Q4: Can the choice of buffer impact the stability and activity of this compound?

A4: Yes, the buffer system can significantly influence the stability of a compound. Some common buffers can have undesirable interactions. For example, Phosphate-Buffered Saline (PBS) can form complexes with divalent cations like Ca²⁺, leading to precipitation.[4] It is crucial to select a buffer with a pH range suitable for your specific assay that does not interfere with biological processes.[5][6] If you suspect buffer-induced instability, consider testing alternative biological buffers such as HEPES or MOPS.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

  • Potential Cause: Degradation of the compound in the aqueous assay medium.[2][3]

  • Recommended Solutions:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before each experiment from a frozen DMSO stock.[3]

    • Use Anhydrous DMSO: Ensure the DMSO used for stock solutions is anhydrous, as moisture can accelerate compound degradation.[1][3]

    • Perform a Stability Assessment: If the problem persists, conduct an experiment to determine the stability of this compound in your specific assay buffer over the time course of your experiment (see Protocol 1).[2]

    • Verify Concentration: Double-check all dilution calculations to ensure the final concentration is correct.[3]

Issue 2: I observe a cloudy precipitate when I add my this compound stock solution to the assay buffer.

  • Potential Cause: The compound's solubility limit has been exceeded in the final assay buffer.[1]

  • Recommended Solutions:

    • Reduce Final Concentration: The simplest approach is to use a lower final concentration of this compound.[3]

    • Modify Dilution Method: Instead of a single dilution, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer.[1]

    • Include Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or a cyclodextrin (B1172386) to the assay buffer can enhance solubility.[1][8] This should be done cautiously as these agents can interfere with the assay.

Issue 3: Increased or unexpected cytotoxicity is observed in cell-based assays.

  • Potential Cause: The degradation product of this compound may be more toxic than the parent compound.[3]

  • Recommended Solutions:

    • Use Freshly Prepared Solutions: This minimizes the concentration of any potential toxic degradation products.[3]

    • Lower DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic for your specific cell line, typically below 0.5%.[1][3]

    • Conduct Stability Analysis: Analyze the stability of this compound in your experimental buffer to identify potential toxic degradants.[3]

Data Presentation

Table 1: In Vitro Potency of this compound in Different Assay Systems

Assay SystemTargetIC₅₀ (nM)Reference
HEK Cells (Ca²⁺/Fluorescence)GluN2A27[9][10]
Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10[9][10]

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivity at 10 µMEstimated Selectivity (Fold vs. GluN2A)Reference
GluN2BWeak, concentration-dependent inhibition (~30%)>70-fold
GluN2CNo inhibitory effect>70-fold
GluN2DNo inhibitory effect>70-fold

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer via HPLC

This protocol allows for the quantitative assessment of this compound stability over time in a specific experimental buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous experimental buffer (e.g., PBS, HEPES-buffered saline)

  • HPLC system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.[3]

  • Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen aqueous buffer. Prepare a sufficient volume to cover all time points and temperature conditions.

  • Aliquot Samples: Divide the working solution into separate aliquots for each time point and temperature condition to be tested.

  • Time Zero (T=0) Sample: Immediately after preparation, take one aliquot and inject it into the HPLC system. This will provide the initial (100%) concentration and peak area.[3]

  • Incubate Samples: Place the remaining aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).[3]

  • Collect Time-Point Samples: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition and analyze it by HPLC.

  • Data Analysis: For each sample, determine the peak area corresponding to this compound. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the degradation rate and calculate the half-life (t½) under each condition.[2]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low activity, poor reproducibility) check_purity 1. Confirm Compound Purity & Identity start->check_purity check_solubility 2. Evaluate Solubility in Assay Buffer check_purity->check_solubility If Pure stability_buffer 3. Assess Stability in Assay Buffer (No Cells) check_solubility->stability_buffer If Soluble optimize_conditions 6. Optimize Assay Conditions (e.g., change buffer, lower temp.) check_solubility->optimize_conditions Precipitate Observed stability_cells 4. Assess Stability with Cells/Microsomes stability_buffer->stability_cells If Stable identify_degradants 5. Identify Degradation Products (LC-MS) stability_buffer->identify_degradants If Unstable stability_cells->identify_degradants If Unstable end_ok Consistent Results stability_cells->end_ok If Stable identify_degradants->optimize_conditions modify_compound 7. Consider Compound Formulation (e.g., add stabilizers) optimize_conditions->modify_compound Fails optimize_conditions->end_ok Successful modify_compound->end_ok Successful end_fail Inconsistency Persists modify_compound->end_fail Fails

Caption: Troubleshooting workflow for investigating this compound instability.

References

MPX-007 Technical Support Center: Addressing Glycine Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MPX-007, a selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors. This resource focuses on troubleshooting and accounting for the compound's inherent sensitivity to its co-agonist, glycine (B1666218).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator that selectively targets NMDA receptors containing the GluN2A subunit.[1] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which in turn inhibits receptor activation.[1][2][3]

Q2: How does glycine concentration affect the potency of this compound?

A2: The inhibitory effect of this compound is sensitive to the concentration of glycine.[4] Higher concentrations of glycine can reduce the apparent potency of this compound, as they compete for binding to the GluN1 subunit.[4][5] However, this compound's inhibitory effect is less sensitive to displacement by high concentrations of glycine compared to related compounds like TCN-201.[1]

Q3: How selective is this compound for GluN2A-containing NMDA receptors?

A3: this compound is highly selective for the GluN2A subunit.[6] At concentrations that completely inhibit GluN2A activity, it has no significant effect on GluN2C or GluN2D receptor-mediated responses.[4] However, at higher concentrations (e.g., 10 µM), weak, concentration-dependent inhibition of GluN2B-containing receptors (approximately 30%) has been observed.[4][6] this compound is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[6]

Q4: What level of inhibition should I expect from this compound in native neurons?

A4: In primary cultures of rat pyramidal neurons, maximal concentrations of this compound have been shown to inhibit approximately 30% of the whole-cell NMDA receptor current.[6][7] The degree of inhibition is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your specific preparation.[4]

Q5: Are there specific experimental parameters I should be mindful of when using this compound?

A5: Yes, the most critical experimental parameter to control is the glycine concentration in your recording or assay buffer.[4] Maintaining a stable and known glycine concentration is crucial for obtaining reproducible and accurate results due to the functionally competitive nature of the interaction.[4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reduced or no observable effect of this compound High Glycine Concentration: The inhibitory action of this compound is sensitive to glycine levels.[4] Elevated glycine in your buffer can diminish the apparent potency of the compound.[4]Carefully control and document the glycine concentration in your experimental buffer. Consider performing a glycine concentration titration to find the optimal condition for your assay.
Incorrect Drug Concentration: The IC50 of this compound can differ between experimental systems.[4]Verify that your working concentration is appropriate for your specific cell type or expression system. Refer to the quantitative data tables below for reported IC50 values in different systems.
Solubility Issues: Although this compound has improved solubility compared to earlier compounds, poor dissolution can lead to a lower effective concentration.[5]Ensure this compound is completely dissolved in the vehicle solvent before preparing the final dilution in your assay buffer. Visually inspect for any precipitate.
High variability in the degree of inhibition Differential GluN2A Subunit Expression: The proportion of GluN2A-containing NMDA receptors can vary between cell preparations, cultures, or tissue samples.[4]Characterize the relative expression levels of GluN2A in your experimental system if possible. This will aid in interpreting the variability of this compound's inhibitory effect.
Observed off-target effects Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 µM), this compound can weakly inhibit GluN2B-containing receptors.[4]To maximize selectivity for GluN2A, use the lowest effective concentration of this compound. If complete selectivity is critical, consider using a related compound with higher selectivity, such as MPX-004.[4]

Quantitative Data Summary

Table 1: Potency of this compound on NMDA Receptor Subtypes

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[2][7]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10 nM[2][7]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B% Inhibition at 10 µM~30%[2]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2C% Inhibition at 10 µMIneffective[2]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2D% Inhibition at 10 µMIneffective[2]

Table 2: Comparative Glycine Sensitivity of GluN2A NAMs

CompoundIC50 at 3 µM Glycine (nM)Fold-shift in IC50 at 30 µM GlycineMaximal Inhibition at 300 µM Glycine
This compound ~2003.295% ± 1%[1][8]
TCN-201 ~200Not specified, but sensitivity is higher than this compoundMarkedly diminished[1][8]
MPX-004 ~2003.871% ± 4%[1][8]

Experimental Protocols

HEK Cell-Based Ca2+/Fluorescence Assay
  • Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells in standard media. Transiently or stably transfect the cells with plasmids encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[2][3]

  • Assay Preparation: Plate the transfected cells in 384-well plates. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3]

  • Compound Application: Pre-incubate the cells with a range of this compound concentrations.[2]

  • Receptor Stimulation: Activate the NMDA receptors by stimulating the cells with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each).[2][3]

  • Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring fluorescence intensity using a fluorescence plate reader.[2][3]

  • Data Analysis: Normalize the resulting data to control responses and fit the concentration-response curves to a four-parameter logistic equation to determine the IC50 values.[2][3]

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]

  • Electrophysiological Recording: After a suitable incubation period to allow for receptor expression, voltage-clamp the oocytes at a holding potential (e.g., -70 mV).[2]

  • Compound Application and Agonist Stimulation: Perfuse the oocytes with varying concentrations of this compound, followed by the co-application of glutamate and glycine to elicit inward currents.[2]

  • Data Analysis: Compare the peak current amplitude in the presence of this compound to the control current to determine the percentage of inhibition and calculate the IC50 values.[2]

Visualizations

MPX_007_Mechanism_of_Action cluster_receptor GluN1/GluN2A NMDA Receptor cluster_agonists Agonists GluN1 GluN1 Glycine Binding Site Inhibition Inhibition of Receptor Activation GluN2A GluN2A Glutamate Binding Site Glycine Glycine Glycine->GluN1 Glutamate Glutamate Glutamate->GluN2A MPX007 This compound Interface GluN1/GluN2A Interface MPX007->Interface ReducedAffinity Reduced Affinity for Glycine Interface->ReducedAffinity leads to ReducedAffinity->Inhibition

Caption: Mechanism of action of this compound on the GluN1/GluN2A receptor.

HEK_Cell_Workflow start Start: HEK293 Cells transfection Transfect with GluN1 & GluN2A Plasmids start->transfection plating Plate Cells in 384-well Plates transfection->plating dye_loading Load with Calcium- Sensitive Dye (Fluo-4 AM) plating->dye_loading compound_incubation Pre-incubate with varying [this compound] dye_loading->compound_incubation stimulation Stimulate with Glutamate + Glycine compound_incubation->stimulation data_acquisition Measure Fluorescence (Plate Reader) stimulation->data_acquisition analysis Data Analysis: Normalize & Fit Curve data_acquisition->analysis end End: Determine IC50 analysis->end

Caption: Experimental workflow for the HEK cell calcium influx assay.

References

optimizing incubation times for MPX-007 in tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MPX-007 in tissue preparations. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing incubation times for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2A subunit.[1][2][3] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) or glycine (B1666218) agonist binding sites.[1][4] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist glycine, thereby inhibiting receptor activation and subsequent calcium influx.[1][4][5]

Q2: My signal is very weak or absent in my tissue sections. How can I improve it? A2: Weak or no signal is a common issue that can often be resolved by optimizing your incubation protocol.[6] Consider the following:

  • Insufficient Incubation Time: The duration of this compound exposure may be too short for effective binding. Try extending the incubation time. For tissue sections, an overnight incubation at 2-8°C is often recommended to allow for optimal specific binding and to reduce non-specific background.[7]

  • Suboptimal Concentration: The concentration of this compound may be too low. While the IC50 is well-defined in cell-based assays (see Table 1), penetration and binding in complex tissue may require a higher concentration. Perform a titration experiment, testing several dilutions around the recommended starting concentration.[6]

  • Poor Tissue Permeabilization: If your target is intracellular, ensure your protocol includes an adequate permeabilization step (e.g., using Triton X-100 or a similar detergent) to allow this compound to reach its binding site.[8]

  • Degraded Compound: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[8]

Q3: I am observing high background signal, which is obscuring my specific results. What can I do? A3: High background can be caused by non-specific binding of the compound or detection reagents. Adjusting incubation parameters is a key troubleshooting step:

  • Excessive Incubation Time: While longer incubation can increase specific signal, it can also raise background. If you are incubating for an extended period (e.g., overnight), try reducing the time to a few hours at room temperature or 37°C.[9]

  • Concentration Too High: An overly high concentration of this compound can lead to it binding non-specifically to other tissue components. Reduce the concentration in your next experiment.[10]

  • Inadequate Washing: Ensure you are performing sufficient and stringent wash steps after incubating with this compound. Using a buffer containing a mild detergent like Tween-20 can help minimize non-specific interactions.[6][11]

  • Insufficient Blocking: Before adding this compound, make sure to incubate the tissue with an appropriate blocking buffer (e.g., normal serum) to saturate non-specific binding sites.

Q4: How do I determine the optimal incubation time for my specific tissue and experiment? A4: The optimal incubation time depends on factors like tissue thickness, fixation method, and experimental temperature. The best approach is to perform a time-course experiment.[12] Treat several tissue sections with a fixed, effective concentration of this compound and vary the incubation periods (e.g., 1 hour, 4 hours, 12 hours, 24 hours). This will allow you to identify the time point that provides the best balance of strong specific signal and low background noise for your particular setup.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various recombinant and native systems, providing a baseline for determining starting concentrations in your experiments.

Assay SystemReceptor SubtypeParameterValueReference
HEK Cell Ca2+ Influx AssayGluN1/GluN2AIC5027 nM[1][3]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2AIC50143 ± 10 nM[1][3]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2B% Inhibition at 10 µM~30%[1][3]
Rat Cortical NeuronsNative NMDA Receptors% Inhibition at 10 µM~25-30%[3][13]
Rat Hippocampal SlicesNative NMDA fEPSPEstimated IC503.4 µM (for MPX-004)[3]

Note: Data for rat hippocampal slices is for the related compound MPX-004, which has a similar mechanism but different potency. It is included to provide context for native tissue preparations.

Table 2: General Incubation Optimization Parameters

This table provides a general framework for how to adjust incubation parameters to troubleshoot common issues in tissue preparations.

ParameterTo Increase Signal IntensityTo Decrease Background NoiseKey Considerations
Time Increase duration (e.g., 1-2 hours to overnight)Decrease durationOvernight incubations are typically done at 4°C to preserve tissue integrity.[7]
Temperature Increase temperature (e.g., 4°C to RT or 37°C)Decrease temperature (e.g., RT to 4°C)Higher temperatures can increase binding kinetics but may also increase non-specific binding and risk tissue damage.[9]
Concentration Increase concentrationDecrease concentrationAlways perform a titration to find the optimal concentration for your specific tissue type.[6][10]

Experimental Protocols

Protocol: Application of this compound to Paraffin-Embedded Brain Sections

This protocol provides a general workflow for applying this compound to formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as those from the brain. Optimization of incubation times and concentrations is critical.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each.[14] b. Transfer slides through a graded alcohol series: 100% ethanol (B145695) (2x, 3 min), 95% ethanol (1x, 3 min), 70% ethanol (1x, 3 min), 50% ethanol (1x, 3 min).[14] c. Rinse thoroughly with distilled water.

2. Antigen Retrieval (Optional but Recommended): a. This step helps to unmask epitopes that may be cross-linked by fixation. b. Immerse slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0). c. Heat the sections using a steamer, water bath, or pressure cooker according to established lab protocols. d. Allow slides to cool to room temperature, then wash with PBS.

3. Blocking and Permeabilization: a. Wash sections 3 times for 5 minutes in PBS with 0.05% Tween-20 (PBST).[11] b. Incubate sections for 1 hour in a blocking buffer (e.g., 10% normal goat serum in PBST with 0.1% Triton X-100) in a humidified chamber.

4. This compound Incubation (Optimization Step): a. Prepare the desired concentration of this compound in your diluent buffer (e.g., 1% BSA in PBST). b. Drain the blocking solution from the slides without letting them dry out. c. Apply the this compound solution, ensuring the entire tissue section is covered. d. Incubate in a humidified chamber. This is the critical step to optimize.

  • Starting Point: Incubate for 2 hours at room temperature or overnight at 4°C.
  • For Troubleshooting: Refer to Table 2 and the Troubleshooting Logic diagram to adjust time and temperature based on initial results.

5. Washing: a. Rinse slides gently and then wash 3 times for 5 minutes each in PBST to remove unbound this compound.[11]

6. Detection and Visualization: a. Proceed with your chosen detection method. This will depend on whether this compound is being used as a modulator prior to antibody staining or if a tagged version of the compound is available. For standard immunohistochemistry, you would now proceed with primary antibody incubation against a downstream target of NMDA receptor activity.

7. Counterstaining and Mounting: a. (Optional) Counterstain with a nuclear stain like Hematoxylin or DAPI to visualize tissue morphology.[14] b. Dehydrate sections through a graded alcohol series and clear with xylene.[14] c. Coverslip using an appropriate mounting medium.

Visualizations

Signaling_Pathway cluster_channel Ion Channel cluster_channel_open GluN1 GluN1 Glycine Site Channel_Closed Ca²+ Channel (Closed) GluN2A GluN2A Glutamate Site Channel_Open Ca²+ Channel (Open) Channel_Closed->Channel_Open Activation Channel_Open->Channel_Closed Inhibition Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN1 Inhibits Glycine Binding Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Mechanism of action for this compound on the GluN2A-containing NMDA receptor.

Experimental_Workflow Prep Tissue Preparation (Sectioning, Rehydration) Block Blocking & Permeabilization Prep->Block Incubate Incubate with this compound (Time & Temp Dependent) Block->Incubate Wash Post-Incubation Washes Incubate->Wash Detect Detection & Staining Wash->Detect Image Imaging & Analysis Detect->Image Result Evaluate Results: Signal vs. Background Image->Result Optimal Protocol Optimized Result->Optimal Good Adjust Adjust Incubation (Time / Temp / Conc.) Result->Adjust Poor Adjust->Incubate Re-run Experiment

Caption: Workflow for optimizing this compound incubation in tissue preparations.

Troubleshooting_Logic Start Problem with Staining? WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg Sol_Weak1 Increase Incubation Time (e.g., to Overnight @ 4°C) WeakSignal->Sol_Weak1 Primary Action Sol_Weak2 Increase this compound Concentration WeakSignal->Sol_Weak2 Secondary Action Sol_Weak3 Increase Incubation Temp (e.g., RT or 37°C) WeakSignal->Sol_Weak3 Sol_Weak4 Check Tissue Permeabilization WeakSignal->Sol_Weak4 Check Protocol Sol_High1 Decrease Incubation Time HighBg->Sol_High1 Primary Action Sol_High2 Decrease this compound Concentration HighBg->Sol_High2 Secondary Action Sol_High3 Increase Wash Steps (Duration & Stringency) HighBg->Sol_High3 Check Protocol Sol_High4 Optimize Blocking Step (Time & Reagent) HighBg->Sol_High4 Check Protocol

Caption: Troubleshooting decision tree for this compound incubation issues.

References

challenges in delivering MPX-007 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MPX-007 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in in vivo experiments.

Troubleshooting Guides

Issue 1: Lack of Expected Pharmacological Effect with Systemic Administration

  • Question: We are not observing the expected central nervous system (CNS) effects of this compound in our in vivo study after intraperitoneal (IP) or oral administration. Why is this happening and how can we resolve it?

  • Answer: This is a common challenge due to the fact that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier (BBB).[1] This active transport mechanism removes this compound from the brain, leading to very low CNS exposure with systemic dosing. The recommended solution is to bypass the BBB by direct intracerebroventricular (ICV) infusion.[1] This method ensures controlled and sustained delivery of the compound directly to the cerebrospinal fluid.[1]

Issue 2: Difficulty in Formulating this compound for ICV Infusion

  • Question: We are struggling to prepare a stable and soluble formulation of this compound for our osmotic pump for chronic ICV infusion. What are the recommended procedures?

  • Answer: this compound has a low aqueous solubility (68 µM), which can make formulation for continuous ICV infusion challenging.[1] To overcome this, it is crucial to ensure the compound is fully dissolved in a biocompatible vehicle. A common and effective approach is to use a mixture of a solubilizing agent with artificial cerebrospinal fluid (aCSF).[1] It is essential to visually inspect the final formulation for any precipitation before loading it into the osmotic pump.

Issue 3: Variability in Experimental Results and Potency

  • Question: We are observing inconsistent inhibitory effects of this compound in our experiments. What factors could be contributing to this variability?

  • Answer: The potency of this compound is highly sensitive to the concentration of glycine (B1666218), a co-agonist at the NMDA receptor.[2] As a negative allosteric modulator that affects glycine binding, higher concentrations of glycine can decrease the apparent potency of this compound.[1][2] It is critical to carefully control and monitor the glycine concentration in your experimental setup to ensure reproducible results. Additionally, the IC50 of this compound can differ depending on the expression system being used.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended route of administration for chronic in vivo studies with this compound targeting the CNS?

  • A1: For chronic studies targeting the CNS, direct intracerebroventricular (ICV) infusion is the recommended route of administration.[1] Systemic administration is not advised due to the high P-glycoprotein efflux ratio of 5.4, which severely limits its brain penetration.[1]

  • Q2: What are the known off-target effects of this compound?

  • A2: this compound is highly selective for GluN2A-containing NMDA receptors.[2][3] However, at high concentrations (e.g., 10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current.[2][3][4] It has no significant inhibitory effect on GluN2C or GluN2D receptors.[3][4] A related compound, MPX-004, showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors at 1 µM.[2]

  • Q3: Are there potential toxicities associated with chronic this compound administration?

  • A3: While extensive long-term toxicity studies on this compound are not widely published, it is important to consider the potential consequences of chronic NMDA receptor antagonism.[1] This class of drugs can be associated with behavioral changes, and high doses may have psychotomimetic effects.[1] Chronic blockade of NMDA receptors can also impact synaptic plasticity.[1] Therefore, a comprehensive behavioral and neurological assessment is crucial in your study design to monitor for any adverse effects.[1]

Data Summary

This compound Potency (IC50)

Expression SystemReceptor SubunitIC50 ValueReference
HEK CellsGluN2A27 nM[3][5][6]
Xenopus OocytesGluN2A143 ± 10 nM[3][4]
Xenopus OocytesGluN2B>10,000 nM[6]

This compound Physicochemical Properties

PropertyValueReference
Aqueous Solubility68 µM[1]
P-glycoprotein Efflux Ratio5.4[1]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Osmotic Pump Connection

  • Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole over the target ventricle coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth in the lateral ventricle.

  • Fixation: Secure the cannula to the skull using dental cement.

  • Osmotic Pump Preparation: Prepare the this compound formulation and load it into the osmotic mini-pump according to the manufacturer's instructions.

  • Pump Implantation: Create a subcutaneous pocket on the back of the animal and insert the osmotic pump.

  • Tubing Connection: Connect the pump to the implanted cannula using vinyl tubing.

  • Wound Closure: Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Visualizations

cluster_0 Troubleshooting this compound In Vivo Delivery start Start: In Vivo Experiment with this compound systemic_admin Systemic Administration (IP, Oral) start->systemic_admin cns_effects CNS Effects Observed? systemic_admin->cns_effects no_effects No/Low CNS Effects cns_effects->no_effects No success Successful CNS Delivery cns_effects->success Yes icv_infusion Recommended Solution: Direct ICV Infusion no_effects->icv_infusion formulation Formulation Challenge: Low Aqueous Solubility icv_infusion->formulation solubilize Use Solubilizing Agent with aCSF formulation->solubilize solubilize->success

Caption: Troubleshooting workflow for this compound in vivo delivery.

cluster_1 This compound Mechanism of Action mpx007 This compound nmda_receptor NMDA Receptor (GluN1/GluN2A) mpx007->nmda_receptor Negative Allosteric Modulation inhibition Inhibition channel_opening Ion Channel Opening nmda_receptor->channel_opening glycine_binding Glycine Binding to GluN1 glycine_binding->nmda_receptor calcium_influx Ca2+ Influx channel_opening->calcium_influx inhibition->glycine_binding

Caption: Signaling pathway of this compound at the NMDA receptor.

References

improving signal-to-noise ratio in MPX-007 calcium imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPX-007 calcium imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a calcium imaging assay?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2A subunit.[1][2] In a calcium imaging assay, this compound is used to inhibit the influx of calcium through GluN2A-containing NMDA receptor channels.[1] The binding of glutamate (B1630785) and a co-agonist (like glycine (B1666218) or D-serine) to the NMDA receptor normally opens the ion channel, allowing calcium to enter the cell.[1] this compound binds to a different site on the receptor (an allosteric site) and reduces the likelihood of the channel opening, thus decreasing the intracellular calcium concentration that is measured by a fluorescent calcium indicator.[1]

Q2: What is the primary cause of a low signal-to-noise ratio (SNR) in calcium imaging?

A2: A low signal-to-noise ratio in calcium imaging can stem from several factors. One of the most significant challenges is overcoming photobleaching and phototoxicity, which result from excessive light exposure.[3] Other major contributors include high background fluorescence, autofluorescence from endogenous molecules, and suboptimal concentrations of the calcium indicator dye.[4][5] Additionally, inherent detection noise, especially in high-speed imaging, can obscure the true signal.[6]

Q3: How can I be sure that the observed fluorescence changes are due to calcium influx and not an artifact?

A3: To confirm that the fluorescence changes are due to calcium influx, it is crucial to perform proper controls. A positive control, such as applying an ionophore like ionomycin, will induce a maximal calcium influx and should result in a strong fluorescence signal.[5][7] A negative control, where cells are not stimulated or are treated with a known antagonist, should show no significant change in fluorescence. Additionally, chelating intracellular calcium with an agent like BAPTA-AM should diminish the fluorescence signal.[8]

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Troubleshooting Step Detailed Explanation
Suboptimal Calcium Indicator ConcentrationTitrate the concentration of your calcium indicator (e.g., Fluo-4 AM, Fluo-8).[4]Start with the manufacturer's recommended concentration and perform a dose-response curve to find the optimal concentration that provides a bright signal without causing cellular toxicity.
Inefficient Dye LoadingOptimize the loading protocol.Ensure the loading buffer contains an appropriate concentration of a gentle non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization and cell loading.[1] Incubate cells for the recommended time and temperature (e.g., 60 minutes at 37°C) and allow for de-esterification at room temperature before imaging.[1]
Inactive Agonists or this compoundVerify the concentration and activity of your glutamate, glycine, and this compound solutions.Prepare fresh agonist and compound solutions. Test the activity of your agonists by observing a robust calcium response in the absence of this compound.
Low Receptor ExpressionUse a cell line with confirmed expression of GluN2A-containing NMDA receptors.If using transfected cells, verify the transfection efficiency. For native systems, ensure the chosen cell type expresses the target receptor.
Incorrect Filter SetsUse appropriate excitation and emission filters for your chosen calcium indicator.[4]Mismatched filters will lead to inefficient excitation and/or emission light collection, resulting in a weak signal.
Problem 2: High Background or Low Contrast
Possible Cause Troubleshooting Step Detailed Explanation
Autofluorescence1. Image an unstained sample to assess the level of autofluorescence.[4]2. Use red-shifted calcium indicators.[4][9]3. Employ background subtraction techniques.Autofluorescence from endogenous molecules like NADH and flavins can obscure the signal.[4] Red-shifted dyes are excited at longer wavelengths where autofluorescence is typically lower.[4] Software-based background subtraction can help to computationally remove this noise.[10][11]
Out-of-Focus FluorescenceUtilize a confocal or two-photon microscope.These microscopy techniques provide optical sectioning, which reduces the collection of out-of-focus light, thereby improving image contrast and SNR.[3]
Excessive Dye ConcentrationReduce the concentration of the calcium indicator.While a higher dye concentration can increase signal, it can also lead to higher background fluorescence if not all the dye is properly localized.[5]
High Basal Calcium LevelsCheck cell health.Damaged or unhealthy cells may have elevated resting calcium levels, leading to a high baseline fluorescence and reduced dynamic range of the indicator.[5]
Problem 3: Signal Fades Quickly (Photobleaching)
Possible Cause Troubleshooting Step Detailed Explanation
High Excitation Light IntensityReduce the laser power or illumination intensity to the minimum level required to obtain a detectable signal.[3]Photobleaching is the irreversible destruction of fluorophores due to high-intensity light.[3]
Prolonged Exposure TimeDecrease the exposure time per frame and/or the frequency of image acquisition.[12]The total light dose delivered to the sample is a key factor in photobleaching.[12]
Use of Antifade ReagentsConsider adding an antifade reagent to your imaging medium.Reagents like Trolox can help reduce photobleaching by scavenging reactive oxygen species that contribute to fluorophore degradation.[13]
Problem 4: Cell Health is Compromised (Phototoxicity)
Possible Cause Troubleshooting Step Detailed Explanation
Excessive Light ExposureMinimize both the intensity and duration of light exposure.[3][12]Phototoxicity occurs when the imaging light causes cellular damage, often through the generation of reactive oxygen species.[12][14] This can manifest as membrane blebbing, vacuole formation, or cell death.[3]
Use of Shorter WavelengthsIf possible, use longer excitation wavelengths.Shorter wavelengths (e.g., UV light) are generally more damaging to cells.[14]
Optimize Imaging ConditionsUse a camera-based confocal system or multi-point scanning confocal technology.These technologies can reduce light exposure while maintaining good image quality.[3]

Data Presentation

Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors

GluN2 SubunitIC50 (nM)
GluN2A27
GluN2B>10,000
GluN2D>10,000

Data summarized from studies on HEK cells expressing recombinant human NMDA receptors.[15][16]

Experimental Protocols

Protocol 1: Calcium Influx Assay in HEK293 Cells Expressing GluN1/GluN2A

  • Cell Culture and Plating:

    • Culture HEK293 cells stably or transiently expressing human GluN1 and GluN2A subunits in appropriate media.

    • Plate cells in 384-well black-walled, clear-bottom plates and grow to confluence.[15][16]

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM or Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in Hanks' Balanced Salt Solution (HBSS).[1][17]

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the dye loading buffer to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification.[1][15]

    • Wash the cells twice with HBSS to remove excess dye.[1]

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in HBSS.

    • Prepare a solution of glutamate and glycine (e.g., 3 µM each) in HBSS.

  • Assay and Data Acquisition:

    • Pre-incubate the cells with varying concentrations of this compound.[17]

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the glutamate and glycine solution to stimulate the NMDA receptors and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data and fit to a four-parameter logistic equation to determine the IC50 value of this compound.[1]

Visualizations

MPX_007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to GluN2A Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 MPX007 This compound MPX007->NMDA_Receptor Negative Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates

Caption: this compound Signaling Pathway

Calcium_Imaging_Workflow start Start cell_culture Culture Cells (e.g., HEK293 expressing GluN1/GluN2A) start->cell_culture dye_loading Load Cells with Calcium Indicator (e.g., Fluo-4 AM) cell_culture->dye_loading compound_incubation Pre-incubate with Varying [this compound] dye_loading->compound_incubation stimulation Stimulate with Glutamate + Glycine compound_incubation->stimulation data_acquisition Acquire Fluorescence Data stimulation->data_acquisition data_analysis Analyze Data (Calculate IC50) data_acquisition->data_analysis end_node End data_analysis->end_node

Caption: Calcium Imaging Experimental Workflow

Troubleshooting_Logic cluster_WeakSignal Troubleshoot Weak Signal cluster_HighBackground Troubleshoot High Background cluster_Photobleaching Mitigate Photobleaching cluster_Phototoxicity Mitigate Phototoxicity Start Low SNR in Calcium Imaging WeakSignal Weak/No Signal Start->WeakSignal HighBackground High Background Start->HighBackground Photobleaching Signal Fades Start->Photobleaching Phototoxicity Cell Damage Start->Phototoxicity OptDye Optimize Dye Concentration WeakSignal->OptDye CheckReagents Check Reagents WeakSignal->CheckReagents OptLoading Optimize Loading WeakSignal->OptLoading CheckAutofluorescence Assess Autofluorescence HighBackground->CheckAutofluorescence UseConfocal Use Confocal HighBackground->UseConfocal BGSubtract Background Subtraction HighBackground->BGSubtract ReduceLight Reduce Light Intensity Photobleaching->ReduceLight ReduceExposure Reduce Exposure Time Photobleaching->ReduceExposure MinimizeLight Minimize Overall Light Exposure Phototoxicity->MinimizeLight UseLongerWavelength Use Longer Wavelengths Phototoxicity->UseLongerWavelength

Caption: Troubleshooting Logic for Low SNR

References

mitigating non-specific binding of MPX-007 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential issues related to non-specific binding and off-target effects of MPX-007 in assays.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. It is highly selective for GluN2A over other GluN2 subunits. At concentrations that completely inhibit GluN2A activity, this compound has no inhibitory effect on GluN2C or GluN2D receptor-mediated responses.[1][2] However, at higher concentrations (e.g., 10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current.[1][3][4] It is estimated to be at least 70-fold more selective for GluN2A over other subtypes.[1][4]

Q2: Are there any known off-target effects of this compound on other receptors?

A2: The off-target profile of this compound itself is not extensively published. However, a related compound, MPX-004, was screened at 1 µM against a panel of CNS-relevant receptors and enzymes. This screening revealed minor inhibition of 5-HT1B (35% inhibition), 5-HT2A (31% inhibition), and EP4 (27% inhibition) receptors.[3][4] Researchers should be aware of these potential modest off-target effects at high concentrations and consider them when interpreting results, especially if these signaling pathways are relevant to their experimental system.[1]

Q3: I am observing a smaller than expected inhibitory effect of this compound. Could this be due to non-specific binding?

A3: While non-specific binding to assay components is a possibility, a reduced effect of this compound is more likely due to specific experimental conditions. The inhibitory potency of this compound is sensitive to the concentration of glycine (B1666218), the NMDA receptor co-agonist.[1] Higher glycine concentrations can decrease the apparent potency of this compound. Additionally, the level of inhibition is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your specific cellular or tissue preparation.[1] For instance, in primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited ~30% of the total NMDA receptor-mediated current, reflecting the contribution of GluN2A-containing receptors in that system.[1][3]

Q4: How can I differentiate between a genuine off-target effect and an experimental artifact?

A4: This is a critical aspect of pharmacological studies. Here are some strategies:

  • Dose-Response Comparison: Compare the concentration at which you observe the unexpected effect with the known IC50 for GluN2A (see tables below). A significant discrepancy may suggest an off-target effect.[5]

  • Use a Control Compound: Employ a structurally unrelated GluN2A antagonist. If this compound does not produce the same phenotype, the effect is likely specific to this compound's chemical structure and potentially an off-target interaction.[5]

  • Use a Target-Negative System: Test this compound in a cell line that does not express GluN2A. If the unexpected effect or toxicity persists, it is likely due to off-target activity.[5] The gold standard is to use tissue from a GRIN2A knockout animal, where a selective GluN2A antagonist should have no effect.[3]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various systems. The tables below summarize key quantitative data.

Table 1: Potency of this compound at Recombinant NMDA Receptors

Assay SystemReceptor SubtypeParameterValue
HEK Cell Ca2+ Influx AssayGluN2AIC5027 nM[1]
Xenopus Oocyte ElectrophysiologyGluN2AIC50143 nM[1][3][4]

Table 2: Selectivity of this compound and Related Compounds

CompoundPrimary TargetIC50 (GluN2A)Selectivity Notes
This compound GluN2A-containing NMDA receptors27 nMAt least 70-fold selective for GluN2A. Weakly inhibits GluN2B at ~10 µM (~30% inhibition).[1][4]
MPX-004 GluN2A-containing NMDA receptors79 nMAt least 150-fold selective for GluN2A. No effect on NMDA currents in GRIN2A KO mice.[3]
TCN-201 GluN2A-containing NMDA receptors~200 nMStrict selectivity for GluN1/2A over GluN1/2B-D subtypes.

Troubleshooting Guides

Issue 1: High Background or Variable Signal in Cell-Based Ca2+ Flux Assays

This can be misinterpreted as non-specific compound activity.

Potential Cause Recommended Action
Uneven Dye Loading Ensure a homogenous cell suspension during dye loading. Optimize dye concentration and incubation time for your specific cell type.
Cell Health Use healthy, viable cells with intact membranes to ensure proper dye retention. Perform a viability check (e.g., Trypan Blue) before plating.
Autofluorescence Check for autofluorescence from your cells or the compound itself. Run controls with unstained cells and cells with compound but no dye.
Incomplete Wash If using a wash-based assay, ensure complete removal of extracellular dye to reduce background fluorescence. Consider using a no-wash dye kit.
Assay Buffer Components Serum in the final assay buffer can sometimes increase background. Consider using a serum-free buffer for the final reading step.
Instrument Settings Optimize the gain setting on the plate reader to ensure the signal is within the linear range of detection.
Issue 2: Inconsistent Inhibition or Drifting Baseline in Electrophysiology Recordings

These issues can confound the accurate determination of this compound's effect.

Potential Cause Recommended Action
Unstable Seal Ensure a high-resistance (>1 GΩ) seal before breaking into whole-cell configuration. Unstable seals can lead to a drifting baseline current.
Inconsistent Glycine Concentration The potency of this compound is sensitive to glycine levels. Prepare fresh solutions and maintain a stable, known concentration of glycine throughout the experiment for consistent results.[1]
Compound Precipitation This compound has improved solubility over older compounds, but ensure it is fully dissolved in the vehicle solvent before final dilution into the recording solution. Visually inspect for any precipitate.[1]
"Rundown" of Currents NMDA receptor currents can "run down" during long whole-cell recordings. Monitor baseline currents for a stable period before drug application and use a time-matched vehicle control to account for any rundown. Including ATP and GTP in your intracellular solution can help maintain cell health and recording stability.[6]
Incomplete Perfusion Ensure the recording chamber is fully perfused with the drug-containing solution. Incomplete exchange can lead to a slower and less potent apparent effect. Check the perfusion system for blockages or bubbles.[6]

Experimental Protocols

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is used to determine the IC50 values of this compound against different GluN2 subunits.

  • Cell Culture and Plating:

    • Culture Human Embryonic Kidney (HEK) cells stably expressing human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B).

    • Plate cells in 384-well, black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Application:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the diluted this compound to the cell plates and incubate for a predetermined time (e.g., 10-15 minutes).

  • Receptor Stimulation and Signal Detection:

    • Prepare a stimulant solution containing glutamate (B1630785) and glycine (e.g., 3 µM each).

    • Use a fluorescence plate reader equipped with an automated injector to add the stimulant solution to the wells.

    • Measure fluorescence intensity before and after stimulation. The increase in fluorescence corresponds to calcium influx through activated NMDA receptors.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to vehicle controls.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures ion flow through NMDA receptors in response to agonists and modulation by this compound.

  • Preparation:

    • Prepare cells (e.g., cultured neurons or transfected HEK cells) or acute brain slices.

    • Prepare extracellular (recording) and intracellular (pipette) solutions with appropriate ionic compositions. Include ATP and GTP in the intracellular solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ.

  • Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Record baseline currents.

  • NMDA Receptor Current Evocation:

    • Apply NMDA receptor agonists (glutamate and glycine) via the perfusion system to evoke an inward current.

    • Pharmacologically isolate NMDA currents by blocking other channels (e.g., AMPA receptors with NBQX, GABA-A receptors with picrotoxin).

  • Compound Application:

    • After establishing a stable baseline evoked current, perfuse the chamber with a known concentration of this compound.

    • Allow the effect to reach a steady state.

  • Data Analysis:

    • Measure the amplitude of the NMDA receptor-mediated current before and after the application of this compound.

    • Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50.

Visualizations

MPX_007_Signaling_Pathway cluster_receptor NMDA Receptor cluster_outcome Cellular Response Glutamate Glutamate GluN2A GluN2A Subunit Glutamate->GluN2A Binds IonChannel Ion Channel (Closed) Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds GluN1->IonChannel Activation (Inhibited) Ca_Influx Ca2+ Influx Blocked IonChannel->Ca_Influx MPX007 This compound MPX007->Glycine Reduces Affinity MPX007->GluN1 Binds to GluN1/GluN2A Interface Downstream Inhibition of Downstream Signaling Ca_Influx->Downstream Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlateCells Plate HEK-GluN2A Cells in 384-well Plate LoadDye Load Cells with Calcium-sensitive Dye PlateCells->LoadDye AddMPX Add this compound (Test Concentrations) LoadDye->AddMPX Stimulate Stimulate with Glutamate + Glycine AddMPX->Stimulate Measure Measure Fluorescence (Plate Reader) Stimulate->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 Troubleshooting_Logic Start Unexpected Result Observed (e.g., low potency, off-target phenotype) CheckConc Is Glycine Concentration Controlled and Consistent? Start->CheckConc CheckDose Is Effect Observed at >>10x IC50 for GluN2A? CheckConc->CheckDose Yes Outcome1 Likely Experimental Artifact: Optimize Assay Conditions CheckConc->Outcome1 No CheckKO Does Effect Persist in GluN2A-negative Cells / KO? CheckDose->CheckKO Yes Outcome4 Likely On-Target Effect (Low GluN2A expression?) CheckDose->Outcome4 No Outcome2 Potential Off-Target Effect: Use Control Compounds CheckKO->Outcome2 No Outcome3 Confirmed Off-Target Effect CheckKO->Outcome3 Yes

References

MPX-007 Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors.[1][2][3] Adherence to these guidelines is crucial for ensuring the compound's stability, experimental reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound, typically at 10 mM, in 100% dimethyl sulfoxide (B87167) (DMSO).[4] To ensure the compound is fully dissolved, vortex the solution. If necessary, gentle warming in a 37°C water bath can aid dissolution; however, it is important to first verify the temperature sensitivity of the compound.[4]

Q2: How should I store stock and working solutions of this compound to ensure stability?

A2: For long-term stability, it is best to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C.[4] This practice helps to avoid the detrimental effects of repeated freeze-thaw cycles.[4] When stored as a dry powder, this compound can be stable for up to three years at -20°C.[4] Aqueous solutions of many small molecules, including this compound, are generally less stable and should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, it should not exceed 24 hours.[4]

Q3: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit.[4]

  • Optimize DMSO concentration: A slightly higher final DMSO concentration, up to 0.5%, may be necessary to maintain solubility. It is critical to include a vehicle control in your experiments to account for any potential effects of the solvent.[4]

  • Adjust the pH of your buffer: The solubility of chemical compounds can be pH-dependent. Experimenting with different pH values may improve the solubility of this compound.[4]

  • Use sonication: If precipitation has already occurred after dilution, brief sonication can sometimes help to redissolve the compound.[4]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. Typically, a final DMSO concentration of less than 0.5% is recommended.[4] The specific tolerance of your cell line to DMSO should be determined empirically. Always include a vehicle control with the same final DMSO concentration as your experimental samples.[4]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, due to the high potency of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure.[5] This includes wearing double nitrile gloves, a chemical-resistant lab coat or disposable gown, and safety goggles.[5] When weighing and transferring the solid form of this compound, a powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with P100/FFP3 filters, disposable coveralls, and a face shield are recommended.[5] All handling of solid this compound should be performed in a designated area such as a chemical fume hood or a glove box.[5]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in functional assays.

  • Potential Cause: Degradation of this compound.

    • Solution: Always use freshly prepared aqueous solutions.[4] Avoid repeated freeze-thaw cycles of the DMSO stock solution by storing it in single-use aliquots at -20°C.[4] The stability of this compound in your specific experimental buffer can be assessed by monitoring for the appearance of degradation products using a stability-indicating analytical method like HPLC.[4]

  • Potential Cause: Glycine (B1666218) concentration affecting potency.

    • Solution: The inhibitory effect of this compound is sensitive to the concentration of glycine.[6] Higher concentrations of glycine can decrease the apparent potency of this compound.[6][7] It is crucial to maintain a stable and known glycine concentration in your experimental buffer for reproducible results.[6]

Issue 2: Observed cytotoxicity in cell-based assays.

  • Potential Cause: High final DMSO concentration.

    • Solution: Ensure the final DMSO concentration is within the recommended limits for your specific cell line, typically below 0.5%.[4] Always include a vehicle control in your experimental design.[4]

  • Potential Cause: A degradation product of this compound may be more toxic.

    • Solution: Use freshly prepared solutions for your experiments.[4] If cytotoxicity persists, a stability analysis of this compound in your experimental buffer may be necessary to identify any potential toxic degradation products.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro potency and selectivity.

Table 1: In Vitro Potency of this compound

CompoundAssay SystemTargetIC50 (nM)
This compoundHEK Cells (Ca2+/Fluorescence)GluN2A27[2][8][9]
This compoundXenopus Oocytes (Electrophysiology)GluN2A143 ± 10[1][2][3]

Table 2: In Vitro Selectivity of this compound

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2D
This compoundEstimated >70-foldWeak inhibition at 10 µM[1][2][6]>10 µM[1][2]>10 µM[1][2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Bring the vial of solid this compound and a bottle of anhydrous DMSO to room temperature.

  • In a chemical fume hood, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol: Calcium Influx Assay for Determining On-Target Potency of this compound

  • Cell Culture: Culture HEK293 cells that are stably expressing human GluN1 and GluN2A subunits.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO), and then dilute it further in the assay buffer.[9]

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[9]

  • Compound Incubation: Incubate the cells with the different concentrations of this compound for a predetermined amount of time.[9]

  • Stimulation: Stimulate the cells with a fixed concentration of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][9]

  • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.[2][9]

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Visualizations

MPX007_Signaling_Pathway cluster_receptor NMDA Receptor cluster_ligands Ligands NMDA_Receptor GluN1 GluN2A Activation Receptor Activation NMDA_Receptor->Activation Inhibition Inhibition NMDA_Receptor->Inhibition Glutamate Glutamate Glutamate->NMDA_Receptor binds to GluN2A Glycine Glycine Glycine->NMDA_Receptor binds to GluN1 MPX007 This compound MPX007->NMDA_Receptor binds allosterically Ca_Influx Ca2+ Influx Activation->Ca_Influx Inhibition->Activation prevents

Caption: Signaling pathway of this compound at the GluN2A-containing NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Aliquot and store at -20°C A->B C Thaw single-use aliquot B->C D Prepare fresh aqueous working solution C->D E Perform assay (e.g., Ca2+ influx) D->E F Data acquisition E->F G Data analysis F->G

Caption: General experimental workflow for using this compound.

References

interpreting unexpected results in MPX-007 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MPX-007

Introduction

This document provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with this compound. This compound is a potent and selective small molecule inhibitor of the mTORC1 kinase. It is designed to allosterically inhibit mTORC1 activity, thereby blocking the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This inhibition is expected to lead to a reduction in cell proliferation and growth. The following FAQs address common unexpected outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is this compound not inhibiting the proliferation of my cancer cell line as expected?

Answer: A lack of antiproliferative effect can stem from several factors, ranging from experimental conditions to the intrinsic biology of the cell line.

Potential Causes and Troubleshooting Steps:

  • Compound Inactivity:

    • Action: Confirm the proper storage and handling of this compound. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and perform a dose-response experiment to determine the IC50 in a sensitive control cell line.

  • Suboptimal Assay Conditions:

    • Action: Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase during treatment. Verify that the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically <0.1%).[1]

  • Cell Line-Specific Resistance:

    • Action: The mTOR pathway's role can vary significantly between different cancer types and even between cell lines of the same origin.[2][3] Some cell lines may have intrinsic resistance mechanisms.

    • Experiment: Compare the IC50 of this compound across a panel of cell lines to identify sensitive and resistant models.

  • Compensatory Signaling:

    • Action: Cells can adapt to mTORC1 inhibition by activating alternative survival pathways.

    • Experiment: Perform a Western blot analysis to check for the activation of parallel pathways, such as the MAPK/ERK pathway (p-ERK).

G start Start: No observed antiproliferative effect check_compound Verify this compound activity (fresh stock, control cell line) start->check_compound is_active Compound Active? check_compound->is_active check_assay Review cell viability assay parameters is_optimal Assay Optimal? check_assay->is_optimal is_active->check_assay Yes end_resolve Issue Resolved is_active->end_resolve No (Compound Issue) investigate_resistance Investigate Intrinsic Resistance Mechanisms is_optimal->investigate_resistance Yes is_optimal->end_resolve No (Assay Issue) analyze_pathways Analyze for Compensatory Signaling (e.g., p-ERK) investigate_resistance->analyze_pathways end_reassess Re-evaluate Hypothesis/ Consider Combination Therapy analyze_pathways->end_reassess

Caption: A logical workflow for troubleshooting a lack of antiproliferative effect.

Cell LineCancer TypePTEN StatusThis compound IC50 (nM)Interpretation
MCF-7BreastWild-Type50Sensitive
PC-3ProstateNull25Highly Sensitive
A549LungWild-Type1500Resistant
U-87 MGGlioblastomaNull35Highly Sensitive
Data are hypothetical and for illustrative purposes only.
FAQ 2: I've confirmed mTORC1 inhibition (decreased p-S6K), but I see an increase in Akt phosphorylation. Why is this happening?

Answer: This is a known phenomenon called "paradoxical pathway activation" and is a consequence of disrupting a negative feedback loop.

Mechanism: In many cells, a key downstream target of mTORC1, S6K1, phosphorylates Insulin Receptor Substrate 1 (IRS-1), leading to its degradation.[4] This is a negative feedback mechanism that dampens signaling from growth factor receptors through the PI3K/Akt pathway.[4]

When this compound inhibits mTORC1, it also inhibits S6K1. This prevents the degradation of IRS-1, leading to an accumulation of IRS-1 and a subsequent hyperactivation of upstream PI3K and Akt.[4][5]

Troubleshooting and Confirmation:

  • Time-Course Experiment: The activation of Akt can be transient or sustained. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to observe the dynamics of p-Akt (Ser473) and p-S6K levels after this compound treatment.

  • Western Blot Analysis: Confirm this feedback loop by probing for the following targets:

    • p-S6K (Thr389): Should decrease, confirming mTORC1 inhibition.

    • p-Akt (Ser473): May increase, indicating feedback activation.[5][6]

    • Total IRS-1: May increase, confirming the mechanism.

    • Total Akt and Total S6K: Should remain unchanged (loading controls).

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor\nReceptor Growth Factor Receptor PI3K PI3K Growth Factor\nReceptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Cell Growth &\nProliferation Cell Growth & Proliferation S6K1->Cell Growth &\nProliferation IRS1 IRS1 S6K1->IRS1  Degradation IRS1->PI3K MPX007 This compound MPX007->mTORC1

Caption: this compound inhibits mTORC1, which can relieve S6K-mediated feedback on IRS-1.

Treatment (24h)p-S6K (Relative Units)p-Akt (Relative Units)
Vehicle Control1.001.00
This compound (100 nM)0.152.50
Data are hypothetical and for illustrative purposes only.
FAQ 3: this compound is causing an unexpected phenotype unrelated to cell proliferation. Could this be an off-target effect?

Answer: Yes, while this compound is designed to be selective, off-target effects are possible, especially at higher concentrations.[7][8] Kinase inhibitors can sometimes bind to other proteins with similar ATP-binding pockets.[7]

Troubleshooting and Investigation:

  • Dose De-escalation: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest only at higher concentrations.

    • Action: Perform your phenotypic assay across a wide range of this compound concentrations, from well below to well above the mTORC1 inhibition IC50.

  • Use a Structural Analog: If available, use a structurally similar but inactive analog of this compound. If the analog does not produce the phenotype, it suggests the effect is related to the specific binding of this compound.

  • Kinome Profiling: To definitively identify off-targets, screen this compound against a broad panel of kinases. This can reveal unintended interactions.[9]

  • Rescue Experiment: If you hypothesize a specific off-target (e.g., Kinase X), try to rescue the phenotype by overexpressing a drug-resistant mutant of Kinase X or by using a specific activator of that pathway.

G cluster_0 On-Target Effect cluster_1 Off-Target Effect MPX007_on This compound mTORC1 mTORC1 MPX007_on->mTORC1 Phenotype_A Expected Phenotype (e.g., Reduced Proliferation) mTORC1->Phenotype_A MPX007_off This compound Kinase_X Kinase X MPX007_off->Kinase_X Phenotype_B Unexpected Phenotype Kinase_X->Phenotype_B

Caption: Differentiating between the intended on-target effect and a potential off-target effect.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins

This protocol is optimized for detecting changes in the phosphorylation status of proteins like Akt and S6K.

Reagents:

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[9][10] Note: Avoid using milk, as its casein content can cause high background with phospho-specific antibodies.[10][11]

  • Primary Antibodies (e.g., anti-p-S6K, anti-p-Akt, anti-total S6K, anti-total Akt, anti-GAPDH)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis: Treat cells as required. Wash cells twice with ice-cold PBS and lyse in supplemented RIPA buffer on ice for 30 minutes.[12]

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[10]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

  • Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imager.[9]

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a total protein or a loading control like GAPDH.

Protocol 2: Cell Viability (MTS) Assay

This colorimetric assay measures cell viability as an indicator of metabolic activity.[13]

Reagents:

  • 96-well cell culture plates

  • MTS reagent solution (containing PES)[14][15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only wells as a negative control and media-only wells for background subtraction.[13][14] Incubate for the desired period (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS solution to each well containing 100 µL of media.[14][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[13][14]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[13][15]

  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.

References

Technical Support Center: Controlling for Vehicle Effects in MPX-007 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3] A critical aspect of obtaining reliable and reproducible data with this compound is the appropriate selection and control for the effects of the drug vehicle. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help mitigate potential artifacts arising from vehicle effects.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions related to vehicle selection and control in this compound experiments.

Q1: What is a vehicle and why is a vehicle control group essential in my this compound experiments?

A vehicle is an inert medium used to dissolve or suspend a drug for administration.[4] A vehicle control group, which receives the vehicle without the active compound, is crucial to distinguish the pharmacological effects of this compound from any biological effects of the solvent itself.[4] Omitting this control can lead to misinterpretation of results, as many common vehicles are not biologically inert.

Q2: What are the common vehicles for a lipophilic compound like this compound, and what are their known confounding effects?

Given that this compound is a pyrazine-containing compound, it is likely to have limited aqueous solubility.[1] Common vehicles for such lipophilic compounds in neuroscience research include Dimethyl Sulfoxide (B87167) (DMSO) and cyclodextrins.[5]

  • Dimethyl Sulfoxide (DMSO): Widely used for its excellent solubilizing properties.[5] However, DMSO can exert various biological effects, including altering membrane permeability, affecting ion channel function, and modulating intracellular calcium levels.[6][7][8][9] At concentrations above 0.5%, DMSO has been shown to impact neuronal morphology and viability.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic drugs to increase their aqueous solubility.[11] While generally considered to have a better safety profile than DMSO for in vivo studies, they can also exert biological effects, such as cholesterol depletion from cell membranes, which may alter the function of membrane proteins like NMDA receptors.[11] Some studies have even reported neuroprotective effects of cyclodextrins themselves.[11]

Q3: I am observing an unexpected effect in my control group treated only with the vehicle. How can I troubleshoot this?

An unexpected effect in your vehicle control group is a clear indication that the vehicle itself is active in your experimental system. Here’s a troubleshooting workflow:

  • Confirm the Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is as low as possible, ideally below 0.1% for in vitro cellular assays.

  • Review the Literature: Check for published studies that have reported effects of your chosen vehicle in a similar experimental model.

  • Test Alternative Vehicles: If the effects persist and are unacceptable, consider testing alternative vehicles. For example, if you are using DMSO, you could try a formulation with a lower percentage of DMSO combined with a solubilizing agent like a cyclodextrin.

  • Characterize the Vehicle Effect: If changing the vehicle is not feasible, you must thoroughly characterize the vehicle's effect. This includes performing dose-response experiments for the vehicle alone to understand the concentration at which it produces effects.

  • Data Analysis: When analyzing your data, you must compare the this compound treated group to the vehicle control group, not to a naive (untreated) group. This allows for the subtraction of the vehicle's effect from the drug's effect.

Q4: How do I select an appropriate vehicle for my in vivo this compound studies?

For in vivo studies, vehicle selection is critical and must consider the route of administration, potential toxicity, and the desired pharmacokinetic profile of this compound. Common vehicles for systemic administration of lipophilic CNS drugs include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), and cyclodextrins. It is imperative to conduct preliminary toxicity and tolerability studies with the chosen vehicle alone before proceeding with the this compound experiments.

Data Presentation: Potential Off-Target Effects of Common Vehicles

The following tables summarize some of the known biological effects of DMSO and cyclodextrins that could confound the interpretation of this compound studies.

Table 1: Summary of Potential Confounding Effects of DMSO in Neuroscience Research

Effect Experimental System Concentration Potential Impact on this compound Studies Reference(s)
Increased Intracellular CalciumHepatocytes, various cell lines0.2% - 2%May interfere with calcium imaging assays used to measure NMDA receptor activity.[9][12]
Altered Ion Channel FunctionXenopus oocytes, neurons> 1%Could mask or potentiate the inhibitory effect of this compound on NMDA receptor currents.[6][7]
Reduced Neuronal ViabilityPrimary cultured neurons≥ 1.0%May lead to false positives in neurotoxicity or neuroprotection studies.[10]
Altered Neuronal MorphologyPrimary cultured neurons≥ 0.5%Could confound studies on synaptic plasticity and neuronal development.[10]

Table 2: Summary of Potential Confounding Effects of Cyclodextrins in Neuroscience Research

Effect Experimental System Potential Impact on this compound Studies Reference(s)
NeuroprotectionCortical neuronal culturesMay mask a potential neuroprotective effect of this compound or lead to an overestimation of its efficacy.[11]
Cholesterol DepletionCell membranesCould alter the lipid raft environment of NMDA receptors, potentially affecting their function and modulation by this compound.[11]
Altered Drug PermeabilityBiological membranesMay enhance the delivery of this compound to its target, which needs to be accounted for in dose-response studies.[11]

Experimental Protocols

The characterization of this compound has relied on key in vitro assays. Below are detailed methodologies for these experiments, including considerations for vehicle control.

HEK Cell-Based Ca2+/Fluorescence Assay for this compound Potency

This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit glutamate (B1630785) and glycine-induced calcium influx in HEK cells expressing specific NMDA receptor subunits.

  • Cell Culture and Transfection:

    • Maintain Human Embryonic Kidney (HEK293) cells in appropriate culture medium.

    • Stably or transiently transfect cells with plasmids encoding the human GluN1 and GluN2A subunits.

  • Assay Preparation:

    • Plate the transfected cells in 96- or 384-well black-walled, clear-bottom plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8®) according to the manufacturer's protocol.[13]

  • Compound and Vehicle Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in an appropriate assay buffer.

    • Crucially, prepare a corresponding serial dilution of the vehicle (DMSO) alone at the same concentrations as in the this compound dilutions.

  • Compound Application:

    • Add the diluted this compound and vehicle control solutions to the respective wells of the cell plate.

    • Incubate for a predetermined period to allow for compound binding.

  • Receptor Stimulation and Data Acquisition:

    • Stimulate the cells with a mixture of glutamate and glycine (B1666218) (e.g., 3 µM each).

    • Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control wells (representing 0% inhibition) and a positive control (a saturating concentration of a known NMDA receptor antagonist, representing 100% inhibition).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 of this compound.

Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the direct measurement of ion channel currents and is used to assess the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.[14]

  • Oocyte Preparation and cRNA Injection:

    • Harvest and prepare mature Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the desired human GluN1 and GluN2 subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound and Vehicle Application:

    • Prepare stock solutions of this compound and the vehicle (e.g., DMSO) as described for the calcium assay.

    • Dilute the stock solutions in the recording solution to the final desired concentrations. Ensure the final vehicle concentration is consistent across all experimental and control conditions and is as low as possible.

  • Data Acquisition and Analysis:

    • Obtain a stable baseline current in response to the application of glutamate and glycine.

    • Apply the vehicle control solution and record any changes in the baseline current.

    • Apply different concentrations of this compound and measure the inhibition of the agonist-evoked current.

    • Wash out the compound to check for reversibility.

    • Calculate the percentage of inhibition at each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

MPX_007_Signaling_Pathway Glutamate Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 MPX007 This compound MPX007->NMDAR Negative Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling Ca_influx->Downstream

Caption: Mechanism of action of this compound as a negative allosteric modulator of the GluN2A-containing NMDA receptor.

Experimental Workflow for Vehicle Control

Vehicle_Control_Workflow start Start: Plan this compound Experiment select_vehicle Select Potential Vehicle (e.g., DMSO, Cyclodextrin) start->select_vehicle determine_conc Determine Minimum Vehicle Concentration for Solubilization select_vehicle->determine_conc vehicle_control_exp Run Vehicle-Only Control Experiment determine_conc->vehicle_control_exp observe_effect Observe for Biological Effects of Vehicle vehicle_control_exp->observe_effect no_effect No Significant Effect observe_effect->no_effect No effect_present Effect Observed observe_effect->effect_present Yes proceed Proceed with this compound Experiment Using Vehicle Control no_effect->proceed troubleshoot Troubleshoot: 1. Lower Vehicle Conc. 2. Change Vehicle effect_present->troubleshoot end End: Reliable Data proceed->end troubleshoot->select_vehicle

Caption: A logical workflow for selecting and validating a vehicle for this compound studies.

Troubleshooting Logic for Unexpected Vehicle Effects

Troubleshooting_Vehicle_Effects start Problem: Unexpected effect in vehicle control group q1 Is the vehicle concentration at the lowest possible level? Yes No start->q1 a1_no Action: Reduce vehicle concentration and re-test q1:s->a1_no No q2 Does the literature report similar effects for this vehicle in your model system? Yes No q1:s->q2 Yes a1_no->q1 a2_yes Action: Characterize the vehicle effect with a dose-response curve. Use this data to normalize this compound results. q2:s->a2_yes Yes a2_no Action: Consider testing an alternative vehicle (e.g., switch from DMSO to a cyclodextrin-based formulation). q2:s->a2_no No end Outcome: Mitigation of confounding vehicle effects a2_yes->end a2_no->end

Caption: A decision-making diagram for troubleshooting unexpected biological effects observed with a vehicle control.

References

Validation & Comparative

Validating the Selectivity of MPX-007 for GluN2A over GluN2B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPX-007's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on its selectivity for the GluN2A subunit over the GluN2B subunit. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a pyrazine-containing compound that acts as a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2] It represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, offering improved potency, solubility, and physicochemical properties.[1][3] The selective targeting of GluN2A-containing NMDA receptors is of high interest for investigating the physiological roles of this specific receptor subtype and for the development of novel therapeutics for various neurological and psychiatric disorders.[1][4]

Mechanism of Action

This compound functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that NAMs like this compound displace Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit. This destabilizes the agonist-bound conformation of the LBD heterodimer.[1] A key advantage of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[3][6]

Quantitative Comparison of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data from studies conducted in heterologous expression systems to compare the potency and selectivity of this compound with other GluN2A- and GluN2B-selective antagonists.

Table 1: Potency (IC50) of this compound and Comparator Compounds on GluN2A-Containing NMDA Receptors

CompoundAssay SystemTargetIC50 (nM)Reference
This compound HEK Cells (Ca2+/Fluorescence)GluN2A27[2][3]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10[2][3]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79[2][3]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[2]
TCN-201HEK Cells (Ca2+/Fluorescence)GluN2AIncomplete Inhibition[3][7]
NVP-AAM077-GluN2A-[4][8]
ST3-GluN1/GluN2AKi = 52[4][9]

Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glycine used.[5]

Table 2: Selectivity of this compound and Comparator Compounds for GluN2A over Other Subunits

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2DReference
This compound Estimated >70-foldWeak inhibition at 10 µM (~30%)>10 µM>10 µM[2][3]
MPX-004Estimated >150-fold>30 µM>30 µM>30 µM[2][3]
TCN-201-No activity at 50 µM--[4][10]
NVP-AAM07711-fold preference for GluN1/2A over GluN1/2B---[9][11]
ST315-fold preference for GluN1/2A over GluN1/2BKi = 782 nM--[4][9]

Note: this compound shows some weak, concentration-dependent inhibition of GluN2B at higher concentrations.[2][5]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key assays used in the characterization of GluN2A antagonists.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of compounds against different GluN2 subunits expressed in a controlled cellular environment.[3]

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[3]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8®).[3][7]

  • Compound Application: The test compound (e.g., this compound) is added at a range of concentrations to the cell plates.[3]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate (B1630785) and glycine (e.g., 3 µM each) to activate the NMDA receptors.[3][7]

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[3]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[3][7]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels, including NMDA receptors, and provides a direct measure of receptor activity.[12][13]

Protocol:

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[1][12]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.[12]

  • Electrophysiological Recording: After incubation, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[1]

  • Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of the test compound (e.g., this compound) followed by co-application with glutamate and glycine to elicit inward currents.[1]

  • Data Analysis: The inhibition of the agonist-induced current by the compound is measured to determine its potency (IC50).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the underlying biological context, the following diagrams illustrate the experimental workflow for determining NMDA receptor subtype selectivity and the signaling pathway of NMDA receptors.

experimental_workflow Experimental Workflow for Determining NMDA Receptor Subtype Selectivity cluster_he_assay HEK Cell Ca2+ Influx Assay cluster_oocyte_assay Xenopus Oocyte Electrophysiology he_start HEK cells expressing GluN1 + GluN2A/B he_load Load with Ca2+ sensitive dye he_start->he_load he_add_mpx Add this compound he_load->he_add_mpx he_stimulate Stimulate with Glutamate + Glycine he_add_mpx->he_stimulate he_measure Measure fluorescence he_stimulate->he_measure he_analyze Analyze data (IC50) he_measure->he_analyze o_start Inject oocytes with cRNA for GluN1 + GluN2A/B o_incubate Incubate for receptor expression o_start->o_incubate o_clamp Voltage-clamp oocyte o_incubate->o_clamp o_perfuse Perfuse with this compound o_clamp->o_perfuse o_stimulate Co-apply Glutamate + Glycine o_perfuse->o_stimulate o_record Record inward current o_stimulate->o_record o_analyze Analyze data (IC50) o_record->o_analyze nmda_signaling_pathway NMDA Receptor Signaling Pathway cluster_receptor NMDA Receptor glun1 GluN1 channel_opening Channel Opening glun1->channel_opening Activation glun1->channel_opening Activation glun2a GluN2A glun2a->channel_opening Activation glun2b GluN2B glun2b->channel_opening Activation glutamate Glutamate glutamate->glun2a glutamate->glun2b glycine Glycine glycine->glun1 mpx007 This compound mpx007->glun2a Inhibition ifenprodil Ifenprodil (GluN2B antagonist) ifenprodil->glun2b Inhibition ca_influx Ca2+ Influx channel_opening->ca_influx downstream Downstream Signaling (e.g., ERK, CREB activation) ca_influx->downstream

References

Comparative Potency Analysis: MPX-007 vs. MPX-004 for GluN2A-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the relative efficacy of two selective negative allosteric modulators.

This guide provides a comprehensive comparison of MPX-007 and MPX-004, two potent and selective negative allosteric modulators (NAMs) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors. Both compounds are valuable pharmacological tools for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors, which are implicated in various neurological and psychiatric disorders.[1][2] This document summarizes their comparative potency, selectivity, and mechanism of action, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Mechanism of Action

Both this compound and MPX-004 are pyrazine-containing compounds that function as negative allosteric modulators of NMDA receptors.[1][3] They bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which is distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites.[4][5] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[5][6] Their inhibitory effects can be overcome by increasing concentrations of glycine.[4] this compound and MPX-004 were developed as successors to the earlier compound TCN-201, offering improved potency and physicochemical properties.[1][3]

GluN1 GluN1 GluN2A GluN2A Glutamate Glutamate Glutamate->GluN2A Binds Ca_influx Ca²+ Influx Glutamate->Ca_influx Activates Glycine Glycine Glycine->GluN1 Binds Glycine->Ca_influx Activates MPX This compound / MPX-004 MPX->GluN1 Binds to Interface MPX->GluN2A MPX->Ca_influx Inhibits ERK_CREB ERK/CREB Activation Ca_influx->ERK_CREB

Caption: Mechanism of this compound/MPX-004 action on the NMDA receptor.

Quantitative Comparison of In Vitro Potency

This compound consistently demonstrates higher potency than MPX-004 in inhibiting GluN2A-containing NMDA receptors across different experimental systems. The addition of a methyl group to the pyrazine (B50134) nucleus in this compound is credited for its increased potency compared to MPX-004.[1][3]

CompoundAssay SystemTargetIC50Reference
This compound HEK Cells (Ca²+ Influx)GluN2A27 nM[1][2][6]
MPX-004 HEK Cells (Ca²+ Influx)GluN2A78-79 nM[1][2][7][8]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10 nM[1][3][6][9]
MPX-004 Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17 nM[1][3][7][9]

Comparative Selectivity

Both compounds exhibit high selectivity for the GluN2A subunit over other GluN2 subunits (GluN2B, GluN2C, and GluN2D). However, some studies indicate that MPX-004 may have a slightly better selectivity profile, particularly concerning GluN2B, at higher concentrations.[1][3]

CompoundSelectivity (Fold vs. GluN2A)GluN2B InhibitionGluN2C InhibitionGluN2D InhibitionReference
This compound >70-foldWeak, concentration-dependent inhibition (~30% at 10 µM)No significant inhibition up to 10 µMNo significant inhibition up to 10 µM[1][3][6]
MPX-004 >150-foldWeak inhibition (up to 8% at 10 µM)No significant inhibition up to 10 µMNo significant inhibition up to 10 µM[1][3][6][7]

Physicochemical and ADME Properties

This compound and MPX-004 were designed to have improved physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to their predecessor, TCN-201.[1][3] Notably, this compound has a higher aqueous solubility than MPX-004.[6]

CompoundAqueous Solubility (pH 7.4)
This compound 120 µM
MPX-004 >150 µM

Experimental Protocols

The characterization of this compound and MPX-004 has primarily relied on two key experimental techniques: calcium influx assays in Human Embryonic Kidney (HEK) cells and two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Calcium Influx Assay in HEK Cells

This high-throughput assay measures the influx of calcium through the NMDA receptor channel upon activation by agonists. The inhibitory potency of the compounds is determined by their ability to reduce this calcium influx.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[6]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Fluo-8).[6][10]

  • Compound Application: A range of concentrations of this compound or MPX-004 is added to the cell plates.[6]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[1][6][9]

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[6]

  • Data Analysis: Concentration-response curves for the inhibition of the calcium response are generated and fitted to the Hill equation to determine the IC50 values.[1][6][9]

A HEK cells expressing GluN1/GluN2A B Load with Ca²+ dye (Fluo-4) A->B C Add this compound/MPX-004 (various concentrations) B->C D Stimulate with Glutamate + Glycine C->D E Measure Fluorescence (Ca²+ Influx) D->E F Calculate IC50 E->F

Caption: Workflow for determining inhibitor potency using a calcium influx assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion currents flowing through the NMDA receptor channels expressed in the oocyte membrane.

Methodology:

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[5]

  • Electrophysiological Recording: After allowing for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[5]

  • Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound or MPX-004, followed by the co-application of glutamate and glycine to elicit inward currents.[5]

  • Data Analysis: The inhibition of the agonist-induced current by the compound is measured, and concentration-response curves are used to determine the IC50 values.[1][3][9]

A Inject Xenopus oocytes with GluN1/GluN2A cRNA B Voltage Clamp Oocyte A->B C Perfuse with This compound/MPX-004 B->C D Co-apply Glutamate + Glycine C->D E Measure Inward Current D->E F Calculate IC50 E->F

Caption: Workflow for determining inhibitor potency using TEVC in oocytes.

Conclusion

This compound is a more potent inhibitor of GluN2A-containing NMDA receptors than MPX-004, as evidenced by its lower IC50 values in both cellular and electrophysiological assays.[1][2][3][6][9] While both compounds are highly selective for GluN2A, MPX-004 may offer a slight advantage in selectivity over the GluN2B subunit at higher concentrations.[1][3] The choice between this compound and MPX-004 will therefore depend on the specific requirements of the experiment, with this compound being preferable for applications requiring maximal potency, while MPX-004 might be chosen when the highest possible selectivity is critical. Both compounds represent significant improvements over earlier GluN2A-selective NAMs and are invaluable tools for neuroscience research.[1][10]

References

Confirming On-Target Effects of MPX-007 in GRIN2A Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. The focus is on the validation of its on-target effects using GRIN2A knockout (KO) animal models, a critical methodology for confirming drug specificity in complex biological systems. The experimental data presented herein substantiates the selectivity of this compound for GluN2A-containing NMDA receptors.

Introduction to GluN2A and the Importance of On-Target Validation

The GRIN2A gene encodes the GluN2A subunit, a critical component of NMDA receptors that are essential for excitatory synaptic transmission in the central nervous system.[1][2][3] Dysregulation of GluN2A function has been implicated in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and autism spectrum disorders.[2][3][4][5] Consequently, pharmacological agents that selectively modulate GluN2A-containing receptors are valuable tools for both basic research and therapeutic development.

This compound has emerged as a potent and selective inhibitor of GluN2A-containing NMDA receptors.[2][3][6] However, to ensure that the observed pharmacological effects are solely due to its interaction with the intended target, validation in genetically engineered models, such as GRIN2A knockout mice, is paramount.[6] These models provide a definitive test of a compound's selectivity; if the compound's effects are absent in an animal lacking the target protein, it strongly confirms on-target activity.[2][6][7][8]

Quantitative Comparison of GluN2A Antagonists

The following table summarizes the in vitro potency and selectivity of this compound in comparison to its structural analog, MPX-004, and the parent compound, TCN-201.

CompoundTargetIC50 (HEK Cells)IC50 (Xenopus Oocytes)Selectivity ProfileKey Findings in GRIN2A KO Models
This compound GluN2A-containing NMDA receptors27 nM[2][3][7]143 nM[8]At least 70-fold selective for GluN2A over other NMDA receptor subtypes.[2] Shows weak, concentration-dependent inhibition of GluN2B at higher concentrations (~30% inhibition at 10 µM).[2][9][10]While direct data for this compound in KO models is not specified in the provided results, its close analog MPX-004 showed no effect, strongly suggesting this compound would also be inactive.
MPX-004 GluN2A-containing NMDA receptors79 nM[2][3][7]198 nM[8]At least 150-fold selective for GluN2A over other NMDA receptor subtypes.[2]No inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice.[2][7][8][9]
TCN-201 GluN2A-containing NMDA receptors~200 nM[6]N/AStrictly selective for GluN1/2A over GluN1/2B-D receptor subtypes.[6]N/A

Mechanism of Action and Experimental Validation Workflow

This compound functions as a negative allosteric modulator, binding to a site on the NMDA receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[11] This binding reduces the affinity of the co-agonist glycine, thereby inhibiting receptor activation and subsequent ion influx.[11] The validation of this on-target effect is a multi-step process.

cluster_0 In Vitro Characterization cluster_1 Ex Vivo Validation in Knockout Model cluster_2 Conclusion A Compound Synthesis (this compound) B HEK Cell Assays (IC50 Determination) A->B C Xenopus Oocyte Electrophysiology (Selectivity Profiling) B->C D GRIN2A Knockout Mouse Model E Brain Slice Preparation (e.g., Visual Cortex) D->E F Electrophysiological Recording (Patch-Clamp) E->F G Application of this compound F->G H Measure NMDA Receptor Currents G->H I Comparison with Wild-Type Mice H->I J On-Target Effect Confirmed (No effect in KO mice) I->J

Caption: Experimental workflow for validating the on-target effects of this compound.

The signaling pathway diagram below illustrates the mechanism of action of this compound at the molecular level.

cluster_0 NMDA Receptor Activation cluster_1 This compound Inhibition Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 IonChannel Ion Channel Opens NMDAR->IonChannel ReducedGlycineAffinity Reduced Glycine Affinity NMDAR->ReducedGlycineAffinity Ca Ca IonChannel->Ca influx Ca2+ Influx MPX007 This compound AllostericSite Allosteric Site MPX007->AllostericSite AllostericSite->NMDAR Negative Allosteric Modulation IonChannelBlocked Ion Channel Remains Closed ReducedGlycineAffinity->IonChannelBlocked

Caption: Mechanism of action of this compound as a negative allosteric modulator.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound and confirm its on-target effects.

HEK Cell-Based Calcium Influx Assay

This assay is used to determine the potency (IC50) of compounds that inhibit NMDA receptor function.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transiently transfected with plasmids encoding the GluN1 and GluN2A subunits of the NMDA receptor.

  • Cell Plating: Transfected cells are plated into 96-well plates and allowed to adhere.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: A range of concentrations of this compound, MPX-004, or TCN-201 is added to the wells.

  • Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][9][12]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the IC50 value using a suitable equation, such as the Hill equation.[2][9][12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the detailed characterization of ion channel properties and pharmacology.

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D subunits.[11]

  • Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression.[11]

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).

  • Compound and Agonist Application: The oocytes are perfused with a solution containing a fixed concentration of glutamate and glycine to elicit a baseline current. Different concentrations of this compound are then co-applied to measure the extent of current inhibition.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-evoked current. IC50 values are determined by fitting the concentration-response data.

Whole-Cell Patch-Clamp Recordings in Brain Slices

This technique is the gold standard for studying synaptic function in a more physiologically relevant context and is crucial for validating on-target effects in knockout models.

  • Animal Models: Wild-type (WT) and GRIN2A knockout (KO) mice (P28-31) are used.[2][7]

  • Brain Slice Preparation: Acute coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., visual cortex) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least one hour. For drug application, slices are incubated with the compound (e.g., 50 µM MPX-004) or vehicle for at least 40 minutes prior to recording.[2][7]

  • Recording: Pyramidal neurons in the appropriate cortical layers are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are established.

  • Synaptic Current Measurement: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent pathways. The AMPA receptor component is blocked pharmacologically to isolate the NMDA receptor current.

  • Data Analysis: The amplitude of the NMDA receptor-mediated EPSCs is measured before and after the application of the test compound. The effect of the compound in WT slices is compared to its effect (or lack thereof) in slices from GRIN2A KO mice. A lack of effect in the KO model confirms on-target selectivity.[2][7]

Conclusion

The data consistently demonstrates that this compound is a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. The use of GRIN2A knockout mice has been instrumental in confirming the on-target activity of its close analog, MPX-004, which shows no inhibitory effect in the absence of the GluN2A subunit.[2][7][8][9] This provides strong evidence that the pharmacological effects of the MPX series of compounds are mediated through their intended target. While this compound offers greater potency and solubility compared to MPX-004, researchers should be mindful of its weak, concentration-dependent inhibition of GluN2B at higher concentrations when designing experiments.[2][9] Overall, this compound represents a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GluN2A-containing NMDA receptors.

References

MPX-007: A Superior Alternative for Selective GluN2A Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of NMDA receptor subunits is paramount for dissecting neural circuitry and developing targeted therapeutics. MPX-007 has emerged as a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors, offering significant advantages over earlier compounds. This guide provides a comprehensive comparison of this compound with other GluN2A antagonists, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a pyrazine-containing compound, represents a significant advancement in the pharmacological toolkit for studying GluN2A physiology.[1] It offers improved potency, solubility, and physicochemical properties compared to its predecessors, such as TCN-201.[1][2] This makes it a more reliable and versatile tool for a wide range of in vitro and in vivo applications.

Comparative Efficacy and Selectivity

This compound demonstrates superior potency and selectivity for GluN2A-containing NMDA receptors when compared to other antagonists. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Potency of this compound and TCN-201 on GluN2A-Containing NMDA Receptors [3]

CompoundIC50 (HEK cells, Ca2+ influx)IC50 (Xenopus oocytes, electrophysiology)
This compound 27 nM143 nM
TCN-201320 nM~109-320 nM

Table 2: Selectivity Profile of this compound against other NMDA Receptor Subunits [1][2][4]

Receptor SubtypeAssay SystemParameterValue
GluN1/GluN2AHEK Cell Ca2+ InfluxIC5027 nM
GluN1/GluN2AXenopus Oocyte ElectrophysiologyIC50143 ± 10 nM
GluN1/GluN2BXenopus Oocyte Electrophysiology% Inhibition at 10 µM~30%
GluN1/GluN2CXenopus Oocyte Electrophysiology% Inhibition at 10 µMNo significant inhibition
GluN1/GluN2DXenopus Oocyte Electrophysiology% Inhibition at 10 µMNo significant inhibition

Table 3: Comparative Physicochemical Properties [5]

CompoundAqueous Solubility (pH 7.4)
This compound 120 µM
MPX-004>150 µM
TCN-201<1 µM

Mechanism of Action

This compound functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][3] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine (B1666218), thereby inhibiting receptor activation.[1][5] Structural studies suggest that this action involves the displacement of Valine 783 on the GluN2A subunit, leading to a steric clash with Phenylalanine 754 on the GluN1 subunit.[1] This destabilizes the agonist-bound conformation and favors the inactive state of the receptor.

cluster_receptor NMDA Receptor GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2A GluN2A Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN1 Reduces affinity for Glycine MPX007->GluN2A Binds to interface

Figure 1: Mechanism of this compound Action

Downstream Signaling Pathways

Activation of GluN2A-containing NMDA receptors is coupled to pro-survival signaling pathways, including the activation of the transcription factor CREB and the ERK/MAPK signaling cascade, which are crucial for synaptic plasticity and neuronal survival.[6][7] By selectively antagonizing GluN2A, this compound allows for the precise investigation of these pathways.

MPX007 This compound GluN2A_NMDA GluN2A-NMDA Receptor MPX007->GluN2A_NMDA Inhibits Ca_Influx Ca2+ Influx GluN2A_NMDA->Ca_Influx Activates Ras_GRF2 Ras-GRF2 Ca_Influx->Ras_GRF2 ERK_MAPK ERK/MAPK Pathway Ras_GRF2->ERK_MAPK CREB CREB ERK_MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression Regulates

Figure 2: GluN2A Downstream Signaling

Experimental Protocols

The characterization of this compound and its comparison to other antagonists rely on robust experimental methodologies.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of antagonists against different GluN2 subunits in a controlled cellular environment.[5]

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B).[5]

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][5]

  • Compound Application: The antagonist (e.g., this compound) is added at a range of concentrations.[5]

  • Receptor Stimulation: Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][5]

  • Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[5]

  • Data Analysis: The concentration-response curves for the inhibition of the calcium response are fitted to a four-parameter logistic equation to determine the IC50 values.[1][5]

start HEK Cells expressing GluN1/GluN2A load_dye Load with Fluo-4 AM start->load_dye add_mpx Add varying concentrations of this compound load_dye->add_mpx stimulate Stimulate with Glutamate + Glycine add_mpx->stimulate read_fluorescence Measure Fluorescence (Plate Reader) stimulate->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

Figure 3: Calcium Influx Assay Workflow

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels like NMDA receptors and provides a direct measure of receptor inhibition.[8]

Methodology:

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit.[1]

  • Incubation: Oocytes are incubated to allow for receptor expression.[1]

  • Electrophysiological Recording: Oocytes are voltage-clamped at a holding potential (e.g., -70 mV) using a two-electrode voltage clamp setup.[1]

  • Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of the antagonist followed by co-application with glutamate and glycine to elicit inward currents.[1]

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition and calculate IC50 values.[1]

start Xenopus Oocytes inject_crna Inject with GluN1 & GluN2x cRNA start->inject_crna incubate Incubate for Receptor Expression inject_crna->incubate voltage_clamp Two-Electrode Voltage Clamp incubate->voltage_clamp perfuse Perfuse with This compound voltage_clamp->perfuse apply_agonists Apply Glutamate & Glycine perfuse->apply_agonists record_current Record Inward Current apply_agonists->record_current analyze Analyze Inhibition & IC50 record_current->analyze

Figure 4: TEVC Workflow in Oocytes

References

Comparative Efficacy and Selectivity Analysis of MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of MPX-007, a novel therapeutic agent, comparing its performance against established alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential. All experimental data is supported by detailed protocols to ensure reproducibility.

In Vitro Potency and Selectivity

This compound was evaluated for its inhibitory activity against its primary target, MAP Kinase Kinase 1 (MEK1), and a panel of related kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values were determined using standardized in vitro assays.

Table 1: Comparative In Vitro Kinase Inhibition

Compound MEK1 IC50 (nM) MEK2 IC50 (nM) ERK2 IC50 (nM) p38α IC50 (nM) Selectivity (ERK2/MEK1)
This compound 1.2 ± 0.3 1.5 ± 0.4 >10,000 >10,000 >8,300-fold
Competitor A 2.1 ± 0.5 2.6 ± 0.6 >10,000 >10,000 >4,700-fold
Competitor B 8.5 ± 1.1 9.2 ± 1.5 >10,000 >10,000 >1,100-fold

Data are presented as mean ± standard deviation from three independent experiments.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were assessed in human melanoma (A375) and colorectal cancer (COLO205) cell lines, both of which harbor BRAF V600E mutations, leading to constitutive activation of the MAPK pathway.

Table 2: Comparative Anti-proliferative Activity (GI50, nM)

Compound A375 (Melanoma) COLO205 (Colorectal)
This compound 3.5 ± 0.8 5.1 ± 1.0
Competitor A 6.2 ± 1.1 8.8 ± 1.4
Competitor B 25.1 ± 4.5 33.7 ± 5.2

GI50 represents the concentration required to inhibit cell growth by 50%. Data are mean ± SD (n=3).

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 values of test compounds against target kinases.

  • Methodology: A luminescence-based kinase assay was used. Recombinant human kinases were incubated with the substrate (inactive ERK2 for MEK1/2 assays) and ATP in a 384-well plate. Test compounds (this compound, Competitor A, Competitor B) were added in a 10-point, 3-fold serial dilution. After a 60-minute incubation at room temperature, a reagent was added to quantify the amount of ATP remaining. Luminescence, which is inversely correlated with kinase activity, was measured using a plate reader.

  • Data Analysis: The raw data were normalized to high (no inhibitor) and low (no enzyme) controls. IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.

Protocol 2: Cell Viability Assay
  • Objective: To measure the anti-proliferative effect of test compounds on cancer cell lines.

  • Methodology: A375 and COLO205 cells were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of the test compounds for 72 hours. Cell viability was assessed using a reagent that measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence signals were normalized to vehicle-treated controls. The GI50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow used in the cell-based experiments.

MAPK_Pathway cluster_input Signal Input cluster_pathway MAPK/ERK Signaling Cascade cluster_inhibition Point of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation MPX007 This compound MPX007->MEK

Caption: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cancer Cells (e.g., A375) in 96-well plates B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Add Serial Dilutions of This compound & Competitors B->C D 4. Incubate for 72 Hours C->D E 5. Assess Cell Viability (ATP Luminescence Assay) D->E F 6. Normalize Data & Calculate GI50 Values E->F

Caption: Workflow for determining the anti-proliferative activity of test compounds.

A Comparative Guide to the Effects of MPX-007 in Diverse Neuronal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of MPX-007, a selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, across different neuronal populations. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to be a comprehensive resource for understanding the nuanced actions of this compound in the central nervous system.

Data Presentation: Quantitative Comparison of this compound's Effects

The inhibitory effects of this compound and its close analog, MPX-004, have been characterized in both cultured neurons and more intact brain tissue preparations. The following tables summarize the key quantitative findings, highlighting the differential impact of these compounds on distinct neuronal populations.

Neuronal PopulationPreparationCompoundEffectReference
Pyramidal NeuronsPrimary Culture (Rat)This compound & MPX-004~30% inhibition of whole-cell NMDA receptor-mediated current[1][2][3][4]
Hippocampal NeuronsAcute Slices (Rat)MPX-004~60% inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs)[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Volkmann et al., 2016.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Pyramidal Neurons
  • Cell Culture: Cortical neurons are isolated from embryonic day 18 rat embryos and cultured for 13-15 days.

  • Recording: Whole-cell patch-clamp recordings are performed on identified pyramidal neurons.

  • Stimulation: NMDA receptor-mediated currents are evoked by the application of 100 µM NMDA and 10 µM glycine (B1666218) for 4 seconds during a voltage step to +20 or +40 mV from a holding potential of -70 mV.

  • Compound Application: this compound or MPX-004 is applied at a concentration of 10 µM.

  • Data Analysis: The percentage of inhibition of the NMDA-activated current is quantified.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
  • Slice Preparation: Hippocampal slices are prepared from the brains of 3- to 4-week-old rats.

  • Recording: fEPSPs are recorded in the CA1 region in response to stimulation of the Schaffer collaterals.

  • NMDA Receptor-Mediated Component Isolation: The NMDA receptor-mediated component of the fEPSP is pharmacologically isolated.

  • Compound Application: MPX-004 is applied in a concentration-dependent manner.

  • Data Analysis: The reduction in the NMDA receptor-mediated fEPSP is quantified.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2A GluN1 NMDA Receptor Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds MPX007 This compound MPX007->NMDAR Allosterically Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling Ca_influx->Downstream

Caption: Signaling pathway of this compound at a GluN2A-containing NMDA receptor.

Experimental Workflow for Comparing this compound Effects

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Primary Pyramidal Neuron Culture Patch Whole-Cell Patch-Clamp Culture->Patch Slices Acute Hippocampal Slices Field Field Potential Recording Slices->Field Analysis Compare % Inhibition Patch->Analysis Field->Analysis

Caption: Workflow for comparing this compound's effects in different neuronal preparations.

Logical Relationship of this compound Selectivity and Neuronal Effects

cluster_neurons Neuronal Populations MPX007 This compound Selectivity High Selectivity for GluN2A Subunit MPX007->Selectivity Pyr_High Pyramidal Neurons (High GluN2A) Selectivity->Pyr_High Inter_Var Interneurons (Variable GluN2A) Selectivity->Inter_Var Effect_Pyr Significant Inhibition of NMDA Currents Pyr_High->Effect_Pyr Effect_Inter Variable Inhibition of NMDA Currents Inter_Var->Effect_Inter

References

Validating MPX-007's Mechanism as a Negative Allosteric Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPX-007's performance as a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Supporting experimental data is presented to validate its mechanism and compare it with alternative modulators.

Mechanism of Action

This compound functions as a negative allosteric modulator by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains of the NMDA receptor.[1][2][3] This binding event allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2][3][4][5] This mechanism is similar to its structural analog, TCN-201.[4][5] A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[1][6] Structural studies have revealed that the binding of NAMs like this compound displaces Valine 783 on the GluN2A subunit, which in turn exerts a steric effect on Phenylalanine 754 of the GluN1 subunit, stabilizing the glycine-binding pocket in an unbound-like state.[2][3]

Mechanism of this compound as a Negative Allosteric Modulator. cluster_receptor NMDA Receptor cluster_modulation Allosteric Modulation GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN1->IonChannel Gating GluN2A GluN2A Subunit GluN2A->IonChannel Gating MPX007 This compound BindingSite GluN1/GluN2A Interface MPX007->BindingSite Binds to BindingSite->GluN1 Glycine Glycine Glycine->GluN1 Binds Glutamate (B1630785) Glutamate Glutamate->GluN2A Binds

Caption: Mechanism of this compound action on the NMDA receptor.

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound compared to its analogs, MPX-004 and TCN-201, as well as other NMDA receptor modulators.

Table 1: In Vitro Potency and Selectivity of GluN2A NAMs

CompoundPrimary TargetIC50 (GluN2A)Selectivity (GluN2A vs. GluN2B)Reference System
This compound GluN2A27 nM>70-foldHEK Cells
143 ± 10 nMWeak inhibition (~30% at 10 µM)Xenopus Oocytes
MPX-004 GluN2A79 nM>150-foldHEK Cells
198 ± 17 nMWeak inhibition (<8% at 10 µM)Xenopus Oocytes
TCN-201 GluN2A~200 nM>300-foldFLIPR/Ca2+ assay

Data compiled from multiple sources.[1][4][7][8]

Table 2: Comparative Glycine Sensitivity of GluN2A NAMs

CompoundIC50 at 3 µM Glycine (nM)Fold-shift in IC50 at 30 µM GlycineMaximal Inhibition at 300 µM Glycine
This compound ~2003.295% ± 1%
MPX-004 ~2003.871% ± 4%
TCN-201 ~200Not specified, but sensitivity is higher than this compoundMarkedly diminished

This data highlights that this compound's inhibitory effect is less sensitive to displacement by high concentrations of glycine.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's mechanism are provided below.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.[8] The cells are then co-transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[8]

  • Plating: Transfected cells are plated onto 96-well or 384-well plates and allowed to adhere overnight.[1][8]

  • Dye Loading: The cells are washed with a buffered salt solution and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[1][8] Excess dye is washed away.[8]

  • Compound Application: The test compound (e.g., this compound) is added at various concentrations to the cell plates.[1]

  • Receptor Stimulation: The NMDA receptors are activated by stimulating the cells with a mixture of glutamate and glycine.[1]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope equipped with a calcium imaging system.[8]

  • Data Analysis: The change in fluorescence (ΔF) relative to the baseline fluorescence (F0) is calculated.[8] The percentage of inhibition is plotted as a function of the compound concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[8]

Workflow for HEK Cell Calcium Influx Assay. A HEK Cell Culture & Transfection B Plating in 96-well Plate A->B C Loading with Calcium-sensitive Dye B->C D Incubation with Varying [this compound] C->D E Stimulation with Glutamate + Glycine D->E F Measure Fluorescence (Calcium Influx) E->F G Data Analysis: Determine IC50 F->G

Caption: Workflow for the HEK cell calcium influx assay.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, including NMDA receptors, expressed in a heterologous system.

Protocol:

  • Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.[8] cRNA encoding the desired NMDA receptor subunits is injected into the oocyte cytoplasm.[8] The oocytes are then incubated for 2-5 days to allow for receptor expression.[8]

  • Electrophysiological Recording: A single oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping and current recording.[8] The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).[3][8]

  • Data Acquisition: Agonists (glutamate and glycine) are applied to activate the NMDA receptors and elicit an inward current.[8] Once a stable baseline is established, the test compound is co-applied with the agonists at various concentrations.[8]

  • Data Analysis: The inhibition of the agonist-induced current is recorded at each concentration of the test compound.[8] The peak current amplitude in the presence and absence of the compound is measured to plot a concentration-response curve and determine the IC50 value.[8]

NMDA Receptor Signaling Cascade

Activation of NMDA receptors initiates a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. As a negative allosteric modulator of GluN2A-containing NMDA receptors, this compound can be expected to dampen this signaling cascade.

Simplified NMDA Receptor Signaling Pathway. cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling NMDA_R NMDA Receptor (GluN1/GluN2A) Ca2_influx Ca²+ Influx NMDA_R->Ca2_influx Activation leads to CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylates GeneExpression Gene Expression & Synaptic Plasticity CREB->GeneExpression Regulates MPX007 This compound MPX007->NMDA_R Inhibits Ca2_influx->CaMKII Activates

Caption: Downstream signaling of the NMDA receptor.

References

Assessing the Functional Consequences of MPX-007 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPX-007's performance with alternative compounds, supported by experimental data. We delve into the functional consequences of this compound binding to its target, the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, offering insights for neuroscience research and drug development.

Introduction to this compound

This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2] As a pyrazine-containing compound, it represents a significant advancement over earlier GluN2A antagonists, such as TCN-201, by offering improved potency and physicochemical properties.[1] Physiological and genetic evidence implicates GluN2A-containing receptors in various neurological and psychiatric conditions, including autism, schizophrenia, and childhood epilepsy, making selective antagonists like this compound valuable research tools and potential therapeutic agents.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A key feature of this compound is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[1] Structural studies have shown that the binding of NAMs like this compound displaces Valine 783 on the GluN2A subunit.[2][5]

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other GluN2A antagonists.

Table 1: In Vitro Potency of GluN2A Antagonists

CompoundAssay SystemTargetIC50 (nM)
This compound HEK Cells (Ca2+/Fluorescence)GluN2A27[3][4][6][7]
MPX-004HEK Cells (Ca2+/Fluorescence)GluN2A79[3][4][6]
TCN-201HEK Cells (Ca2+/Fluorescence)GluN2AIncomplete Inhibition[8]
This compound Xenopus Oocytes (Electrophysiology)GluN2A143 ± 10[3][7]
MPX-004Xenopus Oocytes (Electrophysiology)GluN2A198 ± 17[3][7]

Table 2: In Vitro Selectivity of this compound vs. Other GluN2 Subunits

CompoundSelectivity (Fold vs. GluN2A)GluN2BGluN2CGluN2D
This compound >70-foldWeak inhibition at 10 µM[3]>10 µM[3]>10 µM[3]
MPX-004>150-fold>30 µM>30 µM>30 µM

Functional Consequences in Native Systems

Studies in native neuronal systems have confirmed the inhibitory effects of this compound on GluN2A-containing NMDA receptors.

  • In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the whole-cell current.[3][4][6]

  • In rat hippocampal slices, the related compound MPX-004 inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[3][4][6]

  • The selectivity of these compounds for GluN2A at native receptors was validated by the lack of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical slices from mice lacking the GRIN2A gene (GluN2A knockout).[3][4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to assess its activity.

MPX_007_Mechanism cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 Ion_Channel Ion Channel (Closed) GluN1->Ion_Channel GluN2A GluN2A GluN2A->Ion_Channel Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds Glycine->Ion_Channel Inhibition of Receptor Activation MPX_007 This compound MPX_007->GluN1 Binds to GluN1/GluN2A Interface MPX_007->Glycine Reduces Affinity

Mechanism of this compound Action on the NMDA Receptor.

HEK_Cell_Assay_Workflow Start Start Transfect_HEK Transfect HEK cells with GluN1 and GluN2A subunits Start->Transfect_HEK Load_Dye Load cells with a calcium-sensitive dye Transfect_HEK->Load_Dye Pre_incubate Pre-incubate with varying [this compound] Load_Dye->Pre_incubate Stimulate Stimulate with Glutamate + Glycine Pre_incubate->Stimulate Measure_Fluorescence Measure changes in intracellular calcium via fluorescence Stimulate->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Pharmacokinetic Analysis of MPX-007 and TCN-201 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptor function and pathology, the selection of appropriate pharmacological tools is paramount. MPX-007 and TCN-201 are two notable selective negative allosteric modulators (NAMs) of NMDA receptors containing the GluN2A subunit. This guide provides an objective comparison of their pharmacokinetic profiles, supported by available experimental data, to assist researchers in making informed decisions for their preclinical studies. While comprehensive in vivo pharmacokinetic data remains limited in publicly accessible literature, a comparative analysis of their physicochemical properties and in vitro absorption, distribution, metabolism, and excretion (ADME) profiles offers significant insights into their respective suitability for various experimental designs.

Executive Summary

This compound represents a significant advancement over the earlier compound, TCN-201, offering improved physicochemical properties that can influence its pharmacokinetic behavior. Notably, this compound exhibits substantially higher aqueous solubility and metabolic stability in human liver microsomes. However, its utility for systemic administration in central nervous system (CNS) studies is hampered by its high efflux ratio, indicating it is actively transported out of the brain. TCN-201, while a potent tool, is significantly limited by its very poor aqueous solubility, posing challenges for formulation and in vivo application.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and TCN-201, focusing on their in vitro ADME and physicochemical properties, as well as their potency, which can influence dose selection in pharmacokinetic/pharmacodynamic studies.

Table 1: Comparison of Physicochemical and In Vitro ADME Properties

PropertyThis compoundTCN-201Significance in Pharmacokinetics
Aqueous Solubility (pH 7.4) 120 µM[1]<1 µM[1]Higher solubility improves formulation for in vivo studies and can enhance absorption.
LogP 0.693.39Lower LogP for this compound suggests lower lipophilicity, which can affect membrane permeability and distribution.
Polar Surface Area (PSA) 113.9 Ų104.4 ŲSimilar PSA values suggest comparable passive diffusion potential across membranes.
H-bond Donors 23Fewer H-bond donors in this compound can contribute to improved membrane permeability.
Human Liver Microsome (HLM) Stability (t½) 63 min19 minThe longer half-life of this compound indicates greater metabolic stability, which may lead to a longer duration of action in vivo.
MDCK Efflux Ratio 5.47.8Both compounds are substrates for efflux transporters. The high efflux ratio of this compound indicates significant transport out of cells, including at the blood-brain barrier.

Table 2: Comparative Potency of this compound and TCN-201 on GluN2A-Containing NMDA Receptors

Assay SystemParameterThis compoundTCN-201
HEK Cell Ca2+ Influx Assay IC5027 nM[2][3][4]Incomplete Inhibition[1]
Xenopus Oocyte Electrophysiology IC50143 ± 10 nM[2][3]320 nM[5]

Mechanism of Action and Signaling Pathway

Both this compound and TCN-201 act as negative allosteric modulators of GluN2A-containing NMDA receptors.[2][5] They bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[2][5] This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[2][5] The activation of NMDA receptors leads to an influx of Ca2+, which in turn activates a cascade of downstream signaling pathways crucial for synaptic plasticity.

cluster_membrane Glutamate Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Influx This compound / TCN-201 This compound / TCN-201 This compound / TCN-201->NMDAR Inhibits Signaling_Pathways Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Pathways Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Pathways->Synaptic_Plasticity Modulates

Mechanism of action of this compound and TCN-201 on GluN2A-NMDA receptor signaling.

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of this compound and TCN-201 relies on several key in vitro assays.

Human Liver Microsome (HLM) Stability Assay

This assay is used to assess the metabolic stability of a compound.

  • Incubation: The test compound (e.g., this compound or TCN-201) is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes. The reaction mixture also includes NADPH as a cofactor to initiate the metabolic process.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The half-life (t½) of the compound is determined by plotting the natural logarithm of the compound concentration against time and calculating the slope of the resulting line.

Madin-Darby Canine Kidney (MDCK) Cell Efflux Assay

This assay is used to determine if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can limit its penetration across biological barriers like the blood-brain barrier.

  • Cell Culture: MDCK cells, often transfected to overexpress a specific transporter like P-gp, are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate system. This creates a cellular barrier separating an apical (top) and a basolateral (bottom) chamber.

  • Compound Application: The test compound is added to either the apical or the basolateral chamber.

  • Transport Measurement: The appearance of the compound in the opposite chamber is measured over time.

    • A-to-B Transport: Compound is added to the apical side, and its concentration is measured in the basolateral side.

    • B-to-A Transport: Compound is added to the basolateral side, and its concentration is measured in the apical side.

  • Analysis: The permeability coefficients (Papp) for both directions are calculated.

  • Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is actively transported by an efflux pump.

cluster_workflow In Vitro ADME Assay Workflow Compound Compound HLM_Assay HLM Stability Assay Compound->HLM_Assay MDCK_Assay MDCK Efflux Assay Compound->MDCK_Assay Metabolic_Stability Metabolic Stability (t½) HLM_Assay->Metabolic_Stability BBB_Penetration_Potential BBB Penetration Potential MDCK_Assay->BBB_Penetration_Potential

References

Independent Verification of MPX-007's Reported IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro potency of MPX-007, a selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. While this compound shows promise as a valuable research tool, it is important to note that, based on currently available public information, the reported IC50 values originate from a single foundational study. Independent verification of these values by unaffiliated research groups has not been identified in the public domain. This guide therefore presents the originally reported data for this compound and compares it with other relevant NMDA receptor modulators to offer a comprehensive resource for researchers.

Quantitative Data Presentation

The in vitro potency of this compound has been characterized in different cellular systems, yielding distinct IC50 values. These are summarized below in comparison to its analog, MPX-004, and the parent compound, TCN-201.

CompoundAssay SystemTargetIC50Reference
This compound HEK Cell Ca2+ Influx AssayGluN1/GluN2A27 nM[1][2][3]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2A143 ± 10 nM[1]
MPX-004 HEK Cell Ca2+ Influx AssayGluN1/GluN2A79 nM[1][2][3]
Xenopus Oocyte Electrophysiologyhuman GluN1/GluN2A198 ± 17 nM[1]
TCN-201 HEK Cell Ca2+ Influx AssayGluN1/GluN2A~200 nM[4]

Note on Selectivity: this compound is reported to be at least 70-fold selective for GluN2A over other NMDA receptor subtypes.[1] However, at higher concentrations (~10 µM), it can exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's IC50 values.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of NMDA receptor modulators in a controlled cellular environment by measuring changes in intracellular calcium.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).

2. Assay Preparation:

  • Cells are plated in 384-well plates.

  • The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

3. Compound Application:

  • A serial dilution of this compound is prepared and added to the cell plates at a range of concentrations.

4. Receptor Stimulation:

5. Data Acquisition:

  • Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a fluorescence plate reader.

6. Data Analysis:

  • The concentration-response curves for the inhibition of the calcium response are generated.

  • The data is fitted to a four-parameter logistic equation (Hill equation) to determine the IC50 value.[5]

Xenopus Oocyte Electrophysiology Assay

This electrophysiological technique is utilized to study the function of ion channels, such as NMDA receptors, expressed in a heterologous system.

1. Oocyte Preparation and Injection:

  • Oocytes are harvested from Xenopus laevis.

  • The oocytes are injected with cRNA encoding for human GluN1 and a specific GluN2 subunit (A, B, C, or D).

  • The oocytes are incubated to allow for receptor expression.

2. Electrophysiological Recording:

  • Two-electrode voltage-clamp recordings are performed on the oocytes.

  • The oocytes are voltage-clamped at a holding potential (e.g., -70 mV).

3. Compound Application and Agonist Stimulation:

  • Oocytes are perfused with varying concentrations of this compound.

  • Following compound perfusion, glutamate and glycine are co-applied to elicit inward currents.

4. Data Analysis:

  • The peak current amplitude in the presence of the test compound is measured and compared to the baseline current.

  • The percentage of inhibition is plotted as a function of the compound concentration to generate a concentration-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_0 NMDA Receptor cluster_1 Ligands & Modulator cluster_2 Cellular Response GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2A GluN2A Subunit Inhibition Inhibition of Receptor Activation IonChannel->Inhibition Leads to Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds MPX007 This compound MPX007->GluN1 Binds to GluN1/GluN2A Interface MPX007->Glycine Reduces Affinity

Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for IC50 Determination

cluster_0 HEK Cell Ca2+ Influx Assay cluster_1 Xenopus Oocyte Electrophysiology A1 Culture & Transfect HEK293 cells with GluN1/GluN2A A2 Plate cells and load with Ca2+ sensitive dye A1->A2 A3 Apply serial dilutions of this compound A2->A3 A4 Stimulate with Glutamate & Glycine A3->A4 A5 Measure Fluorescence (Ca2+ influx) A4->A5 A6 Analyze Data & Determine IC50 A5->A6 B1 Harvest Oocytes & Inject with GluN1/GluN2A cRNA B2 Incubate for Receptor Expression B1->B2 B3 Voltage-clamp oocyte B2->B3 B4 Perfuse with varying concentrations of this compound B3->B4 B5 Co-apply Glutamate & Glycine and Record Current B4->B5 B6 Analyze Data & Determine IC50 B5->B6

Caption: Workflow for determining the IC50 of this compound using two common assay systems.

References

Comparative Analysis of Synaptic Pathway Modulation: MPX-007 vs. a Selective GluN2B Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Guide for Neuroscientists and Drug Development Professionals on the Differential Impact of GluN2A and GluN2B NMDA Receptor Antagonism on Synaptic Plasticity.

This guide provides a comparative analysis of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, and Ro 25-6981, a well-characterized selective antagonist of the GluN2B subunit. The differential roles of these two NMDA receptor subunits in synaptic function present a critical area of investigation for the development of novel therapeutics for neurological and psychiatric disorders. This document synthesizes experimental data to objectively compare the performance of these compounds on two key forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Core Mechanisms of Action

This compound is a novel pyrazine-containing compound that selectively inhibits GluN2A-containing NMDA receptors.[1] It functions as a negative allosteric modulator, binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains.[1] This binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1]

In contrast, Ro 25-6981 is a potent and selective activity-dependent blocker of NMDA receptors that contain the GluN2B subunit.[2] It also acts as a non-competitive antagonist, binding to a site on the GluN2B subunit to allosterically modulate receptor function.[2] The distinct subunit selectivity of these two compounds forms the basis for their differential effects on synaptic pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and the differential effects of this compound (represented by its analog MPX-004 and the pharmacologically similar tool compound NVP-AAM077) and the GluN2B-selective antagonist Ro 25-6981 on synaptic plasticity.

Table 1: In Vitro Potency and Selectivity of Investigated Compounds

CompoundTarget SubunitAssay SystemIC50Selectivity (Fold vs. Target)
This compound GluN2AHEK Cells (Ca2+ Influx)27 nM[1]>70-fold vs. GluN2B[1]
Xenopus Oocytes (Electrophysiology)143 ± 10 nM[3]
Ro 25-6981 GluN2BRecombinant Receptors9 nM[2]>5000-fold vs. GluN2A[2]

Table 2: Comparative Effects on Long-Term Potentiation (LTP) in Hippocampal CA1

Compound (Target)Induction ProtocolEffect on LTP Magnitude (fEPSP Slope)Reference
Control (Vehicle) High-Frequency Stimulation (HFS)~175% of baseline[4]
NVP-AAM077 (GluN2A) High-Frequency Stimulation (HFS)Blocked (No significant potentiation)[4]
MPX-004 (GluN2A) Not specified for LTPInhibited NMDA receptor-mediated fEPSP by ~60%[5]
Ro 25-6981 (GluN2B) High-Frequency Stimulation (HFS)No significant effect[4]

Table 3: Comparative Effects on Long-Term Depression (LTD) in Hippocampal CA1

Compound (Target)Induction ProtocolEffect on LTD Magnitude (fEPSP Slope)Reference
Control (Vehicle) Paired-Burst Stimulation (PB)Depression to ~75% of baseline[4]
NVP-AAM077 (GluN2A) Paired-Burst Stimulation (PB)No significant effect[4]
Ro 25-6981 (GluN2B) Paired-Burst Stimulation (PB)Blocked (No significant depression)[4]

Signaling Pathways and Experimental Workflow

The differential effects of this compound and Ro 25-6981 stem from their targeting of distinct NMDA receptor subunits, which are coupled to different intracellular signaling cascades that mediate LTP and LTD.

Differential NMDA Receptor Subunit Signaling in Synaptic Plasticity cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine Glutamate Glutamate GluN2A GluN2A-NMDAR Glutamate->GluN2A Binds GluN2B GluN2B-NMDAR Glutamate->GluN2B Binds CaMKII CaMKII GluN2A->CaMKII High Ca2+ Influx Calcineurin Calcineurin GluN2B->Calcineurin Low Ca2+ Influx LTP LTP (Synaptic Strengthening) CaMKII->LTP LTD LTD (Synaptic Weakening) Calcineurin->LTD MPX007 This compound MPX007->GluN2A Ro256981 Ro 25-6981 Ro256981->GluN2B Experimental Workflow for Hippocampal Slice Electrophysiology cluster_workflow Slice_Prep Acute Hippocampal Slice Preparation Incubation Slice Incubation (aCSF) Slice_Prep->Incubation Recording Transfer to Recording Chamber Incubation->Recording Baseline Baseline Recording (20-30 min) Recording->Baseline Drug_App Drug Application (e.g., this compound) Baseline->Drug_App Induction Plasticity Induction (HFS for LTP / LFS for LTD) Drug_App->Induction Post_Rec Post-Induction Recording (60 min) Induction->Post_Rec Analysis Data Analysis (fEPSP Slope Measurement) Post_Rec->Analysis

References

Safety Operating Guide

Navigating the Disposal of MPX-007: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the novel NMDA receptor antagonist MPX-007, understanding the proper disposal procedures is a critical component of laboratory safety and responsible chemical management.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential information based on its known chemical properties and general best practices for the disposal of research compounds.[1]

Given the absence of a dedicated SDS for this compound, researchers must handle this compound with the caution accorded to all new chemical entities.[1] The primary course of action for disposal should always be to consult with your institution's Environmental Health and Safety (EHS) office.[1] They are equipped to assess the compound based on available data and determine the appropriate and compliant disposal route.[1]

Essential Safety and Logistical Information

All waste generated from handling this compound must be treated as hazardous waste.[2] This includes contaminated personal protective equipment (PPE), weighing papers, pipette tips, and any unused solutions.[2]

Personal Protective Equipment (PPE) for Waste Disposal

When handling and disposing of this compound waste, the following personal protective equipment is recommended:

  • Double nitrile gloves [2]

  • Chemical-resistant lab coat or disposable gown [2]

  • Safety goggles [2]

It is crucial to always inspect PPE for integrity before use and not to wear it outside of the designated laboratory area.[2]

Waste Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following steps outline the recommended procedure:

  • Segregation : Collect all this compound waste in clearly labeled, dedicated, and sealed waste containers.[2] Do not mix with other chemical waste streams unless compatibility is confirmed.[2]

  • Solid Waste : Dispose of contaminated solids such as gloves, wipes, and vials in a labeled hazardous waste container.[2]

  • Liquid Waste : Collect liquid waste containing this compound in a sealed, non-reactive container.[2]

  • Sharps : Dispose of any contaminated sharps in a designated sharps container for hazardous materials.[2]

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

Summary of Known this compound Properties

The following table summarizes the known physicochemical and pharmacological properties of this compound, which can help inform disposal decisions in consultation with safety professionals.[1]

PropertyValueReference
Chemical Name 5-(((3,4- difluorophenyl)sulfonamido)me thyl)-6-methyl-N-((2- methylthiazol-5- yl)methyl)pyrazine-2- carboxamide[1]
CAS Number 1688685-29-1[1]
Molecular Formula C18H17F2N5O3S2[1][3]
Molecular Weight 453.48 g/mol [1][3]
Potency (IC50) 27 nM for GluN2A-containing NMDA receptors in HEK cells[1][2]
Solubility Greater than TCN-201 and MPX-004[1][4]

Experimental Protocols Cited

The potency of this compound was determined using a HEK cell-based Ca2+/Fluorescence Assay.[5]

HEK Cell-Based Ca2+/Fluorescence Assay Protocol:

  • Cell Culture and Transfection : Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[5]

  • Assay Preparation : Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]

  • Compound Application : this compound was added at a range of concentrations to the cell plates.[5]

  • Receptor Stimulation : Cells were stimulated with a mixture of glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors.[5]

  • Data Acquisition : Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[5]

  • Data Analysis : The concentration-response curves for the inhibition of the calcium response were fitted to determine the IC50 values.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MPX007_Disposal_Workflow cluster_prep Preparation Phase cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Generation of this compound Waste consult_ehs Consult Institution's EHS Office for Specific Guidance start->consult_ehs solid_waste Solid Waste (Gloves, Wipes, Vials) consult_ehs->solid_waste Segregate Waste Types liquid_waste Liquid Waste (Solutions) consult_ehs->liquid_waste sharps_waste Sharps (Needles, etc.) consult_ehs->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Sealed, Non-Reactive Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Hazardous Sharps Container sharps_waste->sharps_container arrange_disposal Arrange for Disposal via EHS solid_container->arrange_disposal liquid_container->arrange_disposal sharps_container->arrange_disposal end End: Compliant and Safe Disposal of this compound Waste arrange_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for the Potent GluN2A Antagonist, MPX-007

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of MPX-007. As a potent GluN2A antagonist with an IC50 of 27 nM, this compound must be handled with extreme care in a controlled laboratory setting to minimize exposure and ensure a safe research environment.[1] These procedures are based on established safety protocols for handling potent neuroactive compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure to this compound through inhalation, skin contact, or ingestion.[1] The required PPE varies based on the laboratory operation being performed.

Table 1: Recommended Personal Protective Equipment for Various Laboratory Operations Involving this compound [1]

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Transfer of Powders - Powered Air-Purifying Respirator (PAPR) or a NIOSH-approved respirator with P100/FFP3 filters- Double nitrile gloves- Disposable coveralls (e.g., Tyvek)- Chemical splash goggles and a face shield- Disposable shoe covers
Preparation of Solutions - Chemical fume hood or glove box- Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Safety goggles
Conducting Reactions and In Vitro/In Vivo Studies - Chemical fume hood, biological safety cabinet, or other ventilated enclosure- Double nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or goggles
Waste Disposal - Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Safety goggles

Note: Always inspect PPE for integrity before use and do not wear it outside of the designated laboratory area.[1]

Operational Plan for Safe Handling

A systematic approach is essential for safely handling potent compounds like this compound.[1] All handling of solid this compound should occur in a designated and restricted area, such as a chemical fume hood or a glove box, to minimize the risk of airborne exposure.[1]

Experimental Protocol for Safe Handling

Preparation:

  • Designate a specific area for handling this compound, preferably within a containment device like a fume hood or glove box.[1]

  • Ensure all necessary equipment, including appropriate PPE and spill cleanup materials, is readily available.[1]

  • Inform colleagues in the vicinity that a potent compound is being handled.[1]

Weighing and Transfer:

  • Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.[1]

  • Use the smallest amount of the substance necessary for the experiment.[1]

  • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]

Solution Preparation:

  • Add this compound to the solvent slowly to prevent splashing.[1]

  • Conduct all solution preparations in a certified chemical fume hood.[1]

Decontamination and Cleanup:

  • Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1]

  • Dispose of all single-use PPE as hazardous waste.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1] This includes contaminated PPE, weighing papers, pipette tips, and any unused solutions.[1] Since a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, researchers must consult with their institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[2]

Waste Disposal Protocol
  • Segregation: Collect all this compound waste in clearly labeled, dedicated, and sealed waste containers.[1]

  • Solid Waste: Dispose of contaminated solids (e.g., gloves, wipes, vials) in a labeled hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, non-reactive container. Do not mix with other chemical waste streams unless compatibility is confirmed.[1]

  • Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous materials.[1]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2]

Visual Safety Workflow

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Cleanup & Disposal Phase prep1 Designate Handling Area (Fume Hood/Glove Box) prep2 Gather PPE & Spill Kit prep1->prep2 prep3 Inform Colleagues prep2->prep3 hand1 Weigh & Transfer (Wet-Handling) prep3->hand1 hand2 Prepare Solution hand1->hand2 hand3 Conduct Experiment hand2->hand3 disp1 Decontaminate Surfaces & Equipment hand3->disp1 disp2 Dispose of Hazardous Waste (Segregated Containers) disp1->disp2 disp3 Remove & Dispose of PPE disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.